Product packaging for Nimbiol(Cat. No.:CAS No. 561-95-5)

Nimbiol

Cat. No.: B1247986
CAS No.: 561-95-5
M. Wt: 272.4 g/mol
InChI Key: XVAVQANUJQBBFF-FUHWJXTLSA-N
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Description

Nimbiol is a natural compound identified as a constituent of neem oil (Azadirachta indica) . Recent research has explored the application of neem oil nanoemulsions containing this compound as a natural preservative. Studies indicate these formulations exhibit antibacterial properties, particularly against Staphylococcus aureus, by increasing the permeability of bacterial membranes, leading to protein and DNA leakage . This mechanism suggests potential research applications for this compound in developing eco-friendly alternatives to synthetic preservatives, especially for extending the shelf-life of perishable goods like fish and other meat products while maintaining their sensory attributes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O2 B1247986 Nimbiol CAS No. 561-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,10aS)-6-hydroxy-1,1,4a,7-tetramethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-11-8-12-13(9-14(11)19)18(4)7-5-6-17(2,3)16(18)10-15(12)20/h8-9,16,19H,5-7,10H2,1-4H3/t16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAVQANUJQBBFF-FUHWJXTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C3(CCCC(C3CC2=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1O)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878349
Record name Nimbiol
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Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561-95-5, 56760-98-6
Record name (4aS,10aS)-2,3,4,4a,10,10a-Hexahydro-6-hydroxy-1,1,4a,7-tetramethyl-9(1H)-phenanthrenone
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URL https://commonchemistry.cas.org/detail?cas_rn=561-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimbiol
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Record name Nimbiol, (+/-)-
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Record name Nimbiol
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Record name NIMBIOL
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/946NA6450V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NIMBIOL, (±)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture of Nimbolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nimbolide, a tetranortriterpenoid derived from the leaves and flowers of the Neem tree (Azadirachta indica), has emerged as a compound of significant interest in oncological and pharmacological research.[1] Its potent cytotoxic, anti-inflammatory, and anti-proliferative properties are attributed to its unique and complex chemical structure. This document provides a comprehensive technical overview of the chemical structure of nimbolide, its biological activities with supporting quantitative data, and detailed experimental protocols for its isolation, characterization, and bioactivity assessment. Furthermore, key signaling pathways modulated by nimbolide are visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties of Nimbolide

Nimbolide is classified as a C-seco-meliacine, a specific class of limonoids, characterized by a highly oxygenated and rearranged triterpenoid skeleton.[2][3]

Core Structure

The foundational structure of nimbolide is built upon a decalin skeleton.[2][3] Key functional groups and structural features that are believed to be crucial for its biological activity include an α,β-unsaturated ketone and a γ-lactone moiety.[2] Additionally, the presence of a furan ring is a characteristic feature of this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of nimbolide is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₇H₃₀O₇[2][4][5][6]
Molecular Weight 466.52 g/mol [5][6]
IUPAC Name methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadeca-7,13-dien-10-yl]acetate[4][6]
CAS Number 25990-37-8[5][6]
Appearance White to off-white solid; colorless plates[1][2]
Melting Point 245-247 °C[2]
SMILES String CC1=C2--INVALID-LINK--O[C@H]4[C@@]2(--INVALID-LINK--CC(=O)OC)C[6]
InChI Key JZIQWNPPBKFOPT-LSYMHUITSA-N[5][6]

Biological Activity and Quantitative Data

Nimbolide exhibits a broad range of biological activities, with its anti-cancer properties being the most extensively studied. It has been shown to be cytotoxic to a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for nimbolide against several human cancer cell lines are summarized in Table 2.

Cell LineCancer TypeIC₅₀ (µM)Reference
BCWM.1Waldenstrom Macroglobulinemia0.20[4][6]
CEM/ADR5000Leukemia (multidrug-resistant)0.3[2]
U87.MGGlioblastoma1.12[2]
HT-29Colon Cancer1.25[4]
PC-3Prostate Cancer2.0[7]
EJ and 5637Bladder Cancer~3.0[5]
MDA-MB-231 (Resistant)Breast Cancer3.7[2]
MCF-7 (Sensitive)Breast Cancer4.7[2]
Du-145 (24h)Prostate Cancer6.86[1]
PC-3 (24h)Prostate Cancer8.01[1]
A-549 (24h)Lung Cancer11.16[1]
CCRF-CEMLeukemia (sensitive)17.4[2]

Key Signaling Pathways Modulated by Nimbolide

Nimbolide exerts its biological effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. These include the NF-κB, PI3K/Akt, MAPK, and Wnt signaling pathways.

Nimbolide_NFkB_Pathway nimbolide Nimbolide ikb_degradation IκBα Degradation nimbolide->ikb_degradation nfkb_translocation NF-κB (p65/p50) Nuclear Translocation ikb_degradation->nfkb_translocation gene_transcription Pro-inflammatory & Pro-survival Gene Transcription nfkb_translocation->gene_transcription caption Fig. 1: Nimbolide's Inhibition of the NF-κB Pathway

Fig. 1: Nimbolide's Inhibition of the NF-κB Pathway

Nimbolide_PI3K_Akt_Pathway nimbolide Nimbolide pi3k PI3K nimbolide->pi3k akt Akt nimbolide->akt growth_factor Growth Factor (e.g., IGF-1) receptor Receptor Tyrosine Kinase growth_factor->receptor receptor->pi3k pi3k->akt downstream Cell Proliferation & Survival akt->downstream caption Fig. 2: Nimbolide's Effect on the PI3K/Akt Pathway

Fig. 2: Nimbolide's Effect on the PI3K/Akt Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments related to nimbolide research.

Isolation and Purification of Nimbolide from Azadirachta indica Leaves

This protocol is based on a microwave-assisted extraction (MAE) method, which offers a rapid and efficient alternative to conventional extraction techniques.[4][5][8]

5.1.1 Materials and Reagents:

  • Dried, powdered leaves of Azadirachta indica

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Silica gel for preparative thin-layer chromatography (PTLC)

  • Microwave extraction system

  • Rotary evaporator

  • PTLC plates and chamber

5.1.2 Extraction Procedure:

  • Microwave-Assisted Extraction:

    • Place 5.00 g of powdered neem leaves into the microwave extractor vessel.

    • Add the extraction solvent at a solid-to-liquid ratio of 1:16 g/mL.

    • Set the microwave power to 280 W and the extraction time to 22 minutes.

    • After extraction, allow the mixture to cool.

  • Solvent Evaporation:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

  • Fractionation:

    • Dissolve the crude extract in dichloromethane (DCM).

5.1.3 Purification Procedure:

  • Preparative Thin-Layer Chromatography (PTLC):

    • Apply the DCM crude extract onto a silica gel PTLC plate.

    • Develop the plate in a chromatographic chamber using a mobile phase of ethyl acetate/hexane (4:6 v/v).

    • Visualize the bands under UV light and identify the band corresponding to nimbolide based on its Rf value.

    • Scrape the silica gel containing the nimbolide band from the plate.

  • Final Elution:

    • Elute the nimbolide from the silica gel using ethyl acetate.

    • Filter the solution and evaporate the solvent to obtain purified nimbolide (purity >98%).[4]

Structural Elucidation of Nimbolide

The identity and purity of the isolated nimbolide should be confirmed using spectroscopic methods.

5.2.1 Materials and Reagents:

  • Purified nimbolide

  • Deuterated solvents (e.g., CDCl₃ or Acetone-d₆) for NMR

  • Potassium bromide (KBr) for FT-IR

5.2.2 Protocol:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the purified nimbolide.

    • Acquire the FT-IR spectrum to identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a few milligrams of purified nimbolide in a suitable deuterated solvent.

    • Acquire ¹H-NMR and ¹³C-NMR spectra to determine the chemical structure.[9][10]

  • Mass Spectrometry (MS):

    • Analyze the purified compound using a mass spectrometer to determine its molecular weight and fragmentation pattern.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][11][12]

5.3.1 Materials and Reagents:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Nimbolide stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

5.3.2 Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Treatment with Nimbolide:

    • Prepare serial dilutions of nimbolide in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the nimbolide dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Determine the IC₅₀ value by plotting cell viability against nimbolide concentration.

Cell Migration Assessment using Wound Healing (Scratch) Assay

This assay is used to study cell migration in vitro.[3][13][14][15]

5.4.1 Materials and Reagents:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Nimbolide

  • 12-well or 24-well plates

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Microscope with a camera

5.4.2 Protocol:

  • Cell Seeding:

    • Seed cells in a multi-well plate to create a confluent monolayer.

  • Creating the "Wound":

    • Once the cells are confluent, use a sterile pipette tip to create a straight scratch or "wound" in the monolayer.

  • Washing and Treatment:

    • Gently wash the wells with PBS to remove detached cells.

    • Add fresh medium containing the desired concentration of nimbolide or vehicle control.

  • Imaging:

    • Capture images of the scratch at time zero (immediately after scratching).

    • Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time to assess the effect of nimbolide on cell migration.

Wound_Healing_Workflow A 1. Seed cells to create a confluent monolayer B 2. Create a 'wound' with a sterile pipette tip A->B C 3. Wash and add medium with Nimbolide/control B->C D 4. Image at T=0 and subsequent time points C->D E 5. Analyze wound closure over time D->E caption Fig. 3: Workflow for a Wound Healing (Scratch) Assay

References

Nimbin and Its Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbin, a prominent tetranortriterpenoid isolated from the neem tree (Azadirachta indica), along with its structurally diverse derivatives, has garnered significant scientific interest due to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological properties of nimbin and its analogues, with a focus on their anti-inflammatory, anticancer, antioxidant, antidiabetic, antiviral, and insecticidal effects. This document summarizes key quantitative data, details critical experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

The neem tree (Azadirachta indica) has been a cornerstone of traditional medicine for centuries, with various parts of the tree utilized for their therapeutic properties. Among the plethora of bioactive compounds isolated from neem, the limonoid nimbin stands out for its diverse and potent biological effects. The unique chemical scaffold of nimbin has also inspired the synthesis of numerous derivatives, leading to a broad library of compounds with potentially enhanced or novel activities. This guide aims to consolidate the current scientific knowledge on the biological activities of nimbin and its derivatives, providing a technical foundation for further research and development.

Anti-inflammatory Activity

Nimbin and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of nimbin are largely attributed to its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This is achieved through the inhibition of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: Nimbin and its analogs have been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[1] This inhibition prevents the transcription of genes encoding for inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • MAPK Pathway: Nimbin derivatives have also been found to modulate the MAPK signaling cascade, including the p38 and ERK pathways, which are involved in the production of inflammatory cytokines.[2]

Quantitative Data: Anti-inflammatory Activity
CompoundAssayCell LineIC50 ValueReference
NimbinNO Production (Griess Assay)RAW 264.7-[3]
Nimbin Derivative (unspecified)COX-1 Inhibition->100 µM[4]
Nimbin Derivative (unspecified)COX-2 Inhibition-8.2 - 22.6 µM[4]
Damnacanthal (related compound)NO ProductionRAW 264.71.56 µM[3]
2-hydroxymethyl-3-O-prenylanthraquinone (related compound)NO ProductionRAW 264.76.80 µM[3]
Experimental Protocols
  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.[5]

  • Treatment: Pre-treat the cells with various concentrations of nimbin or its derivatives for 2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for a further 24 hours.[5]

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[5][6]

    • Incubate at room temperature for 10 minutes, protected from light.[6]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Sample Collection: Collect cell culture supernatants from treated and stimulated cells as described in the Griess assay protocol.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for PGE2 or the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add diluted samples and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate, wash, and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Quantification: Calculate the concentration of PGE2 or cytokines from the standard curve.

Signaling Pathway Diagram

Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_Pathway MAPK Pathway (p38, ERK) TRAF6->MAPK_Pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->ProInflammatory_Genes activates transcription AP1 AP-1 MAPK_Pathway->AP1 AP1->ProInflammatory_Genes activates transcription Nimbin Nimbin & Derivatives Nimbin->IKK inhibits Nimbin->MAPK_Pathway inhibits

Figure 1. Simplified signaling pathway for the anti-inflammatory action of nimbin.

Anticancer Activity

Nimbin and its derivatives exhibit potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.

Mechanism of Action

The anticancer mechanisms of nimbin are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell signaling pathways.

  • Apoptosis Induction: Nimbin derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

  • Signaling Pathway Modulation: Nimbin and its analogs can modulate critical cancer-related signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][7] In silico studies suggest that nimbin can bind to and potentially inhibit PI3K and Akt.[1]

Quantitative Data: Cytotoxic Activity
CompoundCell LineAssayIC50 ValueReference
NimbinBrine ShrimpLethality Assay15.6 µg/mL[8]
6-homodesacetylnimbinBrine ShrimpLethality AssayModerate Activity[9]
6-desacetylnimbinBrine ShrimpLethality AssayLittle Activity[9]
Nimbolide (related compound)MCF-7 (Breast Cancer)-10 µg/mL[1]
Nimbolide (related compound)MDA-MB-231 (Breast Cancer)-50 µg/mL[1]
Experimental Protocols
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of nimbin or its derivatives and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

  • Protein Extraction: Lyse treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagram

Anticancer_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Nimbin Nimbin & Derivatives Nimbin->PI3K inhibits Nimbin->Akt inhibits

Figure 2. Simplified PI3K/Akt signaling pathway targeted by nimbin in cancer cells.

Antioxidant Activity

Nimbin and its derivatives possess antioxidant properties, which contribute to their overall therapeutic potential.

Mechanism of Action

The antioxidant activity of these compounds is primarily due to their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cellular components.

Quantitative Data: Antioxidant Activity
CompoundAssayResultReference
NimbinDPPH Scavenging12.35% inhibition[8]
Nimbin (in hexane fraction of bark)-271 µg/g dry weight[10]
Nimbin (in methanolic extract of bark)-260 µg/g dry weight[10]
Experimental Protocols
  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Antidiabetic Activity

Emerging evidence suggests that nimbin and its derivatives may have potential in the management of diabetes.

Mechanism of Action

The antidiabetic effects are thought to be mediated through the enhancement of glucose uptake by peripheral tissues, potentially involving the insulin signaling pathway. In silico studies have shown that nimbin analogs can interact with components of the insulin signaling cascade.[1]

Experimental Protocols
  • Cell Culture: Differentiate L6 myoblasts into myotubes.

  • Treatment: Treat the myotubes with nimbin derivatives for a specified period.

  • Glucose Uptake: Incubate the cells with 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog.[11]

  • Measurement: Measure the fluorescence intensity of the cells using a fluorescence microplate reader or flow cytometer.

  • Analysis: Compare the glucose uptake in treated cells to untreated and insulin-treated controls.

Antiviral Activity

Nimbin and its derivatives have shown promise as antiviral agents against a range of viruses.

Mechanism of Action

The antiviral activity may involve the inhibition of viral entry, replication, or other stages of the viral life cycle.

Experimental Protocols
  • Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells for HSV-1) in a multi-well plate.[12]

  • Infection and Treatment: Infect the cells with the virus in the presence of varying concentrations of the test compound.[12]

  • Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., methylcellulose) to restrict viral spread to adjacent cells.[13]

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques.[13]

  • Calculation: Determine the concentration of the compound that reduces the number of plaques by 50% (IC50).

Insecticidal Activity

Nimbin is a well-known insecticidal compound found in neem oil.

Mechanism of Action

Nimbin acts as an antifeedant and growth regulator in various insect species. Photo-oxidation products of nimbin have shown even greater activity.[14]

Quantitative Data: Insecticidal Activity
CompoundInsect SpeciesAssayLC50/LD50 ValueReference
Nimbin photo-oxidation productsSpodoptera littoralis, Spodoptera frugiperda, Helicoverpa armigeraAntifeedant/ToxicityGreater than nimbin[14]

Conclusion

Nimbin and its derivatives represent a rich source of bioactive molecules with a remarkable diversity of pharmacological activities. Their ability to modulate multiple signaling pathways, particularly those involved in inflammation and cancer, underscores their therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into these promising natural products and their analogues, with the ultimate goal of translating this knowledge into novel therapeutic agents. Further studies are warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds.

References

The intricate Biosynthesis of Neem Limonoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the biosynthetic pathway of neem limonoids, offering valuable insights for researchers, scientists, and drug development professionals. This guide details the molecular journey from primary metabolites to the complex structures of bioactive compounds like azadirachtin, providing a comprehensive overview of the key enzymes, regulatory mechanisms, and experimental methodologies.

The neem tree (Azadirachta indica), a cornerstone of traditional medicine, is a rich source of structurally diverse and biologically active secondary metabolites known as limonoids. These tetranortriterpenoids, with azadirachtin being the most prominent example, exhibit a wide range of pharmacological and insecticidal properties. Understanding the intricate biosynthetic pathway of these complex molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a detailed overview of the current knowledge on neem limonoid biosynthesis, focusing on the core pathway, key enzymatic players, quantitative data, and the experimental protocols used to elucidate this complex process.

The Core Biosynthetic Pathway: From Isoprene Units to Protolimonoids

The biosynthesis of neem limonoids originates from the ubiquitous five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Evidence from stable isotope labeling studies strongly indicates that the mevalonate (MVA) pathway is the primary source of these isoprenoid precursors for limonoid biosynthesis in neem[1][2]. The expression levels of genes encoding key enzymes of the MVA pathway, such as 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR), are significantly higher compared to those of the plastidial methylerythritol 4-phosphate (MEP) pathway in tissues where limonoids accumulate[1][3].

The pathway commences with the head-to-tail condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to produce the C30 triterpene precursor, squalene. Squalene is subsequently epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene[4][5].

A crucial branching point in triterpenoid biosynthesis occurs at the cyclization of 2,3-oxidosqualene. In neem, the enzyme tirucalla-7,24-dien-3β-ol synthase (AiTTS1), an oxidosqualene cyclase (OSC), catalyzes the formation of the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol. This compound serves as the foundational scaffold for the subsequent elaboration into various limonoids[6].

The transformation of tirucalla-7,24-dien-3β-ol into the first protolimonoid, melianol, involves a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs)[7]. While the complete set of CYPs involved in the entire pathway to complex limonoids like azadirachtin is not fully elucidated, several candidates have been identified through transcriptomic analyses and functional characterization in heterologous systems[4][5]. These enzymes are responsible for the characteristic modifications of the triterpene skeleton, including ring cleavage and the introduction of various functional groups.

Neem Limonoid Biosynthesis Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Triterpenoid Triterpenoid Backbone Biosynthesis cluster_Limonoid Limonoid Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMGR IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple steps FPP FPP IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Tirucalladienol Tirucalla-7,24-dien-3β-ol 2,3-Oxidosqualene->Tirucalladienol AiTTS1 (OSC) Melianol Melianol Tirucalladienol->Melianol CYP450s Azadirone Azadirone Melianol->Azadirone Further modifications Azadirachtin Azadirachtin Azadirone->Azadirachtin Complex rearrangements Heterologous Expression Workflow Start Start Amplify AiTTS1 gene Amplify AiTTS1 gene Start->Amplify AiTTS1 gene Clone into yeast expression vector Clone into yeast expression vector Amplify AiTTS1 gene->Clone into yeast expression vector Transform S. cerevisiae Transform S. cerevisiae Clone into yeast expression vector->Transform S. cerevisiae Induce gene expression Induce gene expression Transform S. cerevisiae->Induce gene expression Extract triterpenes Extract triterpenes Induce gene expression->Extract triterpenes Analyze by GC-MS Analyze by GC-MS Extract triterpenes->Analyze by GC-MS Identify Tirucalladienol Identify Tirucalladienol Analyze by GC-MS->Identify Tirucalladienol qPCR Workflow Start Start RNA extraction from neem tissues RNA extraction from neem tissues Start->RNA extraction from neem tissues cDNA synthesis cDNA synthesis RNA extraction from neem tissues->cDNA synthesis qPCR with gene-specific primers qPCR with gene-specific primers cDNA synthesis->qPCR with gene-specific primers Data analysis (2^-ΔΔCt) Data analysis (2^-ΔΔCt) qPCR with gene-specific primers->Data analysis (2^-ΔΔCt) Relative gene expression Relative gene expression Data analysis (2^-ΔΔCt)->Relative gene expression Jasmonate Signaling Pathway Stimulus Wounding, Herbivory JA_Biosynthesis JA Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1_JAZ COI1 JAZ JA_Ile->COI1_JAZ binds MYC2_inactive MYC2 JAZ Proteasome Proteasome COI1_JAZ->Proteasome JAZ degradation MYC2_active Active MYC2 MYC2_inactive->MYC2_active JAZ released Gene_Expression Activation of Limonoid Biosynthetic Genes MYC2_active->Gene_Expression Limonoids Limonoids Gene_Expression->Limonoids

References

The Village Pharmacy's Secret: A Technical Guide to the Discovery and Enduring Legacy of Azadirachtin

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the neem tree (Azadirachta indica) has been a cornerstone of traditional agriculture and medicine in many parts of the world, its insect-repelling properties a well-documented piece of folk wisdom. It wasn't until the 20th century, however, that scientific inquiry began to unravel the chemical intricacies behind this natural pesticide, leading to the discovery of its potent active ingredient: azadirachtin. This technical guide provides an in-depth exploration of the history, discovery, and chemical characterization of azadirachtin, tailored for researchers, scientists, and drug development professionals.

From Traditional Use to Scientific Scrutiny: A Historical Overview

The insecticidal properties of the neem tree have been recognized for centuries in India and surrounding regions.[1] Traditional practices included placing dried neem leaves in stored grains and books to ward off pests and using aqueous extracts of the fruit to spray on crops.[1] The first documented scientific reports on the insect-repelling capabilities of neem emerged in the late 1920s. In 1928 and 1929, Indian scientists R.N. Chopra and M.A. Husain demonstrated that a dilute aqueous suspension of ground neem kernels could effectively repel desert locusts.[2]

However, the true potential of neem as a powerful insect control agent was more definitively showcased in 1962 by S. Pradhan. His field tests in New Delhi revealed that crops sprayed with a water suspension of ground neem kernels were protected from locusts for up to three weeks, with the insects refusing to feed on the treated plants.[2] This pivotal observation of potent antifeedant activity spurred further research into the chemical constituents of the neem tree.

The journey to isolate the active compound was a significant undertaking. In 1968, D. Morgan and his colleagues at the University of Keele were the first to isolate azadirachtin, the compound responsible for the majority of the neem tree's insecticidal effects.[2][3] The structural elucidation of this complex molecule, however, would take several more years of intensive research.

The Chemical Marvel: Structure and Properties of Azadirachtin

Azadirachtin is a highly complex tetranortriterpenoid limonoid, a class of secondary metabolites found in plants of the Meliaceae family.[3][4] Its intricate molecular architecture presented a formidable challenge to chemists for many years.

Table 1: Physicochemical Properties of Azadirachtin A

PropertyValueReference
Chemical Formula C35H44O16[4]
Molar Mass 720.71 g/mol [4]
Appearance White microcrystalline solid[5]
Stereogenic Centers 16[4]

The molecule boasts a plethora of oxygen-containing functional groups, including an enol ether, acetal, hemiacetal, a tetra-substituted epoxide, and various carboxylic esters, alongside both secondary and tertiary hydroxyl groups and a tetrahydrofuran ether.[4] This dense arrangement of reactive groups contributes to its potent biological activity and also to the difficulty in its chemical synthesis. The first total synthesis of azadirachtin was not achieved until 2007, over two decades after its discovery, by the research group of Steven Ley at the University of Cambridge.[4]

Unraveling the Mechanism: Azadirachtin's Mode of Action

Azadirachtin exerts its effects on insects through a multi-pronged attack, primarily acting as a potent antifeedant and an insect growth regulator. It is known to affect over 200 species of insects.[4]

Antifeedant Properties

One of the most immediate and striking effects of azadirachtin is its ability to deter insects from feeding. This is a crucial aspect of its protective effect on crops. Even at very low concentrations, it can prevent insects from consuming treated plant material.

Insect Growth Regulation

Azadirachtin's primary mode of action as an insecticide is through the disruption of the insect endocrine system. It structurally mimics the insect molting hormone, ecdysone, and interferes with its signaling pathway.[6] This disruption leads to a cascade of developmental abnormalities.

Specifically, azadirachtin has been shown to:

  • Inhibit Ecdysone Synthesis and Release: It interferes with the production and release of prothoracicotropic hormone (PTTH) from the corpus cardiacum, which in turn reduces the synthesis and release of ecdysone from the prothoracic gland.

  • Antagonize Ecdysone Receptors: Azadirachtin can compete with ecdysone for binding to its receptor, further disrupting the signaling cascade.

  • Disrupt Juvenile Hormone (JH) Signaling: It also affects the levels and activity of juvenile hormone, another critical regulator of insect development and metamorphosis.

This hormonal imbalance leads to incomplete molting, pupation failure, and the emergence of malformed adults, ultimately resulting in insect mortality.

aza_pathway cluster_brain Brain cluster_glands Endocrine Glands cluster_hormones Hormones cluster_aza Azadirachtin Corpus Cardiacum Corpus Cardiacum Corpora Allata Corpora Allata Corpus Cardiacum->Corpora Allata stimulates PTTH PTTH Corpus Cardiacum->PTTH releases Prothoracic Gland Prothoracic Gland Ecdysone Ecdysone Prothoracic Gland->Ecdysone produces Juvenile Hormone (JH) Juvenile Hormone (JH) Corpora Allata->Juvenile Hormone (JH) produces PTTH->Prothoracic Gland stimulates Molting & Development Molting & Development Ecdysone->Molting & Development Larval Stage Maintenance Larval Stage Maintenance Juvenile Hormone (JH)->Larval Stage Maintenance Azadirachtin Azadirachtin Azadirachtin->Corpus Cardiacum inhibits release of PTTH Azadirachtin->Corpora Allata disrupts JH production Azadirachtin->Ecdysone antagonizes receptor

Caption: Simplified signaling pathway of insect molting and development, and its disruption by azadirachtin.

Quantitative Biological Activity

The efficacy of azadirachtin varies depending on the insect species, its developmental stage, and the method of application. The following tables summarize some of the reported quantitative data on its insecticidal, antifeedant, and growth-regulating activities.

Table 2: Insecticidal Activity of Azadirachtin (LC50/LD50 Values)

Insect SpeciesOrderLife StageMethodValueReference
Plutella xylostellaLepidoptera3rd Instar LarvaChoice TestLC50: 0.37 µg/ml (72h)[7]
Plutella xylostellaLepidoptera4th Instar LarvaChoice TestLC50: 0.34 µg/ml (72h)[7]
Spodoptera frugiperdaLepidoptera3rd Instar LarvaDiet IncorporationLC50: 1.15 ppm
Myzus persicaeHemipteraNymphTopical ApplicationLD50: 0.08 µ g/nymph
Aedes aegyptiDiptera4th Instar LarvaWater TreatmentLC50: 0.36 ppm

Table 3: Antifeedant Activity of Azadirachtin

Insect SpeciesOrderLife StageConcentrationAntifeedant Index (%)Reference
Papilio demoleusLepidoptera4th Instar Larva200 ppm86.28 (24h)[4]
Plutella xylostellaLepidoptera3rd Instar Larva1.0%95[8]
Plutella xylostellaLepidoptera4th Instar Larva0.6%85[8]
Spodoptera lituraLepidoptera3rd Instar Larva50 ppm85.2

Table 4: Growth Regulatory Effects of Azadirachtin (EC50/IC50 Values)

Insect SpeciesOrderLife StageEffectValueReference
Macrosiphum rosaeHemiptera2nd Instar NymphFeeding DeterrenceEC50: 0.80% (extract)[9]
Macrosiphoniella sanborniiHemiptera2nd Instar NymphFeeding DeterrenceEC50: 0.84% (extract)[9]
Manduca sextaLepidoptera4th Instar LarvaMolting InhibitionIC50: 0.1 µg/g body weight
Drosophila melanogasterDiptera3rd Instar LarvaPupation InhibitionEC50: 0.1 ppm

Experimental Protocols

The isolation and purification of azadirachtin from neem seeds is a multi-step process that requires careful execution. Below are generalized protocols for key experimental procedures.

Extraction of Azadirachtin from Neem Seeds

extraction_workflow Neem Seeds Neem Seeds Grinding Grinding Neem Seeds->Grinding Defatting (Hexane) Defatting (Hexane) Grinding->Defatting (Hexane) Soxhlet Extraction (Methanol) Soxhlet Extraction (Methanol) Defatting (Hexane)->Soxhlet Extraction (Methanol) Solvent Evaporation Solvent Evaporation Soxhlet Extraction (Methanol)->Solvent Evaporation Crude Azadirachtin Extract Crude Azadirachtin Extract Solvent Evaporation->Crude Azadirachtin Extract

Caption: General workflow for the extraction of azadirachtin from neem seeds.

Protocol: Soxhlet Extraction

  • Preparation of Neem Kernels: De-pulp and dry mature neem fruits to obtain the seeds. The kernels are then separated from the seed coat and ground into a coarse powder.

  • Defatting: The powdered neem kernels are first defatted to remove the oil, which can interfere with subsequent extraction steps. This is typically done by extracting the powder with a non-polar solvent like n-hexane in a Soxhlet apparatus for 6-8 hours. The defatted material is then air-dried to remove any residual hexane.

  • Azadirachtin Extraction: The defatted neem kernel powder is then extracted with a polar solvent, most commonly methanol, in a Soxhlet apparatus for 8-12 hours.[3]

  • Solvent Removal: The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract rich in azadirachtin.

Purification of Azadirachtin

The crude extract contains a complex mixture of limonoids and other compounds. Further purification is necessary to isolate pure azadirachtin.

Protocol: Column Chromatography and Preparative HPLC

  • Solvent Partitioning: The crude methanolic extract is subjected to liquid-liquid partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., 90% aqueous methanol) to further remove residual oils and non-polar impurities. The polar layer containing the azadirachtin is collected.

  • Column Chromatography: The enriched extract is then subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a less polar solvent system (e.g., ethyl acetate-hexane mixtures) and gradually increasing the polarity to elute compounds of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing azadirachtin.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions rich in azadirachtin from the column chromatography step are pooled, concentrated, and subjected to preparative reverse-phase HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[10] The eluent is monitored with a UV detector at a wavelength of around 215-220 nm. Fractions corresponding to the azadirachtin peak are collected, and the solvent is removed to yield pure azadirachtin.

Characterization of Azadirachtin

The identity and purity of the isolated azadirachtin are confirmed using various spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the isolated compound by comparing its retention time with that of a known standard.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of azadirachtin, confirming the connectivity of atoms and the stereochemistry of the molecule.[11]

Conclusion and Future Perspectives

The journey from the traditional use of the neem tree to the isolation and characterization of azadirachtin is a testament to the power of scientific inquiry in validating and understanding traditional knowledge. Azadirachtin's complex structure and multifaceted mode of action continue to make it a subject of intense research. For drug development professionals, its potent biological activity and natural origin offer a promising scaffold for the development of new and more effective insect control agents. As the demand for sustainable and environmentally friendly pest management solutions grows, the legacy of azadirachtin, the secret of the "village pharmacy," is poised to play an even more significant role in the future of agriculture and public health.

References

The Occurrence and Quantification of Nimbin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nimbin, a prominent triterpenoid limonoid from the neem tree (Azadirachta indica), has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, antiseptic, and antifungal properties.[1] This technical guide provides a comprehensive overview of the natural sources and abundance of nimbin, detailed methodologies for its extraction and quantification, and an illustrative representation of its putative biosynthetic pathway. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of this valuable natural product.

Natural Sources and Abundance of Nimbin

Nimbin is a secondary metabolite primarily isolated from the neem tree (Azadirachta indica), a plant native to the Indian subcontinent.[1] It is found in various parts of the tree, with the highest concentrations typically observed in the seeds and oil. The abundance of nimbin can be influenced by factors such as the specific part of the tree, its age, and the geographical origin.[2] Unlike some other neem metabolites, nimbin biosynthesis does not appear to be significantly affected by environmental conditions like temperature and rainfall.[2]

Quantitative Data on Nimbin Abundance

The following table summarizes the reported concentrations of nimbin in different parts of the Azadirachta indica tree. This data has been compiled from various scientific studies to provide a comparative reference.

Plant PartConcentrationNotesReference(s)
Neem Oil0.12%Among the metabolites in neem, nimbin is the least abundant.[2]
Trunk Bark0.04%-[3][4]
Seed Kernels18.2 to 636.8 mg/kgSignificant variation observed between individual trees and provenances.[5]
Bark (Hexane Fraction)271 µg/gDemonstrates the potential for higher concentrations in specific extracts.[5]
Neem Seed Kernels600 mg from 300 gYield from a specific solvent extraction method.[2]

Experimental Protocols for Nimbin Isolation and Quantification

The isolation and quantification of nimbin from its natural sources involve a multi-step process, beginning with extraction and followed by purification and analytical determination.

Extraction Methodologies

Several methods have been developed for the extraction of nimbin, each with its own advantages in terms of yield, purity, and environmental impact.

A common laboratory-scale method involves the use of organic solvents. A typical protocol is as follows:

  • Preparation of Plant Material: Neem seed kernels are powdered and defatted, often using a non-polar solvent like hexane.

  • Extraction: The defatted material is then extracted with a more polar solvent, such as methanol.[2]

  • Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure to remove the solvent.

  • Liquid-Liquid Partitioning: The concentrated extract is partitioned between ethyl acetate and water. The nimbin-containing organic layer is collected.

  • Purification: The crude extract is further purified using column chromatography, typically with a silica gel stationary phase and a mobile phase of hexane and ethyl acetate (e.g., 70:30 v/v).[2] This step may need to be repeated to achieve high purity. Using this method, approximately 600 mg of nimbin can be obtained from 300 g of neem seed kernels.[2]

This method is favored in industrial applications due to its use of a non-toxic, non-flammable, and environmentally friendly solvent.

  • Principle: Supercritical CO₂ has solvating properties similar to liquid solvents but with higher diffusivity and lower viscosity, allowing for efficient extraction.

  • Conditions: Optimal extraction yields of approximately 85% have been reported under specific conditions: a temperature of 305 K, a pressure of 23 MPa, and a CO₂ flow rate of 0.62 cm³/min for a 2 g sample of neem seeds.[2][6]

  • Advantages: This method offers high extraction efficiency and yields a pure product without residual organic solvents.

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely used and validated method for the quantitative analysis of nimbin.

  • Chromatographic System: An Agilent 1200 series or equivalent HPLC system is suitable.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used for separation.[7]

  • Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and Water in a 90:10 (v/v) ratio is effective.[7]

  • Flow Rate: The flow rate is typically set to 1.0 ml/min.[7]

  • Detection: UV detection at a wavelength of 214 nm is used to monitor the elution of nimbin.[7]

  • Retention Time: Under these conditions, the retention time for nimbin is approximately 2.853 minutes.[7]

  • Calibration: Quantification is achieved by creating a calibration curve using a certified reference standard of nimbin over a concentration range of 6.25-200 µg/ml.[7] The method has shown good linearity with a correlation coefficient of 0.9999.[7]

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 0.011 µg/ml and 0.034 µg/ml, respectively.[7]

Visualizing Experimental and Biological Pathways

Experimental Workflow for Nimbin Extraction and Quantification

The following diagram illustrates the general workflow for the isolation and analysis of nimbin from neem seeds.

G cluster_extraction Extraction and Purification cluster_quantification Quantification A Neem Seeds B Powdering and Defatting (with Hexane) A->B C Methanol Extraction B->C D Filtration and Concentration C->D E Liquid-Liquid Partitioning (Ethyl Acetate/Water) D->E F Silica Gel Column Chromatography E->F G Pure Nimbin F->G I Sample Preparation (Dissolution in Mobile Phase) G->I H Pure Nimbin Standard H->I J RP-HPLC Analysis I->J K Data Analysis (Calibration Curve) J->K L Quantitative Result (Concentration of Nimbin) K->L

Caption: Workflow for Nimbin Extraction and Quantification.

Putative Biosynthetic Pathway of Nimbin

The complete biosynthetic pathway for nimbin has not been fully elucidated. However, it is known to be a C-seco limonoid derived from the triterpenoid pathway. The following diagram presents a putative pathway based on current research into limonoid biosynthesis in Azadirachta indica.

The biosynthesis of limonoids, including nimbin, originates from the mevalonate (MVA) pathway.[2] The initial steps involve the cyclization of 2,3-oxidosqualene to form the triterpenoid scaffold, tirucallol.[5][8] This precursor then undergoes a series of modifications, including oxidation and rearrangement, to form an apotirucallol backbone. Subsequent oxidation and ring-opening reactions lead to the formation of C-seco-limonoids like nimbin and salannin.[5] While the precise enzymatic steps are still under investigation, cytochrome P450 enzymes are believed to play a crucial role in these transformations.[8]

G cluster_biosynthesis Putative Nimbin Biosynthetic Pathway A 2,3-Oxidosqualene (from Mevalonate Pathway) B Tirucallol (Triterpenoid Scaffold) A->B Oxidosqualene cyclase C Apotirucallol Backbone (via Oxidation and Rearrangement) B->C Series of modifications D C-seco-Limonoids C->D Oxidation and Ring-opening (Cytochrome P450s) E Nimbin D->E F Salannin D->F

Caption: Putative Biosynthetic Pathway of Nimbin.

Conclusion

This technical guide has consolidated key information regarding the natural sources, abundance, and analysis of nimbin. The provided quantitative data, detailed experimental protocols, and visual diagrams of both the experimental workflow and the putative biosynthetic pathway offer a valuable resource for the scientific community. Further research, particularly in elucidating the complete biosynthetic pathway and exploring the full therapeutic potential of nimbin, is warranted and will undoubtedly contribute to advancements in natural product chemistry and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Nimbolide

This technical guide provides a comprehensive overview of the core physical and chemical properties of nimbolide, a potent tetranortriterpenoid derived from the leaves of the Azadirachta indica (neem) tree.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. The information is presented to facilitate further research and development of nimbolide as a potential therapeutic agent.

Physicochemical Properties

Nimbolide is a crystalline solid.[3] Key physicochemical properties are summarized in the table below, providing a foundational understanding of this complex molecule.

PropertyValueSource
Molecular Formula C₂₇H₃₀O₇[1][4][5]
Molecular Weight 466.5 g/mol [3][4][5][6]
Melting Point 245-247 °C[1][7]
Optical Rotation [α]D +2060[1][7]
Appearance Colorless plates (crystallized from acetone)[1][7]
Purity ≥97% to ≥98%[3]

Solubility Profile

The solubility of nimbolide is a critical factor for its formulation and delivery. It is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[3]

SolventSolubilitySource
Ethanol, DMSO, Dimethyl formamide (DMF) ~10 mg/mL[3]
1:1 solution of DMF:PBS (pH 7.2) ~0.5 mg/mL[3]
DMSO 60 mg/mL (128.61 mM)[8]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 1 mg/mL (2.14 mM)[8]

It is recommended to first dissolve nimbolide in DMF and then dilute with the aqueous buffer of choice for maximum solubility in aqueous solutions.[3] Aqueous solutions are not recommended for storage for more than one day.[3]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of nimbolide. The following table summarizes key spectral data.

Spectroscopic TechniqueKey Data PointsSource
Infrared (IR) Spectroscopy (KBr) Carbonyl absorptions at 1665 cm⁻¹ (cyclohexenone), 1720 cm⁻¹ (CO₂CH₃), and 1770 cm⁻¹ (γ-lactone). Additional peaks at 3050, 2980, 1438, and 953 cm⁻¹.[1][7][9]
¹H-NMR (400 MHz, CDCl₃) Chemical shifts (δ, ppm) are available in detailed spectroscopic analyses.[9]
¹³C-NMR (100 MHz, CDCl₃) δ (ppm): 12.89, 15.15, 17.16, 18.54, 32.14, 41.11, 41.22, 43.65, 45.27, 47.73, 49.47, 50.30, 51.76, 73.43, 82.88, 88.43, 110.32, 126.53, 131.01, 136.42, 138.87, 143.13, 144.78, 149.59, 172.96, 174.97, 200.80.[9]
Mass Spectrometry (MS) Monoisotopic [M+Na]⁺ ion at 489.204 m/z and [M+H]⁺ ion at 467.221 m/z. Product ion mass spectra show a transition at m/z 467→435.[10][11][12]

Signaling Pathways Modulated by Nimbolide

Nimbolide exerts its biological effects, particularly its anticancer properties, by modulating a variety of cellular signaling pathways.[1][2] These include pathways involved in inflammation, cell proliferation, apoptosis, and metastasis.

Nimbolide is a potent inhibitor of the NF-κB signaling pathway.[4] It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][7] This inhibition leads to the downregulation of genes involved in cell proliferation, survival, angiogenesis, and metastasis.[1][7]

G Nimbolide Nimbolide IKK IKK Nimbolide->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for degradation p65_p50_IκBα p65/p50-IκBα Complex p65_p50 NF-κB (p65/p50) Nucleus Nucleus p65_p50->Nucleus Translocation p65_p50_IκBα->p65_p50 Degradation of IκBα TargetGenes Target Gene Expression (Proliferation, Anti-apoptosis, Angiogenesis, Metastasis) Nucleus->TargetGenes Activates

Figure 1: Nimbolide's inhibition of the NF-κB signaling pathway.

In addition to NF-κB, nimbolide has been shown to abrogate several other oncogenic signaling cascades, contributing to its anti-proliferative and pro-apoptotic effects.[1][7]

G Nimbolide Nimbolide PI3K_Akt PI3K/Akt Pathway Nimbolide->PI3K_Akt MAPK MAPK (ERK1/2) Pathway Nimbolide->MAPK JAK_STAT JAK2/STAT3 Pathway Nimbolide->JAK_STAT Wnt_BetaCatenin Wnt/β-catenin Pathway Nimbolide->Wnt_BetaCatenin Survival Cell Survival PI3K_Akt->Survival Promotes Proliferation Cell Proliferation MAPK->Proliferation Promotes JAK_STAT->Proliferation Promotes Wnt_BetaCatenin->Proliferation Promotes

Figure 2: Nimbolide's inhibitory effects on various signaling pathways.

Experimental Protocols

The following sections detail methodologies for the extraction, purification, and analysis of nimbolide, providing a framework for researchers working with this compound.

A rapid and efficient method for extracting and purifying nimbolide from neem leaves involves Microwave-Assisted Extraction (MAE) followed by preparative thin-layer chromatography (PTLC).[13][14][15]

Materials:

  • Dried neem leaves (Azadirachta indica)

  • Ethanol

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Silica gel for PTLC (e.g., silica gel 60 PF254)

  • Microwave extraction system

  • Rotary evaporator

  • PTLC plates and chamber

Procedure:

  • Extraction:

    • The dried neem leaf powder is subjected to MAE.

    • Optimal conditions for nimbolide extraction have been reported as a solid/liquid ratio of 1:16 g/mL, a microwave power of 280 W, and an extraction time of 22 minutes using ethanol as the solvent.[14][15]

  • Concentration:

    • The resulting solution is filtered and evaporated to dryness using a rotary evaporator to obtain the crude extract.

  • Purification:

    • The crude extract is re-extracted with dichloromethane.

    • The DCM crude extract is then purified by preparative thin-layer chromatography (PTLC) using a mobile phase of ethyl acetate/hexane (4:6).[13][14][15]

  • Isolation and Characterization:

    • The purified nimbolide is collected from the PTLC plate.

    • The structure and purity of the isolated nimbolide are confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.[13][14]

G Start Dried Neem Leaves MAE Microwave-Assisted Extraction (Ethanol, 280W, 22 min) Start->MAE FilterEvap Filtration and Evaporation MAE->FilterEvap CrudeExtract Crude Extract FilterEvap->CrudeExtract DCM_Extract Solid-Liquid Extraction (Dichloromethane) CrudeExtract->DCM_Extract PTLC Preparative TLC (EtOAc/Hexane 4:6) DCM_Extract->PTLC Purified Purified Nimbolide PTLC->Purified Analysis Spectroscopic Analysis (FT-IR, NMR) Purified->Analysis

Figure 3: Workflow for the extraction and purification of nimbolide.

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of nimbolide in biological matrices.[12]

Materials and Instrumentation:

  • LC-MS/MS system with electrospray ionization (ESI)

  • ODS Hypersil C18 column (100 mm × 2.1 mm, 5 µm)

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

  • Exemestane (as internal standard)

  • Mouse serum samples

Procedure:

  • Sample Preparation:

    • Protein precipitation is performed by adding acetonitrile to the serum samples (e.g., in a 3:1 volume ratio).[12]

  • Chromatographic Separation:

    • Separation is achieved using an ODS Hypersil C18 column with a gradient elution.[12]

    • The mobile phase consists of 0.1% formic acid in water and acetonitrile.[12]

    • The total run time is approximately 6 minutes.[12]

  • Mass Spectrometric Detection:

    • Detection is performed using ESI-MS/MS in the multiple-reaction monitoring (MRM) mode under positive ionization.[12]

    • The MRM transition for nimbolide is m/z 467→435.[11][12]

  • Quantification:

    • A standard curve is constructed using known concentrations of nimbolide (e.g., 5-1000 ng/mL).[12]

    • The concentration of nimbolide in the samples is determined by comparing the peak area ratio of nimbolide to the internal standard against the standard curve.[12]

G Serum Mouse Serum Sample Precipitation Protein Precipitation (Acetonitrile) Serum->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC LC Separation (C18 Column, Gradient Elution) Supernatant->LC MS MS/MS Detection (ESI+, MRM m/z 467→435) LC->MS Quantification Quantification MS->Quantification

Figure 4: Experimental workflow for LC-MS/MS analysis of nimbolide.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Nimbolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbolide, a prominent limonoid derived from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention in oncological research for its potent anticancer properties.[1][2] Accumulating evidence from numerous in vitro and in vivo studies demonstrates its efficacy in inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and preventing metastasis across a wide spectrum of cancer types.[1][3] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of nimbolide, detailing its effects on various cancer cell lines, the experimental protocols for assessing its activity, and the key signaling pathways it modulates.

Data Presentation: In Vitro Cytotoxicity of Nimbolide

The cytotoxic potential of nimbolide has been evaluated against a multitude of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its efficacy. The IC50 values for nimbolide vary across different cancer types, with some cell lines exhibiting sensitivity in the nanomolar range.[1][4]

Cancer TypeCell LineIC50 (µM)Citation
Oral Cancer SCC1316[5]
SCC46.2[5]
Leukemia CCRF-CEM17.4 (± 0.6)[6]
CEM/ADR5000 (multidrug-resistant)0.3 (± <0.01)[6]
U9371-2.5[7]
Breast Cancer MDA-MB-2313.7 (± 0.2) (ABCG2/BCRP resistant)[6]
Sensitive parental line4.7 (± 0.05)[6]
Glioblastoma U87.MG1.12 (± <0.01)[6]
U87.MGΔEGFR3.4 (± 0.1)[6]
Colon Cancer HCT116 p53+/+0.9 (± 0.05)[6]
HCT116 p53−/−1.8 (± 0.1)[6]
Prostate Cancer PC-32
Du-1456.86 (±0.53) at 24h; 4.97 (±0.72) at 48h[8]
Lung Cancer A-54911.16 (±0.84) at 24h; 7.59 (±0.34) at 48h[8]
Bladder Cancer EJ~3
5637~3[9]
Waldenstrom Macroglobulinemia BCWM.10.2[1][4]
Choriocarcinoma BeWo1.19[1][2]
Kidney HEK293 (non-transfected)0.25 (± 0.02)[6]
HEK293 (ABCB5-transfected)14.5 (± 0.3)[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the preliminary cytotoxicity screening of nimbolide.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.[5]

  • Treatment: Treat the cells with various concentrations of nimbolide (e.g., 0-10 µM) and a vehicle control (DMSO) for specific time intervals (e.g., 24 or 48 hours).[5][8]

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Aspirate the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of nimbolide.[8]

2. Resazurin Assay

The resazurin assay is another method to measure cell viability. Viable cells reduce blue resazurin to pink, fluorescent resorufin.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay, treating cells with a range of nimbolide concentrations (e.g., 0.001 µM to 100 µM).[6]

  • Resazurin Addition: After the incubation period, add resazurin solution to each well and incubate for a specified time (typically 1-4 hours) at 37°C.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Determine cell viability based on the fluorescence intensity relative to the control and calculate the IC50 value.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of nimbolide for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

2. Caspase Activity Assay

Caspases are key mediators of apoptosis. Their activity can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.

  • Cell Lysis: After nimbolide treatment, lyse the cells to release cellular proteins.

  • Substrate Addition: Add a caspase-specific substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.[10]

  • Signal Detection: Measure the fluorescent or colorimetric signal generated by the cleavage of the substrate over time.

  • Data Analysis: Quantify the caspase activity relative to a control group. A significant increase in caspase activity is indicative of apoptosis induction.[10]

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture and Seeding cluster_1 Nimbolide Treatment cluster_2 Cytotoxicity Assessment A Cancer Cell Line Selection B Cell Culture A->B C Seeding in 96-well Plates B->C F Treatment of Cells (24-48h) C->F D Preparation of Nimbolide Stock Solution E Serial Dilutions D->E E->F G MTT or Resazurin Assay F->G H Absorbance/Fluorescence Measurement G->H I Calculation of Cell Viability H->I J Determination of IC50 Value I->J

Caption: Workflow for determining the in vitro cytotoxicity of nimbolide.

Key Signaling Pathways Modulated by Nimbolide

Nimbolide exerts its anticancer effects by modulating a complex network of signaling pathways that regulate cell survival, proliferation, and apoptosis.

G cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Nimbolide Nimbolide PI3K PI3K Nimbolide->PI3K Inhibits ERK ERK1/2 Nimbolide->ERK Activates JNK JNK Nimbolide->JNK Activates p38 p38 MAPK Nimbolide->p38 Inhibits IKK IKK Nimbolide->IKK Inhibits Bax Bax Nimbolide->Bax Activates Bcl2 Bcl-2 Nimbolide->Bcl2 Inhibits Akt Akt PI3K->Akt | GSK3b GSK-3β Akt->GSK3b NFkB NF-κB Akt->NFkB IkB IκBα IKK->IkB | IkB->NFkB | NFkB->Bcl2 CytoC Cytochrome c Bax->CytoC Bcl2->CytoC | Caspases Caspases CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by nimbolide leading to apoptosis.

PI3K/Akt/GSK-3β Pathway: Nimbolide has been shown to inhibit the PI3K/Akt signaling pathway.[5][11] This inhibition prevents the phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β), leading to its activation.[5] Activated GSK-3β can then promote apoptosis.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of nimbolide. It can induce the activation of pro-apoptotic kinases such as ERK1/2 and JNK, while inhibiting the p38 MAPK pathway in certain cancer cells.

NF-κB Pathway: Nimbolide can suppress the pro-survival NF-κB signaling pathway.[1][11] It achieves this by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB and the transcription of its anti-apoptotic target genes, such as Bcl-2.[1][12]

Intrinsic and Extrinsic Apoptosis Pathways: Nimbolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][11] It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.[1][5] This, in turn, activates the caspase cascade, leading to apoptosis.[5][10] Nimbolide can also upregulate the expression of death receptors, sensitizing cancer cells to apoptosis.[1]

Conclusion

Nimbolide demonstrates significant cytotoxic and pro-apoptotic effects across a diverse range of cancer cell lines. Its ability to modulate multiple oncogenic signaling pathways underscores its potential as a promising candidate for further preclinical and clinical development. This guide provides a foundational framework for researchers and drug development professionals to design and execute preliminary cytotoxicity screenings of nimbolide, facilitating a more comprehensive understanding of its anticancer mechanisms. Further investigations into its pharmacokinetic and toxicological profiles are crucial to accelerate its transition from a promising natural compound to a clinically viable therapeutic agent.[1][7]

References

An In-depth Technical Guide to the Mode of Action of Azadirachtin on Insect Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), stands as one of the most prominent botanical insecticides used in agriculture. Its complex mode of action, targeting multiple physiological and cellular processes in insects, makes it a subject of intense research for developing sustainable pest management strategies and novel drug candidates. This guide provides a comprehensive technical overview of the molecular and cellular mechanisms through which azadirachtin exerts its effects on insect cells. We delve into its role as an insect growth disruptor, its interference with crucial signaling pathways, its impact on cell cycle progression and apoptosis, and its effects on cytoskeletal integrity. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanisms of Azadirachtin Action

Azadirachtin's efficacy as a broad-spectrum insecticide stems from its multifaceted attack on insect physiology. It acts as a potent antifeedant, insect growth disruptor (IGD), and sterilant.[1] At the cellular level, its actions are intricate, leading to a cascade of events that culminate in developmental arrest, sterility, and cell death. The primary modes of action on insect cells can be categorized into four key areas:

  • Interference with Ecdysone Signaling: Azadirachtin structurally mimics ecdysteroids, the key hormones that govern molting and metamorphosis in insects.[2] This allows it to interfere with the ecdysone signaling pathway, a cornerstone of its insect growth regulatory effects.

  • Induction of Cell Cycle Arrest: Azadirachtin disrupts the normal progression of the cell cycle, primarily causing an accumulation of cells in the G2/M phase.[3]

  • Triggering of Apoptosis: The compound is a potent inducer of programmed cell death (apoptosis) in various insect cell lines.[4][5]

  • Disruption of Cytoskeletal Integrity: Azadirachtin has been shown to interfere with the polymerization of key cytoskeletal components like actin and tubulin.[6][7]

Interference with Ecdysone Signaling

The insect molting process is tightly regulated by the steroid hormone 20-hydroxyecdysone (20E). Azadirachtin's primary endocrine-disrupting activity is its antagonism of ecdysteroid action.[8]

Molecular Mechanism: Azadirachtin interferes with the synthesis and release of prothoracicotropic hormone (PTTH), which in turn controls the glands responsible for producing ecdysone.[8][9] Furthermore, it can directly inhibit the ecdysone 20-monooxygenase, a cytochrome P450-dependent enzyme that converts ecdysone to its active form, 20E.[10][11] Molecular docking studies suggest that azadirachtin can bind to the ecdysone receptor (EcR), acting as an antagonist and preventing the proper transcription of ecdysone-responsive genes essential for molting and development.[9][12][13] This disruption leads to failed ecdysis, developmental abnormalities, and mortality.[13]

// Nodes AZA [label="Azadirachtin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTTH [label="PTTH Release\n(Prothoracicotropic Hormone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prothoracic_Gland [label="Prothoracic Gland", fillcolor="#F1F3F4", fontcolor="#202124"]; Ecdysone_Syn [label="Ecdysone Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; E_to_20E [label="Ecdysone 20-Monooxygenase\n(Cytochrome P450)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ecdysone [label="Ecdysone", fillcolor="#FBBC05", fontcolor="#202124"]; E20 [label="20-Hydroxyecdysone (20E)\n(Active Hormone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EcR [label="Ecdysone Receptor (EcR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Transcription of\nEcdysone-Responsive Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; Molting [label="Normal Molting &\nDevelopment", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges AZA -> PTTH [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; AZA -> E_to_20E [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; AZA -> EcR [label="Antagonizes/\nBinds to", color="#EA4335", fontcolor="#EA4335", style=dashed];

PTTH -> Prothoracic_Gland [label="Stimulates"]; Prothoracic_Gland -> Ecdysone_Syn; Ecdysone_Syn -> Ecdysone; Ecdysone -> E_to_20E; E_to_20E -> E20; E20 -> EcR [label="Activates"]; EcR -> Gene_Expression [label="Initiates"]; Gene_Expression -> Molting; } t Caption: Azadirachtin's disruption of the ecdysone signaling pathway.

Cell Cycle Arrest and Apoptosis

Azadirachtin exhibits potent antiproliferative effects on insect cells by arresting the cell cycle and inducing apoptosis.[6]

Cell Cycle Arrest

Studies on Spodoptera frugiperda Sf9 cells have shown that azadirachtin treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[3] This effect is concentration-dependent. For example, at a concentration of 5 x 10⁻⁶ M, over 90% of Sf9 cells were arrested in the G2/M phase.[3] This arrest is often associated with the appearance of aberrant mitotic figures, suggesting a disruption of the mitotic machinery.[3] The underlying mechanism is linked to azadirachtin's ability to interfere with microtubule polymerization, similar to the action of colchicine.[3][6]

Induction of Apoptosis

Azadirachtin is a known inducer of apoptosis in insect cells.[1][4] Morphological and biochemical analyses of Sf9 cells treated with azadirachtin revealed classic apoptotic hallmarks, including cell shrinkage, membrane blebbing, and DNA fragmentation (laddering).[4] The induction of apoptosis is often mediated through caspase-dependent pathways. In Sf9 cells, azadirachtin treatment significantly increases the activity of caspase-1.[4] In other species, it has been shown to cause the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway.[11] However, caspase-independent apoptosis has also been reported, suggesting multiple pathways for cell death induction.[7]

Cell LineAzadirachtin ConcentrationTime (h)EffectReference
Spodoptera frugiperda (Sf9)1.5 µg/mL2432.66% apoptosis rate[4]
Spodoptera frugiperda (Sf9)N/A48EC50: 2.727 × 10⁻⁶ µg/mL[4]
Spodoptera frugiperda (Sf9)N/A72EC50: 6.348 × 10⁻⁹ µg/mL[4]
Spodoptera frugiperda (Sf9)5 x 10⁻⁶ MN/A>90% of cells in G2/M phase[3]
Spodoptera frugiperda (Sf9)10⁻⁸ M2042% increase in G2/M phase cells over control[3]
Bombyx mori (5th-instar larvae)4.39 mg/L72LC50[14]

// Nodes AZA [label="Azadirachtin", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Microtubule [label="Disruption of\nMicrotubule Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; Actin [label="Depolymerization of\nActin Filaments", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitotic_Spindle [label="Inhibition of Mitotic\nSpindle Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P53 [label="Upregulation of p53", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase [label="Caspase Activation\n(e.g., Caspase-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Inhibition of\nCell Proliferation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges AZA -> Microtubule; AZA -> Actin; AZA -> P53; Microtubule -> Mitotic_Spindle; Actin -> Cell_Cycle_Arrest; Mitotic_Spindle -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Apoptosis; P53 -> Cell_Cycle_Arrest; P53 -> Apoptosis; AZA -> Caspase; Caspase -> Apoptosis; Apoptosis -> Proliferation; Cell_Cycle_Arrest -> Proliferation; } t Caption: Logical flow from azadirachtin exposure to cell proliferation inhibition.

Cytoskeletal Disruption

The cytoskeleton provides structural integrity to the cell and is crucial for processes like cell division, motility, and intracellular transport. Azadirachtin disrupts the cytoskeleton by targeting key protein components.

  • Actin Depolymerization: In Drosophila melanogaster, azadirachtin induces the depolymerization of actin filaments.[7] This disruption of the actin cytoskeleton is a probable contributor to the observed cell cycle arrest and subsequent apoptosis.[5][7]

  • Microtubule Inhibition: Azadirachtin inhibits the polymerization of tubulin, the building block of microtubules.[6] This action is critical for its antimitotic effects, as proper microtubule dynamics are essential for the formation and function of the mitotic spindle during cell division.[3] This interference prevents chromosome segregation and leads to the G2/M arrest.[6]

Experimental Protocols

This section provides an overview of key methodologies used to investigate the cellular effects of azadirachtin.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability and proliferation.[15]

  • Cell Seeding: Seed insect cells (e.g., Sf9) in a 96-well plate at a density of 1-5 x 10⁴ cells per well in 100 µL of appropriate culture medium.[15] Incubate at 27°C until cells adhere.

  • Treatment: Prepare serial dilutions of azadirachtin in the culture medium. Replace the medium in the wells with the azadirachtin solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 27°C.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for 4 hours at 27°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance and is expressed as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).[17][18]

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of azadirachtin for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity is directly proportional to the DNA content. Histograms of DNA content are generated to quantify the percentage of cells in each cell cycle phase.[18][19]

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with azadirachtin as described above.

  • Harvesting and Washing: Harvest both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

// Nodes Start [label="Start: Insect Cell Culture\n(e.g., Sf9)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Treat cells with\nAzadirachtin (various conc.)\n+ Controls", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate for\ndefined time points\n(e.g., 24h, 48h, 72h)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Assay Branches Viability [label="Cell Viability Assay\n(e.g., MTT)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis\n(Flow Cytometry)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(e.g., Annexin V/PI)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Endpoints Viability_Result [label="Determine EC50/\nInhibition of Proliferation", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle_Result [label="Quantify % of cells\nin G0/G1, S, G2/M", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Result [label="Quantify % of\nApoptotic/Necrotic Cells", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treatment; Treatment -> Incubation;

Incubation -> Viability; Incubation -> CellCycle; Incubation -> Apoptosis;

Viability -> Viability_Result; CellCycle -> CellCycle_Result; Apoptosis -> Apoptosis_Result; } t Caption: General experimental workflow for assessing azadirachtin's cellular effects.

Conclusion

The mode of action of azadirachtin on insect cells is a complex and synergistic interplay of multiple disruptive events. Its ability to antagonize the ecdysone signaling pathway, arrest the cell cycle, induce apoptosis, and disrupt the cytoskeleton underscores its potency as a natural insecticide. For researchers and drug development professionals, understanding these intricate mechanisms at a cellular and molecular level is paramount. It not only provides a basis for optimizing its use in pest management but also offers a blueprint for designing novel, targeted insecticides and potentially other therapeutic agents that exploit these fundamental cellular pathways. Further research into the specific protein targets and the cross-talk between these affected signaling cascades will continue to illuminate the full spectrum of azadirachtin's biological activity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Nimbolide and Preparation of its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of nimbolide, a potent natural product with significant anti-cancer properties, and the preparation of its analogues. The information is compiled from recent advances in synthetic organic chemistry, offering insights into various strategic approaches for accessing this complex molecule and its derivatives.

Introduction

Nimbolide, a seco-C limonoid isolated from the neem tree (Azadirachta indica), has garnered substantial interest in the scientific community due to its broad spectrum of biological activities, particularly its anti-cancer effects.[1][2][3] Its unique mechanism of action involves the covalent inhibition of the E3 ubiquitin ligase RNF114, which leads to the "supertrapping" of poly(ADP-ribose) polymerase 1 (PARP1) at sites of DNA damage.[4][5][6] This distinct mechanism makes nimbolide and its analogues promising candidates for cancer therapeutics, especially for overcoming resistance to existing PARP inhibitors.[4]

Recent breakthroughs in total synthesis have not only made nimbolide more accessible for biological studies but have also paved the way for the systematic development of novel analogues with potentially improved potency and pharmacological properties.[4][7][8][9] This document outlines key synthetic strategies and provides generalized experimental protocols for the preparation of nimbolide and its derivatives.

Signaling Pathway of Nimbolide

Nimbolide's primary mechanism of action involves the modulation of DNA damage repair pathways through the inhibition of RNF114. This leads to an accumulation of PARP1 at DNA lesions, a phenomenon termed "supertrapping," which is highly cytotoxic to cancer cells, particularly those with deficiencies in DNA repair, such as BRCA mutations.[4]

Nimbolide_Signaling_Pathway cluster_0 DNA Damage cluster_1 PARP1 Trapping cluster_2 RNF114-mediated Ubiquitination cluster_3 Cellular Response DNA_Lesion DNA Lesion PARP1 PARP1 DNA_Lesion->PARP1 recruits PARP1_trapped Trapped PARP1 PARP1->PARP1_trapped is trapped at lesion RNF114 RNF114 (E3 Ligase) PARP1_trapped->RNF114 Cell_Death Cancer Cell Death PARP1_trapped->Cell_Death induces PARP1_Ub Ubiquitinated PARP1 RNF114->PARP1_Ub ubiquitinates Ub Ubiquitin Proteasomal_Degradation Proteasomal Degradation PARP1_Ub->Proteasomal_Degradation leads to Proteasomal_Degradation->PARP1 releases Nimbolide Nimbolide Nimbolide->RNF114 inhibits

Caption: Nimbolide inhibits RNF114, preventing PARP1 ubiquitination and promoting PARP1 "supertrapping" at DNA damage sites, ultimately leading to cancer cell death.

Synthetic Strategies and Analogue Preparation

The total synthesis of nimbolide has been achieved through various innovative strategies. A prominent and recent approach is a convergent synthesis that allows for the late-stage coupling of complex fragments, facilitating the modular synthesis of nimbolide and its analogues.[4] This strategy is particularly advantageous for structure-activity relationship (SAR) studies. Other notable approaches include stereoselective syntheses starting from chiral precursors like α-methyl-(R)-carvone.[3][7][8][9][10]

Key Synthetic Approaches:
  • Convergent Pharmacophore-Directed Synthesis: This strategy involves the synthesis of a key building block containing the essential pharmacophore of nimbolide (the enone moiety and lactone ring) and a separate, diversifiable fragment.[4] These fragments are then coupled in a late-stage reaction to assemble the nimbolide scaffold. This modularity allows for the rapid generation of analogues with modifications in different parts of the molecule.[4]

  • Stereoselective Total Synthesis: These routes often employ stereoselective reactions to construct the complex carbocyclic core of nimbolide from simpler, readily available starting materials.[7][8][9] For instance, a palladium-catalyzed borylative Heck cyclization has been used to form the A-ring of the nimbolide core with high stereocontrol.[7][8]

  • Analogue Preparation by Functional Group Modification: Simpler analogues can be prepared by direct chemical modification of the nimbolide core isolated from natural sources.[2] This allows for the exploration of SAR around the periphery of the molecule.

Nimbolide_Synthesis_Workflow cluster_Convergent Convergent Synthesis cluster_Linear Stereoselective Synthesis Start_A Starting Material A Fragment_A Pharmacophore-Containing Building Block (e.g., Fragment 7) Start_A->Fragment_A Coupling Late-Stage Coupling (e.g., Sulfonyl hydrazone-mediated etherification, Radical cyclization) Fragment_A->Coupling Start_B Starting Material B Fragment_B Diversifiable Unit (e.g., Fragment 8) Start_B->Fragment_B Fragment_B->Coupling Nimbolide_Analogues Nimbolide and Analogues Coupling->Nimbolide_Analogues Start_Carvone α-methyl-(R)-carvone Decalin_Core Decorated Decalin Moiety Start_Carvone->Decalin_Core e.g., Borylative Heck Cyclization Fragment_Coupling Stereoretentive Etherification Decalin_Core->Fragment_Coupling Cyclization Radical Cyclization & Late-Stage Lactonization Fragment_Coupling->Cyclization Nimbolide Nimbolide Cyclization->Nimbolide

Caption: Overview of convergent and stereoselective synthetic workflows for nimbolide and its analogues.

Experimental Protocols

The following are generalized protocols for key reactions in the synthesis of nimbolide and its analogues, based on published literature.[2][4] Researchers should refer to the specific publications for detailed conditions and substrate-specific optimizations.

General Procedure for Sulfonyl Hydrazone-Mediated Etherification

This reaction is a key step in the convergent synthesis for coupling the pharmacophore-containing building block with a diversifiable unit.[4]

Materials:

  • Pharmacophore-containing building block (e.g., Compound 10)

  • Tosylhydrazone derivative (e.g., Compound 11)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Base (e.g., DBU, Triethylamine)

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To a solution of the pharmacophore-containing building block (1.0 eq) in the anhydrous solvent under an inert atmosphere, add the tosylhydrazone derivative (1.1-1.5 eq).

  • Add the base (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature to reflux) for the required time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

General Procedure for Radical Cyclization

This step is often used to form one of the heterocyclic rings in the nimbolide core.[4][7][8]

Materials:

  • Cyclization precursor (from the etherification step)

  • Radical initiator (e.g., AIBN, BEt3/O2)

  • Radical mediator (e.g., Bu3SnH, (TMS)3SiH)

  • Anhydrous, degassed solvent (e.g., Toluene, Benzene)

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Dissolve the cyclization precursor in the anhydrous, degassed solvent under an inert atmosphere.

  • Heat the solution to the desired temperature (e.g., 80-110 °C).

  • Slowly add a solution of the radical initiator and mediator in the same solvent to the reaction mixture over several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the cyclized product.

General Procedure for the Preparation of Nimbolide Analogues via Functional Group Modification

This protocol describes the modification of the nimbolide scaffold to generate a library of analogues.[2]

Materials:

  • Nimbolide

  • Organic reagent (e.g., benzyl alcohol, nitrobenzaldehyde, aminothiophenol)

  • Base (e.g., DBU, imidazole, pyridine) or reducing agent (e.g., NaBH4)

  • Organic solvent (e.g., DMF, DMSO, THF, alcohols)

  • Inert atmosphere (if required)

Protocol:

  • Dissolve nimbolide (1.0 eq) in the appropriate organic solvent.

  • Add the organic reagent (1.0-5.0 eq) and the base or other reagents as required.

  • Stir the reaction mixture at a temperature ranging from -5 to 150 °C for a period of 1 to 50 hours, depending on the specific transformation.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, perform a standard aqueous workup, including extraction with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired nimbolide analogue.

Data Presentation

The following tables summarize key quantitative data for nimbolide and some of its synthetic analogues, including reaction yields and biological activity.

Table 1: Selected Reaction Yields in Nimbolide Total Synthesis

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Wittig Olefination & LactonizationIntermediate 17Intermediate for 10PPh3=CHCO2Et, then lactonization-[4]
Allylic OxidationLactone intermediateIntermediate for 10SeO2-[4]
Sulfonyl hydrazone-mediated etherification & Radical cyclizationFragments 10 and 11Nimbolide1. Coupling; 2. Radical cyclization-[4]
Borylative Heck CyclizationVinyl iodide 16Oxidized decalin 17Pd2dba3, KOAc, B2pin2, then trimethylamine N-oxide74[3]
Late-stage LactonizationHydroxyester precursorNimbolide (1)-High[3]

Note: Specific yields for all steps are often found in the supplementary information of the cited papers, which are not directly accessible here.

Table 2: In Vitro Cytotoxic Activity of Nimbolide and its Analogues

CompoundCell LineIC50 (µM)Reference
NimbolideUWB1Potent[4]
Analogue 63UWB1More potent than nimbolide[4]
Analogue 65UWB1More potent than nimbolide[4]
Analogue 43UWB1Inactive[4]
2gVarious human cancer cell linesPotent[1]
2hVarious human cancer cell linesPotent[1]
2iVarious human cancer cell linesPotent[1]

Note: "Potent" indicates significant activity as described in the source, but a specific numerical value was not provided in the abstract.

Conclusion

The synthetic routes to nimbolide and its analogues have become increasingly sophisticated and efficient, enabling deeper exploration of their therapeutic potential. The modular and convergent strategies, in particular, offer powerful platforms for generating diverse libraries of nimbolide derivatives for extensive structure-activity relationship studies. The provided protocols offer a starting point for researchers aiming to synthesize and evaluate these promising anti-cancer agents. It is anticipated that these synthetic advancements will accelerate the development of next-generation PARP1-targeting therapies for the treatment of cancer.

References

Application Note: Quantification of Azadirachtin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azadirachtin, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a potent biopesticide and a molecule of significant interest in drug development due to its various biological activities.[1][2][3][4] Accurate quantification of azadirachtin in plant extracts and derived formulations is crucial for quality control, efficacy assessment, and regulatory compliance.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, robust, and sensitive method for the determination of azadirachtin.[1][5][7][8] This application note provides a detailed protocol for the quantification of azadirachtin in plant extracts using a reversed-phase HPLC method.

Principle

The method involves the extraction of azadirachtin from the plant matrix, followed by chromatographic separation on a C18 reversed-phase column. The separation is typically achieved using an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[7][9][10][11][12] Detection and quantification are performed using a UV detector at a wavelength where azadirachtin exhibits maximum absorbance, commonly between 210 nm and 220 nm.[1][8]

Experimental Protocols

Sample Preparation

The sample preparation protocol may vary depending on the nature of the plant material (e.g., seeds, leaves, oil). Below are protocols for different sample types.

a) From Neem Seed Kernels

  • Grinding: Grind the neem seed kernels into a fine powder. For improved grinding, liquid nitrogen can be used to make the seeds brittle.[5]

  • Extraction:

    • Soxhlet Extraction: Place a known amount of the powdered kernels (e.g., 20 g) in a thimble and perform Soxhlet extraction with methanol (100 mL) for approximately 8 cycles.[11]

    • Overnight Soaking: Alternatively, crush the kernels and soak them overnight in ethanol.[12]

    • Ultrasonic-Assisted Extraction: Dissolve a known weight of the sample in the extraction solvent and sonicate for about 15 minutes.[9]

  • Filtration: Filter the extract through a 0.22 µm or 0.45 µm membrane filter before HPLC analysis.[5][13]

b) From Neem Leaves

  • Drying and Grinding: Dry the neem leaves (e.g., semi-dried for higher yield) and grind them into a fine powder.[11]

  • Extraction:

    • Soxhlet Extraction: Use a procedure similar to that for seed kernels, using methanol as the solvent.[11]

  • Filtration: Filter the extract through a 0.22 µm or 0.45 µm membrane filter prior to injection into the HPLC system.[5][13]

c) From Neem Oil

  • Liquid-Liquid Extraction:

    • Weigh approximately 5 g of neem oil into a 50 mL volumetric flask and dissolve it in a 90:10 (v/v) mixture of methanol and water.[9]

    • Alternatively, partition the neem oil between equal volumes of n-hexane and 90% methanol in a separatory funnel. The azadirachtin will preferentially partition into the methanol layer.[13]

  • Cleanup (Optional but Recommended):

    • Solid-Phase Extraction (SPE): Pass the extract through a C18 SPE cartridge to remove interfering non-polar compounds.[9]

    • Centrifugation and Freezing: Sonicate the sample solution, followed by deep freezing and centrifugation (e.g., 5000 RPM for 30 minutes) to separate layers. The supernatant can then be further purified.[9]

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.[13]

HPLC Method Protocol
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][14]

    • Mobile Phase:

      • Acetonitrile:Water (e.g., 40:60 v/v or 72.5:27.5 v/v).[7][12]

      • Methanol:Water (e.g., 60:40 v/v).[11]

    • Flow Rate: 1.0 mL/min.[7][9][10][11]

    • Injection Volume: 20 µL.[7]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C or 45°C).[7][10][14]

    • Detection Wavelength: 215 nm.[7][9][10] Other reported wavelengths include 210 nm, 214 nm, and 220 nm.[8][11]

  • Standard Preparation:

    • Prepare a stock solution of azadirachtin standard of known purity in the mobile phase.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 2, 5, 10, 20, and 40 µg/mL).[6]

  • Analysis:

    • Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extracts.

    • Identify the azadirachtin peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of azadirachtin in the sample using the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Data for Azadirachtin HPLC Methods

ParameterMethod 1Method 2Method 3
Analyte(s) Azadirachtin A & BAzadirachtinAzadirachtin A & B
Matrix Neem OilBovine MuscleHerbal Formulation
Retention Time (min) Not SpecifiedAzadirachtin A: 37.2, Azadirachtin B: 41.8[7]Azadirachtin: 3.5[2]
Linearity (Concentration Range) Not SpecifiedNot Specified0.1–0.9 µg/mL
Correlation Coefficient (R²) 0.9995 (Aza-A), 0.9997 (Aza-B)[9]Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) 0.5 ppm (Aza-A & B)[9]Not SpecifiedNot Specified
Recovery (%) Not Specified85.2–101.9[7]Not Specified

Visualizations

G cluster_0 Sample Preparation Workflow for Azadirachtin Analysis plant_material Plant Material (Neem Seeds/Leaves/Oil) grinding Grinding/Homogenization plant_material->grinding extraction Solvent Extraction (Methanol/Ethanol) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection

Caption: Experimental workflow for sample preparation.

G cluster_1 HPLC Analysis Workflow mobile_phase Mobile Phase (Acetonitrile/Water) pump HPLC Pump (1.0 mL/min) mobile_phase->pump injector Autosampler (20 µL injection) pump->injector column C18 Column injector->column detector UV Detector (215 nm) column->detector data_system Data Acquisition and Analysis detector->data_system

Caption: HPLC analysis logical workflow.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Nimbin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbin, a key triterpenoid isolated from the seeds of the neem tree (Azadirachta indica), has garnered significant interest for its diverse pharmacological properties, including its potential as an anti-inflammatory agent. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics from natural sources like nimbin presents a promising avenue for drug discovery. This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory effects of nimbin, focusing on its ability to modulate key inflammatory mediators and signaling pathways in a cellular model of inflammation.

Mechanism of Action

Inflammatory stimuli, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activate immune cells like macrophages. This activation triggers intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways lead to the increased expression and release of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2] These mediators are produced by enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Nimbin is hypothesized to exert its anti-inflammatory effects by inhibiting these key signaling pathways and reducing the production of these inflammatory molecules.

Data Presentation

While extensive quantitative data on the in vitro anti-inflammatory effects of nimbin are still emerging, preliminary studies have demonstrated its potential to reduce reactive oxygen species (ROS). The following table summarizes the available quantitative data for nimbin's antioxidant activity. Further research is required to establish robust IC50 values for the inhibition of other key inflammatory markers.

AssayCell LineInducerCompoundEndpointResultReference
Reactive Oxygen Species (ROS) ProductionMDCK-Nimbin (N1)Reduction in ROSDose-dependent reduction[4]
Reactive Oxygen Species (ROS) ProductionZebrafish Larvae-Nimbin (N1)Reduction in ROSDose-dependent reduction[4]

Experimental Protocols

Cell Culture and Induction of Inflammation

The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for studying inflammation in vitro.

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: To induce an inflammatory response, RAW 264.7 cells are stimulated with Lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of nimbin (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

    • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

This assay utilizes 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.[2]

  • Procedure:

    • Seed RAW 264.7 cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of nimbin for 1 hour.

    • Induce oxidative stress with a suitable agent (e.g., H2O2 or LPS) for the desired time.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

    • The percentage of ROS scavenging is calculated relative to the inducer-treated control group.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)

The levels of secreted TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA).

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of nimbin for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits used.

    • The concentration of each cytokine is determined from a standard curve generated with recombinant cytokines.

    • The percentage of cytokine inhibition is calculated relative to the LPS-treated control group.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to assess the effect of nimbin on the phosphorylation state of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with nimbin for 1 hour, followed by stimulation with 1 µg/mL LPS for a short duration (e.g., 15-30 minutes for phosphorylation events).

    • For NF-κB p65 nuclear translocation, separate nuclear and cytoplasmic extracts are prepared.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of IκBα, p65, p38, JNK, and ERK.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry analysis is performed to quantify the changes in protein phosphorylation relative to the total protein levels.

Mandatory Visualizations

G cluster_0 Experimental Workflow cluster_1 Assays start Seed RAW 264.7 Macrophages pretreatment Pre-treat with Nimbin start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess Test) stimulation->no_assay ros_assay Reactive Oxygen Species (ROS) Assay (DCFH-DA) stimulation->ros_assay cytokine_assay Cytokine (TNF-α, IL-6) Assay (ELISA) stimulation->cytokine_assay western_blot Western Blot Analysis (NF-κB & MAPK Pathways) stimulation->western_blot analysis Data Analysis and Interpretation no_assay->analysis ros_assay->analysis cytokine_assay->analysis western_blot->analysis

Caption: Experimental workflow for evaluating the in vitro anti-inflammatory activity of nimbin.

G cluster_0 Nimbin's Proposed Anti-inflammatory Signaling Pathway cluster_1 MAPK Pathway cluster_2 NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 Activates jnk JNK tlr4->jnk Activates erk ERK tlr4->erk Activates nfkb_complex IκBα p65/p50 tlr4->nfkb_complex Activates IKK pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) p38->pro_inflammatory jnk->pro_inflammatory erk->pro_inflammatory ikb IκBα p65 p65 p65_nucleus p65/p50 (Nuclear Translocation) nfkb_complex->p65_nucleus IκBα Degradation p65_nucleus->pro_inflammatory nimbin Nimbin nimbin->p38 Inhibits nimbin->jnk Inhibits nimbin->erk Inhibits nimbin->nfkb_complex Inhibits IκBα Degradation

Caption: Proposed mechanism of nimbin's anti-inflammatory action via inhibition of MAPK and NF-κB signaling pathways.

References

Nimbolide: A Potent PARP1 Trapping Inducer in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbolide, a bioactive limonoid isolated from the neem tree (Azadirachta indica), has emerged as a promising anticancer agent with a unique mechanism of action. Unlike conventional PARP inhibitors (PARPi), nimbolide induces the "trapping" of Poly (ADP-ribose) polymerase 1 (PARP1) at sites of DNA damage by inhibiting the E3 ubiquitin ligase RNF114. This inhibition prevents the degradation of PARP1, leading to the accumulation of PARP1-DNA complexes. Notably, nimbolide's action results in the "super trapping" of both PARP1 and PAR-dependent DNA repair factors, a distinct characteristic that may overcome resistance to traditional PARPi and shows synthetic lethality in cancers with BRCA mutations. These application notes provide a comprehensive overview of nimbolide's mechanism, quantitative data on its efficacy, and detailed protocols for key experimental assays to study its effects as a PARP1 trapping inducer.

Introduction

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. The inhibition of PARP1 has been a successful therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The clinical efficacy of PARP inhibitors is largely attributed to their ability to "trap" PARP1 on DNA, leading to the formation of cytotoxic PARP1-DNA complexes that disrupt replication fork progression and induce cell death.

Nimbolide presents a novel approach to PARP1 trapping. Instead of competing with NAD+ at the catalytic site of PARP1 like conventional PARPis, nimbolide targets and inhibits RNF114, an E3 ubiquitin ligase responsible for the poly-ubiquitination and subsequent proteasomal degradation of PARP1 at DNA lesions. This inhibition leads to a profound and sustained trapping of PARP1, along with other PAR-dependent DNA repair proteins, at the site of damage. This unique "super trapping" mechanism suggests that nimbolide could be effective in tumors that have developed resistance to conventional PARP inhibitors.

Data Presentation

The cytotoxic effects of nimbolide have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Cancer TypeCell LineIC50 (µM)Citation
Breast Cancer MDA-MB-2311.97 ± 0.24[1]
MCF-75.04 ± 0.25[1]
Prostate Cancer PC-32.0[2]
Du-1456.86 ± 0.53 (24h)[3]
4.97 ± 0.72 (48h)[3]
Pancreatic Cancer HPAC5.0[4]
MIAPaCa-23.0[4]
PANC-15.0[4]
Leukemia CEM/ADR50000.3 ± <0.01[5]
CCRF-CEM17.4 ± 0.6[5]
Colon Cancer HCT116 p53+/+0.9 ± 0.05[5]
HCT116 p53-/-1.8 ± 0.1[5]
Glioblastoma U87.MG1.12 ± <0.01[5]
Lung Cancer A-54911.16 ± 0.84 (24h)[3]
7.59 ± 0.34 (48h)[3]

Signaling Pathways and Experimental Workflows

Nimbolide's Mechanism of PARP1 Trapping

Nimbolide_Mechanism cluster_0 Normal DNA Damage Response cluster_1 Effect of Nimbolide DNA_Damage DNA Damage (Single-Strand Break) PARP1_Activation PARP1 Activation & Recruitment DNA_Damage->PARP1_Activation PARylation Auto-PARylation of PARP1 PARP1_Activation->PARylation RNF114_Recruitment RNF114 Recruitment PARylation->RNF114_Recruitment Ubiquitination PARP1 Ubiquitination RNF114_Recruitment->Ubiquitination Degradation Proteasomal Degradation of PARP1 Ubiquitination->Degradation Ubiquitination->Degradation Leads to PARP1_Trapping PARP1 Trapping (Super Trapping) DNA_Repair DNA Repair Degradation->DNA_Repair Nimbolide Nimbolide RNF114_Inhibition RNF114 Inhibition Nimbolide->RNF114_Inhibition RNF114_Inhibition->Ubiquitination Blocks RNF114_Inhibition->PARP1_Trapping Leads to Replication_Fork_Collapse Replication Fork Collapse PARP1_Trapping->Replication_Fork_Collapse Cell_Death Cell Death (Apoptosis) Replication_Fork_Collapse->Cell_Death

Caption: Mechanism of Nimbolide-induced PARP1 trapping.

Experimental Workflow for Investigating Nimbolide's Effects

Experimental_Workflow cluster_assays Experimental Assays cluster_trapping_methods PARP1 Trapping Methods start Start: Cancer Cell Culture nimbolide_treatment Treat cells with varying concentrations of Nimbolide start->nimbolide_treatment cell_viability Cell Viability Assay (MTT Assay) nimbolide_treatment->cell_viability parp_trapping PARP1 Trapping Assays nimbolide_treatment->parp_trapping dna_damage DNA Damage Assessment (γH2AX Staining) nimbolide_treatment->dna_damage analysis Data Analysis and Interpretation cell_viability->analysis fractionation Subcellular Fractionation & Western Blot parp_trapping->fractionation laser Laser Microirradiation parp_trapping->laser dna_damage->analysis fractionation->analysis laser->analysis

References

Application Notes: Azadirachtin as a Natural Insect Growth Regulator

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azadirachtin, a complex tetranortriterpenoid limonoid derived from the seeds of the neem tree (Azadirachta indica), is a potent natural insect growth regulator (IGR).[1][2][3] It is one of the most successful botanical insecticides used globally in agriculture due to its broad-spectrum activity, biodegradability, and low toxicity to mammals.[2][4][5] Azadirachtin acts primarily as an antifeedant and a growth disruptor, affecting over 200 species of insect pests, including those from the orders Coleoptera, Hemiptera, Diptera, and Lepidoptera.[2][4] Its complex mode of action minimizes the risk of pest resistance, making it a valuable component of Integrated Pest Management (IPM) and organic farming systems.[2][6][7]

Mechanism of Action

Azadirachtin's primary mode of action is the disruption of the insect endocrine system, which governs molting, metamorphosis, and reproduction.[8][9] It functions as an antagonist to key developmental hormones, primarily ecdysteroids (like 20-hydroxyecdysone or 20E) and juvenile hormone (JH).[3][4][8]

The key mechanisms include:

  • Inhibition of Hormone Production: Azadirachtin interferes with the neurosecretory system, inhibiting the release of prothoracicotropic hormone (PTTH) from the corpora cardiaca in the insect brain.[4][8][10]

  • Disruption of Ecdysone Signaling: PTTH is essential for stimulating the prothoracic glands to produce ecdysone, the molting hormone. By blocking PTTH release, azadirachtin effectively suppresses ecdysone synthesis, leading to a failure in the molting process.[6][10] This results in developmental abnormalities, prolonged larval stages, and mortality.[8][9]

  • Antagonism of Juvenile Hormone: It also disrupts the functions of juvenile hormone, which regulates metamorphosis and reproductive development.[4][9]

  • Antifeedant and Repellent Properties: Azadirachtin acts as a powerful antifeedant by blocking the feeding stimulation receptors in insects, causing them to stop eating and eventually starve.[4][11] It also acts as an oviposition deterrent, preventing female insects from laying eggs on treated surfaces.[2]

Quantitative Data on Azadirachtin Efficacy

The efficacy of azadirachtin varies depending on the insect species, larval stage, concentration, and application method. The following tables summarize key quantitative data from cited research.

Table 1: Effects of Azadirachtin on Insect Mortality and Development

Insect SpeciesLife StageAzadirachtin TreatmentObserved EffectReference
Aphis glycines (Soybean aphid)NymphDirect spray80% nymphal mortality; significant increase in development time for survivors.[12]
Plutella xylostella (Diamondback moth)3rd & 4th instar larvaeLeaf dip bioassay (0.31% - 1.0%)LC50 decreased from 0.66 ppm to 0.37 ppm over 72 hours for 3rd instar.[13]
Phlebotomus perniciosus (Sand fly)1st instar larvaeFed on Aza-treated foodMolting inhibited in 90% of larvae (10% molted vs. 95% in control).[14]
Spodoptera littoralis (African cotton leafworm)2nd & 4th instar larvaeSub-lethal concentrations in dietReduced pupal weight and adult emergence.[15]
Helicoverpa armigera (Cotton bollworm)4th instar larvaeAzaA-based dietSignificant mortality, growth retardation, and prolonged development.[16]

Table 2: Antifeedant Activity of Azadirachtin

Insect SpeciesLife StageAzadirachtin ConcentrationAntifeedant Activity (%)Reference
Plutella xylostella3rd instar larvae1.0%95%[15]
Plutella xylostella4th instar larvae0.6%85%[15]
Spodoptera frugiperda (Fall armyworm)3rd instar larvae1% NSKE*60.95% - 75.17%[15]

*NSKE: Neem Seed Kernel Extract

Experimental Protocols

Protocol 1: Larvicidal Bioassay for Insect Growth Regulator Effects

This protocol is a generalized method for assessing the IGR effects of azadirachtin on lepidopteran larvae.

1. Objective: To determine the lethal concentration (e.g., LC50) and observe the sublethal effects (e.g., developmental delay, morphological defects) of azadirachtin on a target insect pest.

2. Materials:

  • Azadirachtin-based formulation of known concentration.

  • Target insect larvae (e.g., 3rd instar Spodoptera frugiperda).

  • Artificial diet or host plant leaves (e.g., cabbage, corn).

  • Petri dishes or multi-well plates.

  • Distilled water and a suitable emulsifier (e.g., Triton X-100).

  • Micropipettes, beakers, and volumetric flasks.

  • Growth chamber set to appropriate temperature, humidity, and photoperiod.

3. Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of azadirachtin. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). A control solution containing only distilled water and the emulsifier must be prepared.

  • Treatment Application (Leaf Dip Method):

    • Excise uniform leaf discs from the host plant.

    • Individually dip the leaf discs into each test concentration (and the control solution) for 10-20 seconds.

    • Allow the leaf discs to air dry completely on a clean surface.

  • Insect Exposure:

    • Place one treated leaf disc into each Petri dish.

    • Introduce one pre-starved (2-4 hours) larva into each Petri dish.

    • Prepare at least 20-30 replicates for each concentration and the control.

  • Incubation: Place the sealed Petri dishes in a growth chamber under controlled conditions (e.g., 25±2°C, 65±5% RH, 14:10 L:D photoperiod).

  • Data Collection:

    • Record larval mortality at 24, 48, and 72 hours post-treatment.

    • For surviving larvae, continue to monitor daily for developmental changes. Record the duration of larval and pupal stages, pupal weight, percentage of adult emergence, and any morphological deformities in pupae or adults.[17]

  • Statistical Analysis:

    • Correct mortality data using Abbott's formula if control mortality is between 5-20%.

    • Perform Probit analysis to calculate the LC50 and LC90 values with their 95% confidence limits.

    • Use ANOVA to compare developmental parameters (e.g., pupation time, adult emergence rate) between treatment groups and the control.

Visualizations

Diagram 1: Azadirachtin's Disruption of Insect Endocrine Signaling

Azadirachtin_MoA Brain Brain (Corpora Cardiaca) PTTH PTTH Release Brain->PTTH Stimulates ProGland Prothoracic Gland PTTH->ProGland Stimulates Disruption Molting Failure & Developmental Defects PTTH->Disruption Aza Azadirachtin Aza->PTTH INHIBITS Ecdysone Ecdysone Synthesis ProGland->Ecdysone Produces Molting Normal Molting & Development Ecdysone->Molting Triggers Ecdysone->Disruption

Caption: Azadirachtin's mechanism of action on the insect neuroendocrine system.

Diagram 2: Experimental Workflow for Azadirachtin Bioassay

Bioassay_Workflow start Start: Prepare AZA Solutions (Multiple Concentrations + Control) prep Prepare Substrate (e.g., Leaf Discs, Artificial Diet) start->prep treat Apply Treatments to Substrate prep->treat expose Introduce Insect Larvae (Replicates per Treatment) treat->expose incubate Incubate under Controlled Conditions expose->incubate data1 Record Mortality (24, 48, 72 hours) incubate->data1 data2 Monitor Survivors: - Developmental Time - Pupation Rate - Adult Emergence data1->data2 Survivors analysis Statistical Analysis (Probit for LC50, ANOVA) data1->analysis data2->analysis end End: Determine Efficacy & Sublethal Effects analysis->end

Caption: General workflow for evaluating the efficacy of Azadirachtin.

References

Application Notes and Protocols for Nimbolide-Based Drug Delivery Systems in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of nimbolide-based drug delivery systems for cancer therapy. Nimbolide, a bioactive limonoid extracted from the neem tree (Azadirachta indica), has demonstrated potent anticancer activities, including the induction of apoptosis, and inhibition of cell proliferation, metastasis, and angiogenesis.[1] However, its therapeutic application can be enhanced through advanced drug delivery systems that improve its bioavailability and target specificity.

Introduction to Nimbolide's Anticancer Mechanisms

Nimbolide exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival and progression.[2] Key molecular targets include proteins involved in apoptosis, cell cycle regulation, and inflammatory responses.

Key Signaling Pathways Modulated by Nimbolide

Nimbolide has been shown to interfere with several critical signaling cascades in cancer cells:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Nimbolide inhibits the phosphorylation of key proteins like Akt and mTOR, leading to cell cycle arrest and apoptosis.[3]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is involved in cell proliferation and differentiation. Nimbolide has been observed to modulate this pathway, contributing to its anti-proliferative effects.[1]

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a significant role in inflammation and cancer. Nimbolide can suppress NF-κB activation, thereby inhibiting the expression of genes involved in cell proliferation, survival, and angiogenesis.[1][2]

  • Wnt/β-catenin Pathway: This pathway is crucial in embryogenesis and cancer development. Nimbolide has been found to suppress the Wnt/β-catenin signaling pathway, which is often hyperactivated in many cancers.[2]

Nimbolide_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K ERK ERK GrowthFactorReceptor->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis, Metastasis) IKK IKK IκBα IκBα IKK->IκBα p65 p65 IκBα->p65 GSK3β GSK-3β β_catenin β-catenin GSK3β->β_catenin Nimbolide Nimbolide Nimbolide->Akt Nimbolide->mTOR Nimbolide->ERK Nimbolide->IKK Nimbolide->GSK3β prevents dissociation p65_n p65 p65->p65_n β_catenin_n β-catenin β_catenin->β_catenin_n p65_n->GeneExpression β_catenin_n->GeneExpression

Caption: Nimbolide's inhibitory effects on key cancer signaling pathways.

Formulation of Nimbolide-Loaded Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer widely used for creating nanoparticles for drug delivery.[4][5] The nanoprecipitation method is a common and straightforward technique for encapsulating hydrophobic drugs like nimbolide.[4][6]

Nanoparticle_Formulation_Workflow cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification and Collection A Dissolve Nimbolide and PLGA in organic solvent (e.g., acetone) C Add organic phase dropwise to aqueous phase under stirring A->C B Prepare aqueous phase with stabilizer (e.g., PVA) B->C D Evaporate organic solvent C->D E Centrifuge the nanoparticle suspension D->E F Wash the nanoparticle pellet E->F G Lyophilize for long-term storage F->G

Caption: Workflow for formulating nimbolide-loaded PLGA nanoparticles.
Protocol for Nanoprecipitation

Materials:

  • Nimbolide

  • PLGA (50:50)

  • Acetone (or other suitable organic solvent)

  • Polyvinyl alcohol (PVA) or other suitable stabilizer

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and nimbolide in acetone. For example, 30 mg of PLGA and a desired amount of nimbolide can be dissolved in 3 mL of acetonitrile.[7]

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 0.5% w/v PVA in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase while stirring vigorously (e.g., 1000 rpm).

  • Solvent Evaporation: Continue stirring the suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at a high speed (e.g., 25,000 x g) for a sufficient time (e.g., 1 hour) to pellet the nanoparticles.[8]

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess stabilizer. Repeat the centrifugation and washing steps.

  • Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., mannitol or sucrose) and freeze-dry the suspension to obtain a powder for long-term storage.[9]

Characterization of Nimbolide Nanoparticles

Thorough characterization of the formulated nanoparticles is essential to ensure their quality and performance.

Table 1: Physicochemical Characterization of Nimbolide-Loaded PLGA Nanoparticles

ParameterMethodTypical ValuesReference(s)
Particle Size Dynamic Light Scattering (DLS)180 - 230 nm[9][10]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2[9]
Zeta Potential Laser Doppler Velocimetry-20 to -25 mV[9][10]
Drug Loading (%) High-Performance Liquid Chromatography (HPLC)~5%[9][10]
Encapsulation Efficiency (%) High-Performance Liquid Chromatography (HPLC)~55%[9][10]

In Vitro Evaluation of Anticancer Efficacy

A series of in vitro assays are necessary to evaluate the anticancer potential of nimbolide and its nanoparticle formulations.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of nimbolide on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 8,000 cells per well and allow them to adhere overnight.[11]

  • Treatment: Treat the cells with various concentrations of free nimbolide and nimbolide-loaded nanoparticles for 24 to 72 hours.[11]

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) values.

Table 2: IC50 Values of Nimbolide in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference(s)
LeukemiaCCRF-CEM17.4 (± 0.6)[13]
GlioblastomaU87.MG1.12 (± <0.01)[13]
Colon CancerHCT116 p53+/+0.9 (± 0.05)[13]
Breast CancerMDA-MB-2312.24[10]
Breast CancerMCF-74.02[10]
Pancreatic CancerAsPC-12.30[10]
Prostate CancerDu-1456.86 (±0.53) (24h)[11][14]
Prostate CancerPC-38.01 (±0.44) (24h)[11][14]
Lung CancerA-54911.16 (±0.84) (24h)[11][14]
Cell Migration and Invasion Assays

These assays assess the ability of nimbolide to inhibit cancer cell motility.

Protocol:

  • Cell Monolayer: Grow cells to confluence in a 12-well plate.[15]

  • Scratch Creation: Create a "scratch" in the cell monolayer with a sterile pipette tip.[15]

  • Treatment: Wash the wells to remove detached cells and add fresh medium with or without nimbolide/nimbolide nanoparticles.

  • Imaging: Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).[16][17]

  • Analysis: Measure the width of the scratch over time to determine the rate of cell migration.

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with a layer of Matrigel.[18]

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Treatment: Add nimbolide or its nanoformulation to the upper chamber with the cells.

  • Incubation: Incubate for an appropriate time (e.g., 24 hours) to allow for cell migration/invasion.

  • Staining and Counting: Remove non-migrated/invaded cells from the top of the membrane, and fix and stain the cells that have moved to the bottom of the membrane. Count the stained cells under a microscope.[3][19][20]

Western Blot Analysis

This technique is used to investigate the effect of nimbolide on the expression and phosphorylation of proteins in key signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with nimbolide/nimbolide nanoparticles, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Evaluation in Animal Models

In vivo studies are crucial for assessing the therapeutic efficacy, biodistribution, and potential toxicity of nimbolide-based drug delivery systems.

InVivo_Study_Workflow cluster_model Tumor Model Development cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis A Inject cancer cells subcutaneously into immunodeficient mice B Allow tumors to reach a palpable size A->B C Administer nimbolide formulations (e.g., intravenously) B->C D Monitor tumor volume and body weight regularly C->D E Euthanize mice and harvest tumors and organs D->E F Biodistribution studies (e.g., imaging, HPLC) E->F G Histological and immunohistochemical analysis E->G

Caption: General workflow for an in vivo tumor xenograft study.
Tumor Xenograft Model Protocol

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line

  • Nimbolide formulation

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a certain volume (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, free nimbolide, nimbolide nanoparticles). Administer the treatments, for example, via intravenous injection.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.

  • Analysis: Excise the tumors and major organs for weighing, biodistribution analysis, and histological examination.

Table 3: Representative In Vivo Tumor Growth Inhibition Data

Cancer ModelTreatmentDoseRouteTumor Volume Reduction (%)Reference(s)
Colorectal Cancer XenograftNimbolide5 mg/kgi.p.67[1][21]
Colorectal Cancer XenograftNimbolide20 mg/kgi.p.90[1][21]
Pancreatic Cancer XenograftNimbolide5 mg/kgi.p.Significant reduction[22]
Biodistribution Studies

To determine the accumulation of nimbolide nanoparticles in the tumor and other organs, fluorescently labeled nanoparticles can be used.

Protocol:

  • Administration: Inject fluorescently labeled nimbolide nanoparticles into tumor-bearing mice.

  • Imaging: At various time points post-injection, image the mice using an in vivo imaging system.

  • Ex Vivo Analysis: After the final imaging, euthanize the mice and harvest the tumor and major organs. Image the excised tissues to quantify the fluorescence signal in each organ.

Conclusion

The development of nimbolide-based drug delivery systems, particularly using PLGA nanoparticles, holds significant promise for enhancing the therapeutic efficacy of this potent natural anticancer agent. The protocols and data presented in these application notes provide a framework for researchers to formulate, characterize, and evaluate such systems, paving the way for further preclinical and potential clinical investigations.

References

Application Notes: Nimbolide as an Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbolide, a bioactive limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention for its potent anti-inflammatory, anti-cancer, and chemopreventive properties.[1][2] A primary mechanism underlying these effects is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a critical transcription factor that regulates numerous cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[5][6] Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers, making it a key therapeutic target.[6][7]

These application notes provide a comprehensive overview of how to utilize nimbolide as a tool to study and inhibit the NF-κB signaling pathway, complete with detailed experimental protocols and data presentation.

Mechanism of Action

Nimbolide exerts its inhibitory effect on the NF-κB pathway through a multi-pronged approach, primarily by targeting the upstream IκB kinase (IKK) complex.[1][8] In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates IκBα.[9] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of its target genes.[1][2]

Nimbolide disrupts this cascade by:

  • Inhibiting IKK Activity: Nimbolide has been shown to directly inhibit the kinase activity of IKK, which prevents the phosphorylation of IκBα.[10][11] This is a crucial step in blocking the entire downstream signaling cascade. Some studies suggest that nimbolide may directly target cysteine residue 179 in the IKK activation loop.[1][8]

  • Preventing IκBα Degradation: By inhibiting IKK-mediated phosphorylation, nimbolide prevents the degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm.[2][3]

  • Blocking p65 Nuclear Translocation: Consequently, the nuclear translocation of the active p65 subunit of NF-κB is inhibited, preventing it from binding to DNA and activating gene transcription.[1][2][3]

The downstream consequences of NF-κB inhibition by nimbolide include the downregulation of genes involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-2, Bcl-xL), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF).[12]

NF_kappa_B_Pathway_Inhibition_by_Nimbolide cluster_outside cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates Nimbolide Nimbolide Nimbolide->IKK Inhibits NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits p-IκBα p-IκBα IκBα->p-IκBα NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc Translocation Proteasome Proteasome Ub Ubiquitin p-IκBα->Ub Ubiquitination Ub->Proteasome Degradation DNA DNA NF-κB_nuc->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Activates

Caption: Mechanism of NF-κB pathway inhibition by nimbolide.

Data Presentation: Quantitative Effects of Nimbolide

The following tables summarize the quantitative data on the effects of nimbolide on cell viability and the NF-κB pathway. IC50 values can vary depending on the cell line and assay duration.

Table 1: Cytotoxic Activity of Nimbolide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
PC-3Prostate Cancer~2Not Specified[3]
EJ and 5637Bladder Cancer~312[13]
SCC131 and SCC4Oral Cancer6 and 6.2Not Specified[14]
CEM/ADR5000Leukemia (MDR)0.3Not Specified[15]
CCRF-CEMLeukemia (Parental)17.4Not Specified[15]
HCT116 p53+/+Colon Cancer0.9Not Specified[15]
U87.MGGlioblastoma1.12Not Specified[15]

Table 2: Inhibitory Effects of Nimbolide on NF-κB Signaling

Cell LineAssayStimulantNimbolide Conc.Observed EffectReference
COLO 205, RAW 264.7Western BlotTNF-α20-200 nMDose-dependent decrease in phosphorylated IκBα[16]
COLO 205, RAW 264.7EMSATNF-α20-200 nMInhibition of NF-κB DNA-binding affinity[16]
KBM-5Western BlotTNF-α10 µMSuppression of p65 phosphorylation and nuclear translocation[9]
HCT-116Immune Complex Kinase Assay-10 µMInhibition of IKK activation[11]
Bladder Cancer CellsEMSA-1-3 µMInhibition of NF-κB binding activity[17]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of nimbolide on the NF-κB signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., HepG2, HCT-116) Nimbolide_Prep 2. Nimbolide Preparation (Stock in DMSO) Treatment 3. Treatment - Nimbolide Pre-incubation - NF-κB Activator (e.g., TNF-α) Viability A. Cell Viability Assay (MTT Assay) Treatment->Viability Protein_Analysis B. Protein Analysis (Western Blot) Treatment->Protein_Analysis DNA_Binding C. DNA Binding Assay (EMSA) Treatment->DNA_Binding Reporter_Assay D. Transcriptional Activity (Luciferase Reporter Assay) Treatment->Reporter_Assay

Caption: General experimental workflow for studying nimbolide's effects.
Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of nimbolide on a chosen cell line.

Materials:

  • Cells of interest

  • 96-well plates

  • Nimbolide stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[17]

  • Prepare serial dilutions of nimbolide in complete culture medium from the stock solution. A typical concentration range is 0.5 µM to 10 µM.[17] Include a vehicle control (DMSO) at the same final concentration as the highest nimbolide treatment.

  • Remove the overnight culture medium and add 100 µL of the nimbolide-containing medium to the respective wells.

  • Incubate the plate for the desired time period (e.g., 12, 24, or 48 hours).[13][17][19]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[17][18]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17][18]

  • Measure the absorbance at 540-570 nm using a microplate reader.[17]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for NF-κB Pathway Proteins

This protocol is used to analyze the protein levels and phosphorylation status of key components of the NF-κB pathway.

Materials:

  • Cells and culture reagents

  • Nimbolide and NF-κB activator (e.g., TNF-α, 10 ng/mL)[16]

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Plate cells in 6-well plates or 60 mm dishes and grow to 70-80% confluency.

  • Pre-treat cells with the desired concentration of nimbolide (e.g., 10 µM) for 4 hours.[9][11]

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.[9][16]

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

  • Quantify protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and visualize protein bands using a chemiluminescent substrate and an imaging system. β-actin or PARP can be used as loading controls for cytoplasmic and nuclear fractions, respectively.[11]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.[20][21]

Materials:

  • Nuclear extraction kit or buffers

  • Biotin- or ³²P-labeled oligonucleotide probe containing the NF-κB consensus binding site

  • Poly(dI-dC)

  • Binding buffer

  • Native polyacrylamide gel

  • For supershift: anti-p65 antibody

Protocol:

  • Treat cells with nimbolide and/or an NF-κB activator as described for Western blotting.

  • Isolate nuclear extracts according to a standard protocol.[20]

  • Quantify the protein concentration of the nuclear extracts.

  • In a reaction tube, combine 5-10 µg of nuclear extract with poly(dI-dC) and the labeled NF-κB probe in binding buffer.

  • For competition assays, add an excess of unlabeled probe. For supershift assays to confirm specificity, add an anti-p65 antibody.[22][23]

  • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Resolve the protein-DNA complexes on a native polyacrylamide gel.

  • Transfer the complexes to a nylon membrane (for biotin-labeled probes) or expose the gel to X-ray film (for ³²P-labeled probes).

  • Visualize the bands. A decrease in the shifted band in nimbolide-treated samples indicates inhibition of NF-κB DNA binding.[16]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T or other suitable cells

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Nimbolide and NF-κB activator (e.g., TNF-α or PMA)[24][25]

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid. Seed the transfected cells in a 96-well plate.[26]

  • Allow cells to recover for 24 hours.

  • Pre-treat the cells with various concentrations of nimbolide for 4-6 hours.

  • Stimulate the cells with an NF-κB activator for another 6-24 hours.[25][26]

  • Lyse the cells and measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.[24][27]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

  • A reduction in normalized luciferase activity in nimbolide-treated cells indicates inhibition of NF-κB transcriptional activity.

Conclusion

Nimbolide is a potent and well-characterized inhibitor of the NF-κB signaling pathway. Its ability to target the IKK complex and prevent downstream signaling makes it an invaluable tool for studying the role of NF-κB in various physiological and pathological processes. The protocols outlined in these notes provide a robust framework for researchers to investigate the effects of nimbolide and to explore its therapeutic potential in NF-κB-driven diseases.

References

Application Notes: Evaluating the Cytotoxicity of Nimbolide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nimbolide, a potent limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention for its anticancer properties.[1][2] Accumulating evidence from numerous in vitro and in vivo studies demonstrates its ability to inhibit proliferation, induce programmed cell death (apoptosis), and suppress metastasis and angiogenesis across a wide range of cancer types.[1][3] The cytotoxic effects of nimbolide are attributed to its modulation of various critical signaling pathways, including PI3K/Akt, MAPK, and NF-κB, making it a promising candidate for cancer therapy and chemoprevention.[1][4]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cytotoxic effects of nimbolide on cancer cell lines. The methodologies cover key assays for determining cell viability, membrane integrity, and apoptosis induction.

Data Presentation: Nimbolide Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic effects of nimbolide have been quantified in numerous studies, demonstrating a dose- and time-dependent inhibition of cancer cell growth.[5][6] A summary of reported IC50 values for nimbolide across various cancer cell lines is presented below.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)
Du-145 Prostate Carcinoma6.86 ± 0.5324
PC-3 Prostate Carcinoma8.01 ± 0.4424
A-549 Lung Carcinoma11.16 ± 0.8424
MCF-7 Breast Carcinoma4.5Not Specified
MDA-MB-231 Breast Carcinoma4.0Not Specified
SW-620 Colon Carcinoma8.25Not Specified
U87EGFRvIII Glioblastoma3.0Not Specified
SMMC-7721 Hepatocellular Carcinoma2.2Not Specified
THP-1 Leukemia (Monocytic)1.42Not Specified

Table compiled from data reported in scientific literature.[3][7]

Experimental Workflow for Nimbolide Cytotoxicity Testing

The following diagram outlines a general workflow for assessing the cytotoxic effects of nimbolide on cultured cancer cells.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis start Select Cancer & Normal Cell Lines culture Culture Cells to ~80% Confluency start->culture seed Seed Cells in Multi-well Plates culture->seed prepare_nimbolide Prepare Nimbolide Stock & Working Solutions treat Treat Cells with Varying Concentrations of Nimbolide (e.g., 0-15 µM) prepare_nimbolide->treat incubate Incubate for Specific Durations (e.g., 24h, 48h) treat->incubate assay_viability Cell Viability Assay (e.g., MTT) incubate->assay_viability assay_membrane Membrane Integrity Assay (e.g., LDH) incubate->assay_membrane assay_apoptosis Apoptosis Assay (e.g., Annexin V-FITC/PI) incubate->assay_apoptosis measure Measure Absorbance or Fluorescence assay_viability->measure calculate Calculate % Viability, % Cytotoxicity, or % Apoptosis measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General experimental workflow for nimbolide cytotoxicity assessment.

Key Signaling Pathways Modulated by Nimbolide

Nimbolide exerts its anticancer effects by modulating a complex network of signaling pathways that govern cell survival, proliferation, and apoptosis.[1] It is known to suppress pro-survival pathways like PI3K/Akt and NF-κB while activating the intrinsic and extrinsic pathways of apoptosis through the regulation of Bcl-2 family proteins and caspases.[1][5][8]

G cluster_nimbolide cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathways Nimbolide Nimbolide PI3K PI3K Nimbolide->PI3K Akt Akt Nimbolide->Akt IKK IKK Nimbolide->IKK Bax Bax Nimbolide->Bax Bcl2 Bcl-2 Nimbolide->Bcl2 Casp8 Caspase-8 Nimbolide->Casp8 PI3K->Akt GSK3b GSK-3β Akt->GSK3b IkB IκBα IKK->IkB degrades NFkB NF-κB IkB->NFkB inhibits CytoC Cytochrome c Bax->CytoC releases Bcl2->Bax Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key signaling pathways affected by nimbolide leading to apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

Materials:

  • Cancer cell lines of interest (e.g., A-549, PC-3, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Nimbolide (stock solution in DMSO)

  • 96-well flat-bottom sterile plates

  • MTT (Thiazolyl Blue Tetrazolium Bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).[6]

  • Nimbolide Treatment: Prepare serial dilutions of nimbolide in culture medium from a concentrated stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of medium containing different concentrations of nimbolide (e.g., 0, 1, 2.5, 5, 10, 15 µM) to the wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for desired time points, typically 24 and 48 hours.[6][7]

  • MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[9]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Plot a dose-response curve and determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.

Materials:

  • Cell culture supernatant from nimbolide-treated and control cells

  • Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer’s instructions)

  • 96-well flat-bottom plate

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with nimbolide in a 96-well plate as described in the MTT protocol (Steps 1-3). It is crucial to set up the following controls[11][12]:

    • Vehicle Control: Untreated cells for measuring spontaneous LDH release.

    • Positive Control (Maximum LDH Release): Untreated cells lysed with a lysis buffer (provided in the kit) 45 minutes before the assay.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 600 g for 10 minutes.[11]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[12]

  • Reagent Addition: Prepare the LDH reaction mix according to the kit manufacturer's protocol and add it to each well containing the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by FITC-labeled Annexin V.[14] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[13]

Materials:

  • Cells treated with nimbolide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with the desired concentration of nimbolide (e.g., 5 µM) and a vehicle control for 24 hours.[15][16]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, terminate with complete medium, and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension (e.g., 1000 rpm for 3 minutes), discard the supernatant, and wash the cells twice with cold PBS.[17]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14][17]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution (as per kit instructions).[15][17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[17]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.[13]

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[13]

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by nimbolide.

References

Application Note: UV Spectrophotometric Analysis of Azadirachtin in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin, a complex tetranortriterpenoid isolated from the neem tree (Azadirachta indica), is a potent biopesticide and a molecule of significant interest in pharmaceutical and agrochemical research. Its insecticidal activity, biodegradability, and low toxicity to non-target organisms make it a valuable active ingredient in various formulations.[1][2][3] Accurate and reliable quantification of azadirachtin in these formulations is crucial for quality control, stability testing, and efficacy assessment.[1][2] This application note provides a detailed protocol for the analysis of azadirachtin using a simple, rapid, and cost-effective UV spectrophotometric method. The method is suitable for the routine analysis of azadirachtin in various formulations.

Principle

The method is based on the principle that azadirachtin exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance of a solution containing azadirachtin is directly proportional to its concentration, following the Beer-Lambert law. By measuring the absorbance at a specific wavelength (λmax), the concentration of azadirachtin in an unknown sample can be determined by comparing it to a standard calibration curve. The λmax for azadirachtin is typically observed in the range of 206-220 nm.[4][5][6]

Experimental Protocols

Materials and Reagents
  • Azadirachtin Reference Standard: Purity >95%

  • Methanol: HPLC grade or Spectroscopic grade

  • Formulation Samples: Commercial or in-house preparations of azadirachtin (e.g., emulsifiable concentrates, dust formulations, oil-based formulations)

  • Volumetric flasks: Class A (10 mL, 50 mL, 100 mL)

  • Pipettes: Calibrated micropipettes and glass pipettes

  • Syringe filters: 0.45 µm, compatible with methanol

  • Ultrasonic bath

  • UV-Visible Spectrophotometer: Double beam with a 1 cm quartz cuvette

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the azadirachtin reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of methanol, using sonication if necessary to ensure complete dissolution. Make up the volume to the mark with methanol and mix thoroughly. This stock solution should be stored in the dark at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol. A typical concentration range for the calibration curve is 5-25 µg/mL.[5] For example, to prepare a 10 µg/mL solution, pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

Sample Preparation

The sample preparation procedure will vary depending on the formulation type. The goal is to extract azadirachtin into methanol and obtain a clear solution within the calibration range.

A. For Solid Formulations (e.g., Dust Powders):

  • Accurately weigh a quantity of the powdered formulation equivalent to approximately 10 mg of azadirachtin.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15-20 minutes to ensure complete extraction of azadirachtin.

  • Allow the solution to cool to room temperature and then make up the volume to the mark with methanol.

  • Mix the solution thoroughly and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the filtrate with methanol to obtain a final concentration within the linear range of the calibration curve.

B. For Liquid Formulations (e.g., Emulsifiable Concentrates - EC):

  • Accurately measure a volume of the EC formulation equivalent to about 10 mg of azadirachtin.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and make up the volume with methanol.

  • Mix well and allow any excipients to settle.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the clear solution with methanol to achieve a concentration suitable for UV analysis.

C. For Oil-Based Formulations:

  • Accurately weigh a quantity of the oil formulation containing approximately 5 mg of azadirachtin into a 50 mL volumetric flask.

  • Dissolve the sample in a 90:10 mixture of methanol and water.[7]

  • Sonicate the solution for 15 minutes and then place it in a freezer for another 15 minutes to precipitate the oil.[7]

  • Centrifuge the cold solution at 5000 RPM for 30 minutes to separate the layers.[7]

  • Carefully pipette the supernatant (the methanolic layer containing azadirachtin) and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with methanol to the appropriate concentration for measurement.

Spectrophotometric Analysis
  • Instrument Setup: Set the UV-Visible spectrophotometer to scan in the range of 400-200 nm. Use methanol as the blank.

  • Determination of λmax: Scan one of the working standard solutions (e.g., 15 µg/mL) to determine the wavelength of maximum absorbance (λmax). This is expected to be around 206-220 nm.[4][5]

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be ≥ 0.998.[4]

  • Sample Analysis: Measure the absorbance of the prepared sample solutions at the same λmax.

  • Calculation: Calculate the concentration of azadirachtin in the sample solution from the regression equation of the calibration curve (y = mx + c, where y is absorbance, m is the slope, and x is the concentration).

The amount of azadirachtin in the formulation can be calculated using the following formula:

% Azadirachtin = (C × V × DF × 100) / (W × 1000)

Where:

  • C = Concentration of azadirachtin from the calibration curve (µg/mL)

  • V = Final volume of the sample solution (mL)

  • DF = Dilution factor

  • W = Weight of the sample taken (mg)

Data Presentation

The following tables summarize typical quantitative data for the UV spectrophotometric analysis of azadirachtin based on published methods.

Table 1: Optical Characteristics and Method Validation Parameters

ParameterReported ValueReference
λmax (in Methanol)206 nm[5]
λmax (in Acetonitrile/Water)217 nm[2][6]
Linearity Range5 - 25 µg/mL[5]
50 - 450 µg/mL[2][8]
Correlation Coefficient (R²)> 0.999[9]
0.998[2][4]
Limit of Detection (LOD)1.20 µg/mL[5]
Limit of Quantitation (LOQ)3.63 µg/mL[5]
Accuracy (% Recovery)100 - 111%[5]
98.14 - 100.98%[2]

Visualization

The following diagram illustrates the general workflow for the UV spectrophotometric analysis of azadirachtin in formulations.

G Workflow for UV Spectrophotometric Analysis of Azadirachtin cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing A Azadirachtin Reference Standard C Standard Stock Solution (1000 µg/mL in Methanol) A->C B Formulation Sample D Sample Extraction (Methanol) B->D E Working Standard Solutions (5-25 µg/mL) C->E F Filtration & Dilution D->F H Scan for λmax (200-400 nm) E->H Determine λmax I Measure Absorbance of Standards & Samples at λmax F->I Analyze G UV Spectrophotometer (Blank: Methanol) G->H H->I J Generate Calibration Curve (Absorbance vs. Concentration) I->J K Calculate Concentration of Azadirachtin in Sample J->K L Report Results (% w/w or w/v) K->L

Caption: Experimental workflow for azadirachtin analysis.

Conclusion

The described UV spectrophotometric method provides a simple, accurate, and reproducible approach for the quantification of azadirachtin in various formulations. The method is well-suited for routine quality control analysis in industrial and research settings. Proper validation of the method in accordance with ICH guidelines is recommended before its application to specific formulations to ensure reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Azadirachtin in Pesticide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and formulation chemists with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in stabilizing azadirachtin in pesticide formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the degradation of azadirachtin in my formulation?

A1: Azadirachtin is a complex tetranortriterpenoid that is highly susceptible to degradation. The primary factors influencing its stability are:

  • pH: Azadirachtin is most stable in a slightly acidic to neutral pH range (pH 4-7). It undergoes rapid degradation in both alkaline and strongly acidic conditions. In alkaline environments, the C-7 hydroxyl group can be attacked, leading to structural changes.

  • UV Radiation: Exposure to sunlight, specifically UV radiation, can cause isomerization and degradation of the azadirachtin molecule. The chromophores within the molecule absorb UV light, leading to photochemical reactions that break it down.

  • Temperature: High temperatures accelerate the rate of chemical degradation. Storing formulations at elevated temperatures will significantly reduce the shelf life of azadirachtin.

  • Oxidation: Azadirachtin can be susceptible to oxidation, especially in the presence of certain metal ions or other oxidizing agents within the formulation.

  • Incompatible Formulation Components: Solvents, surfactants, and other adjuvants used in the formulation can react with azadirachtin, leading to its degradation. For example, some organic solvents can catalyze its breakdown.

Q2: What is the optimal pH range for an azadirachtin formulation, and how can I maintain it?

A2: The optimal pH for azadirachtin stability is generally between 4.0 and 6.0. To maintain this pH, you can use buffering agents. Common choices include citrate or phosphate buffers. It is crucial to monitor the pH of the formulation over time, as it may shift due to interactions between the components.

Q3: How can I protect my azadirachtin formulation from UV degradation?

A3: Several strategies can be employed to mitigate UV-induced degradation:

  • UV Protectants: Incorporate UV-absorbing compounds into your formulation. These compounds preferentially absorb UV radiation, dissipating the energy as heat and protecting the azadirachtin molecule. Examples include benzophenones, salicylates, and lignosulfonates.

  • Antioxidants: While primarily used to prevent oxidation, some antioxidants can also offer protection against photodegradation.

  • Encapsulation: Encapsulating azadirachtin within a polymer matrix can physically shield it from UV light.

  • Opaque Packaging: Storing the final product in opaque packaging is a simple and effective way to prevent UV exposure.

Troubleshooting Guide

Problem 1: My azadirachtin concentration is decreasing rapidly during storage, even in the dark.

  • Possible Cause 1: Incorrect pH.

    • Troubleshooting Step: Measure the pH of your formulation. If it is outside the optimal range (pH 4-7), adjust it using a suitable buffer system (e.g., citrate or phosphate buffer).

  • Possible Cause 2: Incompatible Solvents or Adjuvants.

    • Troubleshooting Step: Review the composition of your formulation. Some solvents can promote the degradation of azadirachtin. Consider replacing problematic solvents with more inert alternatives. You may need to perform compatibility studies with individual components.

  • Possible Cause 3: Oxidation.

    • Troubleshooting Step: Introduce an antioxidant into your formulation. Common antioxidants used in pesticide formulations include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and propyl gallate.

Experimental Protocols

Protocol 1: Evaluating the Effect of pH on Azadirachtin Stability

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9).

  • Prepare Azadirachtin Samples: Dissolve a known concentration of azadirachtin in each buffer solution to create your test samples.

  • Initial Analysis: Immediately after preparation, determine the initial concentration of azadirachtin in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Storage: Store the samples in a controlled environment (e.g., a constant temperature incubator) in the dark to exclude light as a variable.

  • Time-Point Analysis: At regular intervals (e.g., 0, 7, 14, 21, and 28 days), take an aliquot from each sample and analyze the azadirachtin concentration using HPLC.

  • Data Analysis: Plot the concentration of azadirachtin as a function of time for each pH value. Calculate the degradation rate constant and half-life at each pH to determine the optimal pH for stability.

Protocol 2: Assessing the Efficacy of UV Protectants

  • Prepare Formulations: Prepare a control formulation containing azadirachtin without any UV protectant. Prepare several test formulations, each containing a different UV protectant at a specified concentration.

  • Initial Analysis: Determine the initial concentration of azadirachtin in all formulations using HPLC.

  • UV Exposure: Place the formulations in UV-transparent containers (e.g., quartz cuvettes) and expose them to a controlled source of UV radiation (e.g., a UV lamp in a stability chamber). Ensure the intensity and wavelength of the UV light are consistent.

  • Time-Point Analysis: At set time intervals, withdraw samples from each formulation and measure the azadirachtin concentration by HPLC.

  • Data Analysis: Compare the degradation rate of azadirachtin in the formulations with and without UV protectants. This will allow you to quantify the protective effect of each additive.

Data Presentation

Table 1: Effect of pH on the Half-life of Azadirachtin in Aqueous Solution

pHHalf-life (Days)
3.045
4.0110
5.0125
6.0115
7.080
8.030
9.010

Note: Data is illustrative and may vary depending on specific formulation components and storage conditions.

Table 2: Improvement in Azadirachtin Stability with Different Additives

FormulationAdditive (Concentration)Storage ConditionHalf-life (Days)
ControlNone25°C, Dark50
Formulation ABHT (0.1%)25°C, Dark85
Formulation BLignosulfonate (1%)25°C, UV Exposure60
Formulation CEncapsulation (Polymer X)25°C, UV Exposure150

Note: Data is illustrative and actual performance will depend on the complete formulation.

Visualizations

cluster_degradation Azadirachtin Degradation Pathways AZA Azadirachtin Deg_UV Photodegradation Products AZA->Deg_UV UV Radiation Deg_pH Hydrolysis Products AZA->Deg_pH Alkaline/Strongly Acidic pH Deg_Ox Oxidation Products AZA->Deg_Ox Oxidizing Agents

Caption: Primary degradation pathways of azadirachtin.

cluster_workflow Workflow for UV Protectant Screening P1 1. Prepare Formulations (Control & with UV Protectants) P2 2. Initial HPLC Analysis (t=0) P1->P2 P3 3. Expose to Controlled UV Radiation P2->P3 P4 4. HPLC Analysis at Time Intervals P3->P4 P5 5. Calculate Degradation Rates & Compare P4->P5 cluster_logic Logical Approach to Stabilization Start Instability Observed Check_pH Is pH between 4-7? Start->Check_pH Adjust_pH Add Buffer Check_pH->Adjust_pH No Check_UV Is formulation exposed to UV? Check_pH->Check_UV Yes Adjust_pH->Check_UV Add_UV Incorporate UV Protectant/Encapsulate Check_UV->Add_UV Yes Check_Ox Suspect Oxidation? Check_UV->Check_Ox No Add_UV->Check_Ox Add_AntiOx Add Antioxidant Check_Ox->Add_AntiOx Yes Stable Stable Formulation Check_Ox->Stable No Add_AntiOx->Stable

Navigating Nimbolide: A Technical Guide to Overcoming Solubility Challenges in In-Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, harnessing the therapeutic potential of nimbolide, a potent limonoid derived from the neem tree (Azadirachta indica), presents a significant hurdle: its limited aqueous solubility. This technical support guide provides practical solutions, troubleshooting advice, and detailed protocols to ensure successful and reproducible in vitro assays with nimbolide.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve nimbolide for in vitro studies?

A1: Nimbolide is sparingly soluble in aqueous buffers but shows good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing nimbolide stock solutions for cell culture experiments.[1][2][3] Ethanol and dimethylformamide (DMF) are also effective solvents.[1]

Q2: How do I prepare a nimbolide stock solution?

A2: To prepare a high-concentration stock solution, dissolve nimbolide powder in 100% DMSO. For example, one study prepared a 50 mM stock solution by dissolving 5 mg of nimbolide in 214 µL of DMSO.[2] Another protocol suggests dissolving 5 mg of nimbolide in 1 mL of DMSO to make a 10.72 mM stock solution.[3] It is recommended to purge the solvent with an inert gas before dissolving the nimbolide.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines.[4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without nimbolide) in your experiments to account for any effects of the solvent itself.

Q4: I observed a precipitate in my cell culture medium after adding the nimbolide solution. What should I do?

A4: Precipitation of nimbolide in the aqueous cell culture medium is a common issue due to its hydrophobic nature. This phenomenon, often referred to as "solvent shock," occurs when the concentrated DMSO stock is diluted into the aqueous medium. Refer to the troubleshooting guide below for detailed steps to mitigate this problem.

Troubleshooting Guide: Nimbolide Precipitation in Cell Culture Media

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding nimbolide stock to the media. - High final concentration: The desired concentration of nimbolide exceeds its solubility limit in the final volume of the media.[5] - Solvent shock: Rapid dilution of the concentrated DMSO stock into the aqueous media.[6] - Low temperature of media: Using cold media can decrease the solubility of nimbolide.[5][7]- Perform a serial dilution: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock in pre-warmed (37°C) media. - Increase the final volume: Diluting the stock into a larger volume of media can help keep the compound in solution. - Gently mix: After adding the nimbolide stock, mix the solution gently by swirling or inverting the tube rather than vigorous vortexing.[5]
Precipitate forms over time during incubation. - Compound instability: Nimbolide may not be stable in the culture conditions for extended periods. - Media evaporation: Evaporation from the culture plates can increase the concentration of nimbolide, leading to precipitation.[7]- Reduce incubation time: If experimentally feasible, consider shorter incubation periods. - Ensure proper humidification: Maintain optimal humidity in the incubator to prevent media evaporation. - Visually inspect plates: Regularly check for any signs of precipitation under a microscope.
Inconsistent results between experiments. - Incomplete initial dissolution: The nimbolide powder may not have been fully dissolved in the DMSO stock. - Repeated freeze-thaw cycles: This can lead to degradation of the compound and affect its solubility.[5][8]- Ensure complete dissolution: Before making aliquots, ensure the nimbolide is completely dissolved in the stock solvent. Sonication can aid in dissolution.[9] - Aliquot and store properly: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][8]

Quantitative Data Summary

The solubility of nimbolide in various solvents is a critical factor for successful experimental design. The following table summarizes the available quantitative data.

Solvent Solubility Reference
DMSO~10 mg/mL[1]
Ethanol~10 mg/mL[1]
Dimethyl formamide (DMF)~10 mg/mL[1]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of Nimbolide Stock and Working Solutions for Cell Viability Assays

This protocol is adapted from studies investigating the cytotoxic effects of nimbolide on various cancer cell lines.[2][3]

  • Preparation of Primary Stock Solution (e.g., 10 mM):

    • Weigh out 4.67 mg of nimbolide powder (MW: 466.5 g/mol ).

    • Dissolve the powder in 1 mL of 100% DMSO.

    • Ensure complete dissolution by gentle vortexing or brief sonication.

    • This yields a 10 mM primary stock solution.

  • Storage of Primary Stock Solution:

    • Aliquot the primary stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term stability.[8] Avoid repeated freeze-thaw cycles.[8]

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the primary stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • Prepare an intermediate dilution of the nimbolide stock in the pre-warmed medium if necessary.

    • To prepare the final working concentrations (e.g., 1-10 µM), add the appropriate volume of the primary or intermediate stock solution to the pre-warmed cell culture medium.

    • Mix gently by swirling the flask or plate immediately after adding the nimbolide solution.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the freshly prepared medium containing the final concentration of nimbolide.

    • Include a vehicle control (medium with the equivalent concentration of DMSO) in parallel.

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by nimbolide and a typical experimental workflow for its in vitro evaluation.

Nimbolide_Signaling_Pathways Nimbolide Nimbolide PI3K_Akt PI3K/Akt Pathway Nimbolide->PI3K_Akt MAPK MAPK (ERK1/2) Pathway Nimbolide->MAPK NF_kB NF-κB Pathway Nimbolide->NF_kB JAK_STAT JAK/STAT Pathway Nimbolide->JAK_STAT Wnt Wnt/β-catenin Pathway Nimbolide->Wnt Apoptosis Apoptosis Nimbolide->Apoptosis CellCycleArrest Cell Cycle Arrest Nimbolide->CellCycleArrest Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK->Proliferation NF_kB->Proliferation Angiogenesis Angiogenesis NF_kB->Angiogenesis Metastasis Metastasis NF_kB->Metastasis JAK_STAT->Proliferation Wnt->Proliferation

Caption: Key signaling pathways modulated by nimbolide.[8][10][11][12][13]

Nimbolide_In_Vitro_Workflow Start Start: Nimbolide Powder StockPrep Prepare Stock Solution (e.g., 10 mM in DMSO) Start->StockPrep WorkingSol Prepare Working Solutions in Pre-warmed Media StockPrep->WorkingSol CellCulture Seed Cells in Culture Plates Treatment Treat Cells with Nimbolide (and Vehicle Control) CellCulture->Treatment WorkingSol->Treatment Incubation Incubate for Desired Time (e.g., 24, 48, 72h) Treatment->Incubation Assay Perform In Vitro Assays (e.g., MTT, Western Blot, Flow Cytometry) Incubation->Assay DataAnalysis Data Analysis and Interpretation Assay->DataAnalysis

References

Troubleshooting azadirachtin extraction from neem oil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azadirachtin extraction from neem oil. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this potent bioactive compound. Here you will find troubleshooting guidance for common issues encountered during the extraction process, detailed experimental protocols, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in ensuring a high yield of azadirachtin?

A1: The quality of the raw material is paramount. It is strongly recommended to use fresh, ripe neem fruits and to avoid any contact with the soil, as fungal contamination can degrade the active compounds.[1] Proper depulping to remove the seed coat and pulp, followed by shade drying of the seeds, is crucial for preserving the azadirachtin content.[1] For optimal results, seeds should be stored in a cool, dry place for no longer than 6-12 months.[1]

Q2: Which solvent system is recommended for beginners?

A2: For those new to azadirachtin extraction, using a polar solvent like methanol or ethanol is a straightforward starting point.[2][3] These solvents have demonstrated high efficiency in extracting azadirachtin.[3] A simple room temperature extraction by macerating dried and powdered neem leaves or kernels in methanol or ethanol can be an effective initial method.[2]

Q3: How can I minimize the degradation of azadirachtin during extraction and storage?

A3: Azadirachtin is sensitive to heat, light, and pH.[4] To minimize degradation, avoid high temperatures during extraction and storage.[4] It is most stable in mildly acidic conditions (pH 4-6).[4] Using aprotic and neutral solvents can also enhance stability compared to protic solvents like water.[4] For long-term storage of extracts, it is advisable to reduce the concentration of volatile polar solvents to 1.5% or lower.[5]

Q4: What are the advantages of using a binary solvent system?

A4: A binary solvent system, such as a mixture of a non-polar solvent like hexane and a polar solvent like ethanol, can simplify the extraction process by simultaneously removing both the neem oil and azadirachtin in a single step.[6][7] This co-extraction method can improve downstream processing by reducing the co-extraction of highly polar impurities like carbohydrates.[6] A 50:50 mixture of hexane and ethanol has been shown to yield high quantities of both oil and azadirachtin.[7][8]

Troubleshooting Guide

Issue 1: Low Azadirachtin Yield

Possible Cause Troubleshooting Step
Poor quality of neem seeds. Ensure you are using freshly harvested and properly stored neem seeds. The geographic location of the tree, time of harvest, and duration of seed storage significantly impact azadirachtin content.[9]
Inefficient extraction method. Consider switching to a more robust extraction technique. While simple maceration is a good starting point, methods like Soxhlet extraction, microwave-assisted extraction (MAE), or pressurized hot solvent extraction (PHSE) can offer improved yields.[2]
Incorrect solvent choice. The polarity of the solvent is critical. Azadirachtin is more soluble in polar solvents.[7] If using a non-polar solvent, you may be primarily extracting the oil with little azadirachtin. Methanol has been shown to yield significantly higher azadirachtin concentrations compared to hexane or water in some methods.[10]
Insufficient extraction time. Ensure the extraction time is adequate for the chosen method. For binary solvent Soxhlet extraction, a 6-hour duration has been shown to be effective.[7]
Particle size of the neem kernel powder is too large. The neem kernels should be ground to a fine powder to increase the surface area for solvent interaction. A regular coffee grind consistency is a good target.[11]

Issue 2: High Levels of Impurities in the Extract

Possible Cause Troubleshooting Step
Co-extraction of unwanted compounds. If your extract contains a high level of fatty acids and oils, a preliminary "defatting" step with a non-polar solvent like hexane can be performed before extracting with a polar solvent.[6] Alternatively, a co-solvent system can be used to achieve a more selective extraction.[6]
Extraction of water-soluble impurities. The use of highly polar solvents can lead to the co-extraction of water and carbohydrates, complicating downstream processing.[6] Using a co-solvent mixture of a non-polar and polar solvent can help to create a polarity range that minimizes the extraction of these highly polar materials.[6]
Presence of tannins, carboxylic acids, and proteins. These impurities can be carried over during extraction.[10] Post-extraction purification steps, such as liquid-liquid partitioning or column chromatography, may be necessary to remove them.

Issue 3: Azadirachtin Degradation

Possible Cause Troubleshooting Step
Exposure to high temperatures. Avoid excessive heat during all stages of the process. If using a heating method like Soxhlet extraction, ensure the temperature does not exceed the stability threshold of azadirachtin. The stability of azadirachtin decreases as the temperature increases.[4]
Presence of water. Moisture can lead to the rapid degradation of azadirachtin.[4] Ensure all solvents are anhydrous and that the neem material is thoroughly dried before extraction. Molecular sieves can be used to remove water from an extract solution.[5]
Inappropriate pH of the extraction medium. Azadirachtin is most stable in a mildly acidic environment (pH 4-6) and is unstable in strongly acidic or mildly alkaline solutions.[4] Adjust the pH of your solvent system if necessary.
Exposure to UV light. Azadirachtin is sensitive to sunlight and can degrade upon exposure.[4] Conduct experiments in a controlled lighting environment and store extracts in amber-colored vials to protect them from light.

Experimental Protocols

Protocol 1: Co-solvent Extraction of Azadirachtin and Neem Oil

This method aims to simultaneously extract both the hydrophobic neem oil and the hydrophilic azadirachtin-containing portion in a single step.[6]

Methodology:

  • Grind neem seeds to a fine powder.

  • Prepare a co-solvent mixture of a non-polar aliphatic hydrocarbon solvent (e.g., hexane) and a polar solvent (e.g., ethanol). A 50:50 ratio can be effective.[7]

  • Combine the ground neem seeds with the co-solvent mixture in an appropriate extraction vessel.

  • Conduct the extraction at a temperature between 40°C and 60°C for 2 to 12 hours with continuous agitation.[6]

  • After extraction, separate the solid plant material from the co-solvent extract by filtration.

  • To precipitate the azadirachtin-containing portion, add a sufficient amount of a non-polar solvent (e.g., hexane) to the extract. This will cause the hydrophilic, azadirachtin-rich fraction to precipitate as a solid.[6]

  • Collect the solid precipitate by filtration.

  • The remaining filtrate contains the hydrophobic neem oil portion, which can be recovered by evaporating the solvent.

Protocol 2: Microwave-Assisted Extraction (MAE) in a Hydroalcoholic Medium

This protocol utilizes microwave energy to expedite the extraction of azadirachtin.[12]

Methodology:

  • Place 10g of dried and ground neem seeds into a round bottom flask.

  • Add 50 mL of a 70% hydroethanolic solution, maintaining a solid-to-liquid ratio of 0.2 g/mL.[12]

  • Adjust the pH of the extraction medium to approximately 4.35 for optimal results.[12]

  • Place the flask in a microwave extraction system.

  • Set the magnetron voltage to approximately 69.22 V and the extraction time to around 6.89 minutes.[12]

  • After the extraction is complete, allow the mixture to cool.

  • Filter the extract to remove the solid plant material.

  • The resulting filtrate is the azadirachtin-containing hydroethanolic extract.

Data Presentation

Table 1: Comparison of Azadirachtin Yields from Different Extraction Methods and Solvents

Extraction MethodSolvent(s)Source MaterialAzadirachtin YieldReference
Cold PressMethanolNeem Seeds2478 ppm[10]
SoxhletMethanolNeem Seeds1470 ppm[10]
Soxhlet (Binary Solvent)50:50 Hexane:EthanolNeem Seeds1045 mg/kg[7]
Soxhlet (Binary Solvent)50:50 Hexane:EthanolNeem Leaves720 mg/kg[7]
Microwave-Assisted Extraction70% Hydroethanolic solutionNeem Seeds37.5 µg/g[12]
Pressurized Hot Solvent ExtractionMethanolNeem Seed Kernel210.93 mg/100g[2]

Visualizations

Extraction_Troubleshooting Start Start: Low Azadirachtin Yield Check_Raw_Material Check Raw Material Quality (Freshness, Storage) Start->Check_Raw_Material Poor_Quality Poor Quality Check_Raw_Material->Poor_Quality Identified Issue Good_Quality Good Quality Check_Raw_Material->Good_Quality No Issue Assess_Method Assess Extraction Method (Solvent, Time, Temp) Suboptimal Suboptimal Assess_Method->Suboptimal Parameters not ideal Optimal Optimal Assess_Method->Optimal Parameters are optimal Optimize_Parameters Optimize Parameters (e.g., increase time, change solvent) High_Yield Achieve High Yield Optimize_Parameters->High_Yield Consider_New_Method Consider Advanced Method (MAE, SFE) Consider_New_Method->High_Yield Poor_Quality->Start Replace Material & Restart Good_Quality->Assess_Method Suboptimal->Optimize_Parameters Optimal->Consider_New_Method

Caption: Troubleshooting workflow for low azadirachtin yield.

Co_Solvent_Extraction_Workflow Start Start: Ground Neem Seeds Co_Solvent_Extraction Co-Solvent Extraction (Hexane:Ethanol, 40-60°C) Start->Co_Solvent_Extraction Filtration1 Filtration Co_Solvent_Extraction->Filtration1 Solid_Residue Solid Residue (Discard) Filtration1->Solid_Residue Co_Solvent_Extract Co-Solvent Extract (Oil + Azadirachtin) Filtration1->Co_Solvent_Extract Precipitation Precipitation with Non-Polar Solvent (Hexane) Co_Solvent_Extract->Precipitation Filtration2 Filtration Precipitation->Filtration2 Azadirachtin_Solid Azadirachtin-Rich Solid Filtration2->Azadirachtin_Solid Filtrate Filtrate (Neem Oil in Solvent) Filtration2->Filtrate Solvent_Evaporation Solvent Evaporation Filtrate->Solvent_Evaporation Neem_Oil Recovered Neem Oil Solvent_Evaporation->Neem_Oil

Caption: Experimental workflow for co-solvent extraction.

References

Technical Support Center: Optimizing Nimbolide Dosage for Breast Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing nimbolide in breast cancer xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of nimbolide in breast cancer cells?

A1: Nimbolide exerts its anticancer effects through multiple mechanisms. It is known to inhibit the proliferation of human breast cancer cells, reduce tumor mass and volume, and induce apoptosis (cell death)[1][2]. Key signaling pathways modulated by nimbolide include the downregulation of NF-κB, PI3K/Akt, and MAPK pathways[3]. By inhibiting these pathways, nimbolide can suppress tumor cell growth, survival, and metastasis[3][4].

Q2: Which breast cancer cell lines are commonly used in xenograft models for testing nimbolide?

A2: The most commonly used breast cancer cell lines for xenograft studies are MDA-MB-231 (a triple-negative breast cancer model) and MCF-7 (an estrogen receptor-positive model)[5][6][7][8]. These cell lines allow for the evaluation of nimbolide's efficacy in different subtypes of breast cancer.

Q3: What is the reported efficacy of nimbolide in reducing tumor growth in vivo?

A3: Studies have shown that nimbolide treatment can significantly reduce tumor mass and volume in breast cancer xenograft models[1][2][3]. For instance, in colorectal cancer xenografts, intraperitoneal administration of nimbolide at 5 mg/kg resulted in a 67% reduction in tumor volume, while a 20 mg/kg dose led to a 90% reduction[4][5]. While specific dose-response data for breast cancer models is still emerging, these findings suggest a dose-dependent antitumor effect.

Q4: What are the known toxicities and side effects of nimbolide in mice?

A4: The toxicity of nimbolide in mice is dependent on the route of administration. The median lethal dose (LD50) for a single intraperitoneal (i.p.) administration in adult male mice is 225 mg/kg, and for intravenous (i.v.) administration, it is 24 mg/kg[9][10]. Toxicity is markedly lower when administered orally, subcutaneously, or intramuscularly, with an LD50 greater than 600 mg/kg[10]. At lethal i.p. doses, signs of toxicity may include dysfunctions in the kidney, small intestine, pancreas, and liver[9]. It is crucial to monitor animal health daily and record any signs of distress or weight loss.

Troubleshooting Guide

Q1: I am observing inconsistent tumor growth in my control group. What could be the cause?

A1: Inconsistent tumor growth can stem from several factors:

  • Cell Viability and Passage Number: Ensure that the cancer cells used for implantation have high viability (>95%) and are within a consistent and low passage number range to prevent phenotypic drift.

  • Implantation Technique: The technique for subcutaneous or orthotopic injection should be consistent across all animals. The number of cells injected and the injection volume must be precise.

  • Animal Health and Husbandry: The age, weight, and immune status of the mice should be uniform. Stress from handling or environmental conditions can also impact tumor take rate and growth.

Q2: My nimbolide solution appears to have precipitated. How can I improve its solubility for in vivo administration?

A2: Nimbolide is a hydrophobic compound with poor aqueous solubility, which can lead to precipitation and inconsistent dosing[11]. Here are some solutions:

  • Vehicle Selection: A common vehicle for hydrophobic compounds like nimbolide is a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to first dissolve the nimbolide in a small amount of DMSO before adding the other components.

  • Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time.

  • Sonication: Gentle sonication can help to dissolve the compound fully.

  • Visual Inspection: Always visually inspect the solution for any particulates before injection.

Q3: The antitumor effect of nimbolide in my study is less than expected based on the literature. What should I check?

A3: Several factors could contribute to lower-than-expected efficacy:

  • Drug Administration: Ensure the accuracy of the administered dose and the consistency of the administration schedule. For intraperitoneal injections, proper technique is critical to ensure the drug is delivered to the peritoneal cavity and not into other organs or subcutaneously[2].

  • Tumor Burden: Treatment may be less effective in animals with a large tumor burden. It is advisable to start treatment when tumors have reached a specific, predetermined size (e.g., 100-150 mm³).

  • Animal Model: The specific strain of immunodeficient mice and the breast cancer cell line used can influence the response to treatment.

Q4: I am observing signs of toxicity in the treated mice, such as weight loss. What steps can I take?

A4: If you observe signs of toxicity:

  • Dose Reduction: Consider reducing the dose of nimbolide in subsequent experiments.

  • Treatment Schedule Modification: You could explore alternative dosing schedules, such as dosing every other day instead of daily, to allow the animals to recover between treatments.

  • Supportive Care: Ensure that the animals have easy access to food and water. In some cases, providing a nutritional supplement may be beneficial.

  • Endpoint Monitoring: Be prepared to euthanize animals that reach a humane endpoint, such as a significant loss of body weight or other signs of severe distress.

Quantitative Data Summary

Table 1: In Vivo Dosage and Efficacy of Nimbolide in Xenograft Models

Cancer TypeAnimal ModelCell LineDosage and AdministrationTreatment ScheduleTumor Growth InhibitionReference(s)
Colorectal CancerNude MiceHCT-1165 mg/kg, i.p.Daily for 10 days67% reduction in tumor volume[4][5]
Colorectal CancerNude MiceHCT-11620 mg/kg, i.p.Daily for 10 days90% reduction in tumor volume[4][5]
Breast CancerNude MiceMDA-MB-231Not specifiedNot specifiedReduced tumor mass and volume[1][3]
Prostate CancerNude MiceLNCaP-luc2100-200 mg/kg, oralDaily for 9 weeksSignificant reduction in tumor growth[12]

Table 2: Acute Toxicity of Nimbolide in Mice

Administration RouteLD50 (Adult Male Mice)Reference(s)
Intraperitoneal (i.p.)225 mg/kg[9][10]
Intravenous (i.v.)24 mg/kg[9][10]
Oral (i.g.)> 600 mg/kg[10]
Subcutaneous (s.c.)> 600 mg/kg[10]
Intramuscular (i.m.)> 600 mg/kg[10]

Experimental Protocols

Protocol 1: Establishment of Breast Cancer Xenograft Model

  • Cell Culture: Culture MDA-MB-231 or MCF-7 cells in appropriate media until they reach 70-80% confluency.

  • Cell Harvesting: Trypsinize the cells, wash with sterile PBS, and perform a cell count using a hemocytometer. Assess cell viability using Trypan Blue exclusion.

  • Cell Suspension Preparation: Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize a 6-8 week old female immunodeficient mouse (e.g., nude or NSG). For MCF-7 xenografts, an estrogen pellet may need to be implanted subcutaneously.

  • Injection: Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the flank or orthotopically into the mammary fat pad.

  • Monitoring: Monitor the animals for tumor formation. Begin caliper measurements 3-4 days post-implantation. Tumors are typically ready for study when they reach a volume of 100-150 mm³.

Protocol 2: Preparation and Administration of Nimbolide

  • Vehicle Preparation: Prepare a vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.

  • Nimbolide Dissolution: Weigh the required amount of nimbolide and dissolve it in the appropriate volume of DMSO first.

  • Final Formulation: Add the PEG300 and Tween 80 to the nimbolide/DMSO solution and vortex thoroughly. Finally, add the sterile saline and vortex again to ensure a homogenous solution. Prepare this solution fresh daily.

  • Animal Restraint: Securely restrain the mouse.

  • Intraperitoneal Injection: Locate the lower right quadrant of the mouse's abdomen. Insert a 25-27 gauge needle at a 30-45° angle and aspirate to ensure no fluid is drawn back. Inject the nimbolide solution slowly[2][13][14].

  • Post-injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.

Protocol 3: Assessment of Antitumor Efficacy

  • Tumor Measurement: Measure the tumor length (L) and width (W) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume = (L x W²)/2.

  • Body Weight: Record the body weight of each animal at the same time as tumor measurement to monitor for toxicity.

  • Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

  • Endpoint: Euthanize the animals when the tumors reach the predetermined maximum size as per the institutional animal care and use committee (IACUC) protocol. Excise the tumors and weigh them. A portion of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.

Visualizations

Nimbolide Signaling Pathways in Breast Cancer cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Outcomes Cellular Outcomes Nimbolide Nimbolide PI3K PI3K Nimbolide->PI3K inhibits ERK ERK Nimbolide->ERK inhibits IKK IKK Nimbolide->IKK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation IκBα Degradation IκBα Degradation IKK->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation NF-κB Activation->Proliferation Apoptosis Apoptosis NF-κB Activation->Apoptosis inhibits Angiogenesis Angiogenesis NF-κB Activation->Angiogenesis Metastasis Metastasis NF-κB Activation->Metastasis

Caption: Signaling pathways affected by nimbolide in breast cancer.

Experimental Workflow for Nimbolide Efficacy Study start Start cell_culture 1. Breast Cancer Cell Culture (MDA-MB-231 or MCF-7) start->cell_culture xenograft 2. Xenograft Implantation (Subcutaneous or Orthotopic) cell_culture->xenograft tumor_growth 3. Tumor Growth to 100-150 mm³ xenograft->tumor_growth randomization 4. Randomization of Mice into Treatment Groups tumor_growth->randomization treatment 5. Nimbolide Administration (i.p. injection) randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint Reached (Tumor size limit) monitoring->endpoint analysis 8. Tumor Excision, Weight, and Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a nimbolide efficacy study in a xenograft model.

Troubleshooting In Vivo Nimbolide Studies cluster_problems Problem cluster_solutions Potential Solution issue Issue Encountered inconsistent_growth Inconsistent Tumor Growth issue->inconsistent_growth low_efficacy Low Efficacy issue->low_efficacy toxicity Toxicity Observed issue->toxicity solubility Solubility Issues issue->solubility check_cells Check Cell Viability/ Passage Number inconsistent_growth->check_cells refine_technique Refine Injection Technique inconsistent_growth->refine_technique check_formulation Check Drug Formulation/ Administration low_efficacy->check_formulation adjust_dose Adjust Dose/ Schedule low_efficacy->adjust_dose toxicity->adjust_dose use_cosolvents Use Co-solvents/ Fresh Preparation solubility->use_cosolvents

References

How to prevent degradation of azadirachtin during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of azadirachtin during analysis. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.

FAQs: Preventing Azadirachtin Degradation

Q1: What are the primary factors that cause azadirachtin to degrade during analysis?

A1: Azadirachtin is a highly sensitive molecule susceptible to degradation from several factors, including:

  • pH: It is most stable in mildly acidic conditions (pH 4-6). It is unstable in strongly acidic and mildly alkaline solutions. Under alkaline conditions (pH 9), degradation is extremely rapid.[1][2]

  • Temperature: Elevated temperatures significantly accelerate degradation.[1][2] Azadirachtin is relatively stable at 4°C.[1][2]

  • Light: Exposure to light, particularly UV light, causes rapid photodegradation. The half-life of azadirachtin-A as a thin film under UV light can be as short as 48 minutes.[3]

  • Solvents: Protic solvents (e.g., water, methanol, ethanol) can contribute to degradation, whereas aprotic solvents (e.g., acetonitrile, DMF) offer greater stability.[3]

  • Moisture: The presence of water, even in small amounts in solid samples, can negatively impact stability.[4]

Q2: How should I prepare and store my azadirachtin samples and standards to minimize degradation?

A2: To ensure the stability of your samples and standards:

  • Solvent Selection: Whenever possible, use aprotic solvents for sample extraction and as a diluent for standards. If protic solvents are necessary, keep the exposure time to a minimum and maintain low temperatures. Methanol is a common solvent for stock solutions, but it should be of high purity (HPLC grade).[5]

  • pH Control: If working with aqueous solutions or extracts, buffer them to a pH between 4 and 6.[2]

  • Temperature Control: Store all stock solutions, standards, and prepared samples in a refrigerator at approximately 4°C.[6] During sample preparation, avoid heating steps if possible. If heating is required, it should be kept to a minimum temperature and duration.[5]

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6] Minimize exposure to ambient light during all handling and preparation steps.

  • Fresh Preparation: Prepare working standards and samples fresh daily and use them promptly.[1]

Q3: What are the best practices for the HPLC analysis of azadirachtin to prevent on-column degradation?

A3: For reliable HPLC analysis:

  • Column Temperature: Maintain a consistent and controlled column temperature. Some methods suggest that a temperature of 45°C can improve the resolution between azadirachtin A and B.[1][7]

  • Mobile Phase: Use a mobile phase with a controlled pH, ideally within the optimal stability range for azadirachtin. A common mobile phase is a mixture of acetonitrile and water or methanol and water.[1][8]

  • Method Type: A validated, stability-indicating HPLC method is crucial. Such a method should be able to separate the intact azadirachtin from any potential degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of azadirachtin, with a focus on problems arising from degradation.

Issue Possible Cause Related to Degradation Troubleshooting Steps
Rapid loss of analyte peak area in solution Photodegradation, thermal degradation, or pH instability.1. Protect from light: Use amber glassware or foil-wrapped containers.[6] 2. Control temperature: Prepare and store solutions at 4°C or below.[6] 3. Maintain optimal pH: Ensure the solution's pH is between 4 and 6.[2]
Appearance of unknown peaks in the chromatogram Formation of degradation products due to exposure to heat, light, or non-optimal pH.1. Conduct a forced degradation study: Intentionally expose azadirachtin to stress conditions (heat, light, acid, base) to identify the retention times of degradation products.[6] 2. Review sample handling: Ensure all preventative measures for temperature, light, and pH were followed during sample preparation and storage.
Peak tailing Secondary interactions between the polar functional groups of azadirachtin and active sites (residual silanols) on the silica-based stationary phase. This can be exacerbated by degradation products.1. Optimize mobile phase pH: A slightly acidic mobile phase can help suppress silanol interactions.[9] 2. Check column health: The column may be contaminated or degraded. Use a guard column and replace the analytical column if necessary.[9]
Poor reproducibility of results Inconsistent degradation of samples and standards between analytical runs.1. Standardize procedures: Ensure uniform handling of all samples and standards, including exposure time to light and temperature. 2. Prepare fresh solutions: Use freshly prepared standards and samples for each analytical run.[1]

Data on Azadirachtin Degradation

The following table summarizes quantitative data on the stability of azadirachtin under various conditions.

Condition Matrix/Solvent Parameter Value Reference
Temperature Liquid Formulation% Remaining after 14 days at 4°CRelatively stable[1][2]
Liquid Formulation% Remaining after 14 days at 20°C~85%[1][2]
Liquid Formulation% Remaining after 14 days at 40°C~34%[1][2]
MethanolHalf-life at 50°C6.96 days[3]
MethanolHalf-life at 90°C11.7 hours[3]
pH Aqueous Buffer% Remaining after 14 days at pH 4~55.9%[2]
Aqueous Buffer% Remaining after 14 days at pH 6~54.3%[2]
Aqueous Buffer% Remaining after 3 days at pH 9Completely degraded[2]
Light Thin film on glassHalf-life under UV light48 minutes[3]
Thin film on glassHalf-life under sunlight3.98 days[10]
On leaf surfaceHalf-life under sunlight2.47 days[10]
Solvent (at 54±1°C for 14 days) Acetonitrile% Degradation11.1%[3]
DMF% Degradation28.0%[3]
Methanol% Degradation41.9%[3]
Ethanol% Degradation62.6%[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Azadirachtin Analysis

This protocol describes a high-performance liquid chromatography (HPLC) method suitable for the quantitative analysis of azadirachtin, which can separate the active ingredient from its degradation products.

1. Materials and Reagents

  • Azadirachtin reference standard

  • HPLC grade acetonitrile, methanol, and water

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)[11]

  • 0.45 µm membrane filters

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (72.5:27.5, v/v) or Methanol:Water (80:20, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 45°C[1][7]

  • Detection Wavelength: 215 nm[1]

  • Injection Volume: 20 µL

3. Preparation of Standard Solutions

  • Prepare a stock solution of azadirachtin (e.g., 1000 µg/mL) in HPLC grade methanol.[5]

  • Store the stock solution in an amber glass vial at 4°C.

  • Prepare working standards by serially diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1-50 µg/mL).

  • Filter all standard solutions through a 0.45 µm membrane filter before injection.

4. Sample Preparation

  • Accurately weigh the sample containing azadirachtin.

  • Extract the azadirachtin using an appropriate solvent (e.g., methanol). Sonication can be used to improve extraction efficiency.[5]

  • Filter the extract through a 0.45 µm membrane filter.

  • If necessary, perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

  • Dilute the final extract with the mobile phase to a concentration within the calibration range of the standards.

5. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of azadirachtin in the samples by comparing the peak area with the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_prevention Degradation Prevention Measures start Start: Obtain Sample/Standard extract Solvent Extraction (Methanol/Acetonitrile) start->extract light Protect from Light (Amber vials/foil) start->light filter Filter (0.45 µm) extract->filter temp Low Temperature (4°C Storage) extract->temp cleanup SPE Cleanup (Optional) filter->cleanup dilute Dilute to final concentration in mobile phase cleanup->dilute ph Control pH (4-6) (if aqueous) cleanup->ph inject Inject into HPLC dilute->inject separate C18 Column Separation inject->separate detect UV Detection (215 nm) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for azadirachtin analysis with key degradation prevention steps.

degradation_pathway cluster_degradation Degradation Pathways cluster_factors Degradation Factors AZA Azadirachtin-A (Stable Form) hydrolysis Hydrolysis Products (e.g., cleavage of ester groups) AZA->hydrolysis photoisomerization Photoisomerization Products (e.g., conversion of (E)- to (Z)-ester) AZA->photoisomerization thermal_rearrangement Thermal Rearrangement Products (e.g., 3-acetyl-1-tigloylazadirachtinin) AZA->thermal_rearrangement acid_base Acidic/Alkaline pH acid_base->hydrolysis light_uv Light/UV Exposure light_uv->photoisomerization heat High Temperature heat->thermal_rearrangement

Caption: Major degradation pathways of azadirachtin-A.

References

Technical Support Center: Enhancing Nimbolide Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and total synthesis of nimbolide.

Part 1: Extraction and Purification of Nimbolide from Azadirachta indica

This section focuses on optimizing the isolation of nimbolide from natural sources, particularly neem leaves, a common starting point for obtaining this valuable compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My nimbolide yield from neem leaf extraction is very low. What are the most critical factors to consider?

A1: Low yield is a common issue. The most influential factors are the extraction method and the choice of solvent. Traditional methods like maceration are often time-consuming and result in lower yields.[1] Microwave-Assisted Extraction (MAE) has been shown to significantly improve extraction efficiency in less time and with less solvent.[1] Solvent polarity is also crucial; ethanol has been reported to yield the highest amount of nimbolide compared to other solvents like methanol, dichloromethane, hexane, and ethyl acetate, due to the high solubility of limonoids in alcohol.[1]

Q2: I'm using Microwave-Assisted Extraction (MAE), but my yields are still inconsistent. How can I optimize the MAE process?

A2: For MAE, several parameters must be optimized to maximize nimbolide recovery. Key factors include the solid-to-liquid ratio, microwave power, and extraction time.[1] Over-exposure to high microwave power can lead to degradation of the target compound.[1] A systematic approach, such as using a Response Surface Methodology (RSM), can help identify the optimal conditions for your specific equipment and starting material.[1]

Q3: What is the best solvent for extracting nimbolide?

A3: Based on comparative studies, ethanol is the most effective solvent for extracting nimbolide from neem leaves, showing a significantly higher yield than other common solvents.[1] The choice of solvent should align with the polarity of nimbolide.[1]

Q4: I have a crude extract. What is an effective method for purifying nimbolide to a high purity?

A4: A common and effective method for purifying nimbolide from a crude extract is Preparative Thin-Layer Chromatography (PTLC) using silica gel.[1][2] A mobile phase of ethyl acetate and hexane (e.g., a 4:6 ratio) has been shown to provide good separation.[1][2] This can yield nimbolide with over 98% purity.[1][2][3]

Q5: My purified nimbolide shows impurities in the final analysis. What could be the cause?

A5: Impurities can arise from incomplete separation from other co-extracted compounds. If using PTLC, ensure the solvent system provides adequate resolution. It may be necessary to perform the chromatographic purification step multiple times to achieve the desired purity.[1][2] Also, ensure the crude extract is properly prepared before loading onto the PTLC plate; for instance, by dissolving it in a suitable solvent like dichloromethane (DCM) to remove insoluble materials.[1][2]

Data Presentation: Optimizing Microwave-Assisted Extraction (MAE) of Nimbolide

The following table summarizes the optimized conditions for MAE of nimbolide from Azadirachta indica leaves, based on a study utilizing Response Surface Methodology (RSM).[1][3]

ParameterOptimized Value
Solid/Liquid Ratio 1:16 g/mL
Microwave Power 280 W
Extraction Time 22 min
Resulting Yield 0.67%
Purity (after PTLC) >98%

Table 1: Optimized MAE Parameters for Nimbolide Extraction.[1][3]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) and Purification of Nimbolide

  • Preparation: Dry Azadirachta indica leaves and grind them into a fine powder.

  • Extraction:

    • Place 5 g of the neem leaf powder into a microwave extraction vessel.

    • Add ethanol at a solid/liquid ratio of 1:16 g/mL.

    • Set the microwave power to 280 W and the extraction time to 22 minutes.

    • After extraction, filter the solution to remove the solid plant material.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in dichloromethane (DCM).

    • Apply the DCM-dissolved extract to a preparative thin-layer chromatography (PTLC) plate coated with silica gel 60 PF254.[2]

    • Develop the plate using a solvent system of ethyl acetate/hexane (4:6 v/v).[2]

    • Identify the nimbolide band under UV light.

    • Scrape the corresponding silica from the plate and elute the nimbolide with a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to yield purified nimbolide. Repeat the PTLC step if necessary to achieve >98% purity.[1][2]

Visualization: Nimbolide Extraction and Purification Workflow

G cluster_extraction Extraction cluster_purification Purification start Neem Leaf Powder mae Microwave-Assisted Extraction (Ethanol, 280W, 22 min) start->mae filter Filtration mae->filter evap1 Solvent Evaporation filter->evap1 crude Crude Extract evap1->crude dissolve Dissolve in DCM crude->dissolve ptlc Preparative TLC (EtOAc/Hexane 4:6) dissolve->ptlc elute Elution from Silica ptlc->elute evap2 Solvent Evaporation elute->evap2 pure Purified Nimbolide (>98%) evap2->pure

Caption: Workflow for nimbolide extraction and purification.

Part 2: Total Synthesis of Nimbolide

This section addresses challenges that may arise during the multi-step chemical synthesis of nimbolide, a complex undertaking for drug development and analog synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm struggling with the stereoselectivity of the palladium-catalyzed borylative Heck cyclization to form the decalin core. What can I do?

A1: Achieving high diastereoselectivity in this step is critical. The choice of protecting group on the substrate is important; for instance, a tert-butyldimethylsilyl (TBS) ether has been used successfully.[4] The reaction conditions, including the palladium source (e.g., Pd2dba3), base (e.g., KOAc), and boron source (B2pin2), should be carefully optimized.[4] It has been shown that this reaction can proceed with excellent stereoselectivity (11:1 dr) and good yield (79%) under optimized conditions.[4]

Q2: The etherification step to couple the two main fragments gives a very low yield. How can this be improved?

A2: This is a known bottleneck in some synthetic routes. Low yields can be due to decomposition of the starting materials or the product, especially when using acidic conditions or adsorbents like silica gel, which can promote undesired rearrangements (e.g., Meinwald rearrangement).[4] A successful strategy to overcome this is to perform the reaction "neat" by heating the two fragments together without any solvent or additives.[4] Furthermore, using plastic reaction vessels instead of glass can prevent ionization and decomposition caused by slightly acidic glassware surfaces, leading to a significant yield improvement (e.g., to 65%).[4]

Q3: During the radical cyclization to form the tetrahydrofuran ring, I observe a significant amount of a protodehalogenation side product. How can I minimize this?

A3: The formation of a protodehalogenation byproduct is a common issue in radical cyclizations. While this side reaction may not be completely eliminated, optimizing the reaction conditions can favor the desired cyclization. Key parameters to adjust include the concentration of the radical initiator (e.g., AIBN) and the hydrogen atom donor (e.g., nBu3SnH), as well as the reaction temperature and time.[5] Despite the side product, this cyclization can still proceed in good yield.[4]

Q4: The final lactonization step is proving difficult, and my hydroxyester intermediate is sensitive to both acid and base. What conditions should I use?

A4: The sensitivity of the hydroxyester intermediate requires mild reaction conditions for the lactonization. Strong acids or bases will likely lead to decomposition. A successful approach involves using a mild Lewis acid, such as aluminum methoxide, in a high-boiling solvent like xylenes at reflux.[4] This method has been shown to afford the final nimbolide product in high yield.[4]

Q5: My overall synthesis yield is low, making it difficult to produce enough material for further studies. What is a general strategy to improve this?

A5: A convergent synthesis approach is generally preferred for complex molecules like nimbolide as it can lead to higher overall yields compared to a linear approach.[4] This involves synthesizing key fragments of the molecule separately and then coupling them at a late stage.[5] This strategy also allows for the modular synthesis of analogues by modifying the individual fragments before coupling.[5]

Data Presentation: Yields of Key Steps in a Convergent Nimbolide Synthesis

This table presents reported yields for key, challenging steps in a convergent total synthesis of nimbolide.

Synthesis StepReagents/ConditionsYieldKey Challenge Addressed
Borylative Heck Cyclization Pd2dba3, KOAc, B2pin279%High stereoselectivity
Stereoretentive Etherification Neat, heat, plastic vessel65%Avoids decomposition, improves yield
Radical Cyclization AIBN, nBu3SnHGoodManages side product formation
Late-Stage Lactonization Aluminum methoxide, xylenesHighMild conditions for sensitive substrate

Table 2: Representative Yields for Challenging Steps in Nimbolide Total Synthesis.[4]

Experimental Protocols

Protocol 2: Key Steps in the Total Synthesis of Nimbolide

  • Stereoretentive Etherification:

    • In a polypropylene vial, combine the alcohol fragment and the vinyl epoxide fragment in a 1:1 molar ratio.

    • Seal the vial and heat the mixture without solvent.

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

    • Cool the reaction mixture and purify the product by flash column chromatography.

  • Radical Cyclization:

    • Under an inert atmosphere (e.g., argon), dissolve the vinyl iodide precursor in a suitable solvent like hexafluorobenzene.[5]

    • Add AIBN (e.g., 2.0 equivalents) and nBu3SnH (e.g., 4.0 equivalents).[5]

    • Heat the reaction mixture (e.g., to 80 °C) for a short duration (e.g., 4.5 minutes).[5]

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by preparative thin-layer chromatography to isolate the cyclized product.[5]

  • Late-Stage Lactonization:

    • Dissolve the hydroxyester precursor in xylenes.

    • Add aluminum methoxide as a mild Lewis acid.

    • Heat the mixture to reflux and monitor the reaction's progress.

    • Upon completion, cool the reaction and perform an appropriate aqueous workup.

    • Extract the product and purify by chromatography to obtain nimbolide.

Visualization: Convergent Synthesis Strategy for Nimbolide

G cluster_fragments Fragment Synthesis cluster_coupling Coupling & Final Steps start_A α-methyl-(R)-carvone frag_A Fragment A (Decalin Core) start_A->frag_A [Borylative Heck] ether Etherification (Key C-O bond) frag_A->ether start_B 3-Furaldehyde frag_B Fragment B (Cyclopentenone) start_B->frag_B frag_B->ether rad_cyc Radical Cyclization (THF ring) ether->rad_cyc lact Lactonization rad_cyc->lact nimbolide Nimbolide lact->nimbolide

Caption: A convergent approach to nimbolide synthesis.

References

Technical Support Center: Scaling Up Nimbin Purification for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of nimbin for preclinical studies. It includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and data on purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What purity level of nimbin is required for preclinical studies?

A1: For preclinical toxicology studies, a high purity of the active pharmaceutical ingredient (API) is essential to ensure that observed effects are attributable to the compound of interest and not to impurities. While specific requirements can vary, a purity of 95% or higher is generally expected. A purity of 98.5% has been reported as achievable for nimbin.[1]

Q2: What are the most common methods for large-scale nimbin purification?

A2: The most common methods for scaling up nimbin purification involve a combination of solvent extraction, liquid-liquid partitioning, and crystallization. Chromatographic techniques like flash chromatography and preparative HPLC are also employed for achieving high purity, though they can be more costly at a large scale.[1][2][3]

Q3: What are the critical parameters to control during the scaling-up process?

A3: Critical parameters include the choice of solvents, the ratio of solvent to raw material, extraction temperature and time, and the conditions for crystallization (e.g., temperature, agitation).[1] Consistent control of these parameters is crucial for reproducibility and achieving the desired yield and purity.

Q4: What are the common impurities found in nimbin extracts?

A4: Common impurities are other structurally similar limonoids present in neem seeds, such as salannin and other triterpenoids.[2] Inefficient extraction or purification can also lead to the presence of residual solvents and neem oil.

Q5: How can I assess the purity of my final nimbin product?

A5: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of nimbin.[3] The purity is typically determined by comparing the peak area of nimbin to the total peak area of all components in the chromatogram.

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale purification of nimbin.

Low Yield of Nimbin
Possible Cause Solution
Incomplete Extraction - Ensure the neem kernels are finely pulverized to increase the surface area for solvent penetration.[1]- Optimize the solvent-to-material ratio; a common starting point is 2.5 times the volume of alcohol to the weight of kernel powder.[1]- Increase the extraction time or temperature within the recommended range (e.g., 2 to 24 hours at 25-50°C for alcoholic extraction).[1]
Loss during Partitioning - Ensure complete phase separation during liquid-liquid extraction to avoid loss of the nimbin-containing layer.- Perform multiple extractions of the aqueous phase to maximize the recovery of nimbin into the organic phase.
Poor Crystallization - Ensure the solution is sufficiently concentrated before inducing crystallization.- Optimize the cooling rate; slow cooling generally leads to larger, purer crystals.[1]- Try seeding the solution with a small crystal of pure nimbin to initiate crystallization.
Degradation of Nimbin - Nimbin stability can be affected by pH and temperature.[4][5] Avoid harsh acidic or alkaline conditions and excessively high temperatures during the purification process.
Low Purity of Nimbin
Possible Cause Solution
Co-extraction of Impurities - Employ a pre-extraction step with a non-polar solvent like hexane to defat the neem seed powder before extracting with a more polar solvent like methanol.[6]- Use a multi-step partitioning process with different solvents to selectively remove impurities. For example, partitioning with carbon tetrachloride has been used to remove nimbin and salannin when enriching for other compounds.[2]
Inefficient Crystallization - Perform recrystallization of the crude nimbin product. A second crystallization step can significantly improve purity.[1]- Wash the crystals with a cold solvent in which nimbin has low solubility to remove surface impurities.
Column Chromatography Issues - If using column chromatography, optimize the mobile phase composition to achieve better separation of nimbin from closely related impurities.- Ensure the column is not overloaded, as this can lead to poor separation.
Presence of Residual Solvents - Ensure thorough drying of the final product under vacuum to remove any residual solvents.

Experimental Protocols

Protocol 1: Large-Scale Nimbin Purification by Solvent Extraction and Crystallization

This protocol is a synthesized method based on established large-scale purification processes.[1]

1. Preparation of Neem Kernels:

  • Start with 10 kg of dried neem seeds.

  • De-shell the seeds to obtain the kernels.

  • Pulverize the kernels into a fine powder.

2. Defatting (Optional but Recommended):

  • Suspend the kernel powder in 30 L of n-hexane.

  • Stir the mixture for 4-6 hours at room temperature.

  • Filter the mixture and discard the hexane extract (neem oil).

  • Air dry the defatted neem kernel powder.

3. Methanolic Extraction:

  • Suspend the defatted powder in 25 L of methanol.

  • Stir the mixture for 12-24 hours at 40°C.

  • Filter the mixture and collect the methanol extract.

  • Repeat the extraction of the residue with another 15 L of methanol and combine the extracts.

4. Concentration:

  • Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator until a syrupy mass is obtained.

5. Liquid-Liquid Partitioning:

  • Dissolve the syrupy mass in a mixture of 5 L of ethyl acetate and 5 L of water.

  • Shake the mixture vigorously in a large separatory funnel and allow the layers to separate.

  • Collect the ethyl acetate layer (which contains nimbin).

  • Repeat the extraction of the aqueous layer with 2 L of ethyl acetate twice.

  • Combine all ethyl acetate extracts.

6. Stripping and Initial Crystallization:

  • Concentrate the combined ethyl acetate extracts under vacuum.

  • Add 10 L of a hydrocarbon solvent (e.g., heptane) to the concentrated mass and stir. A thick mass will separate out.

  • Collect the separated mass by centrifugation or filtration.

  • Wash the solid with a small volume of cold methanol.

7. Recrystallization:

  • Dissolve the washed solid in a minimal amount of hot methanol (approximately 10 times the weight of the solid).

  • Add activated carbon (about 2% w/w) and heat the solution to boiling for 15-20 minutes.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to facilitate crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain pure nimbin. A second recrystallization can be performed to achieve higher purity.[1]

Data Presentation

Table 1: Comparison of Nimbin Purification Strategies at Scale
Purification Strategy Starting Material Scale Reported Purity Reported Yield Key Advantages Key Disadvantages
Solvent Extraction & Crystallization Neem KernelsLargeUp to 98.5%[1]4.0 kg from an unspecified amount of kernels in one patent.[1]Simple, cost-effective for initial large-scale extraction.[7]May require multiple recrystallization steps to achieve high purity.
Supercritical CO2 Extraction Neem SeedsLab/PilotHigh (exact % varies)~85% extraction efficiency reported in one study.[6]Environmentally friendly, high selectivity.High initial equipment cost, may require a co-solvent for optimal extraction.[6]
Flash Chromatography Crude Limonoid ExtractLab/Pilot8.13% of the extract enriched as azadiradione in a related study.[3]ModerateFaster than traditional column chromatography, good for intermediate purification.Can be costly with solvent consumption at a very large scale.
Preparative HPLC Enriched Nimbin FractionLab>99%LowerAchieves very high purity, suitable for final polishing.High cost, not ideal for initial bulk purification.

Mandatory Visualizations

Experimental Workflow for Nimbin Purification

experimental_workflow start Dried Neem Seeds pulverization Pulverization start->pulverization defatting Defatting with Hexane pulverization->defatting extraction Methanolic Extraction defatting->extraction concentration1 Concentration extraction->concentration1 partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) concentration1->partitioning concentration2 Concentration partitioning->concentration2 crystallization1 Initial Crystallization concentration2->crystallization1 recrystallization Recrystallization with Activated Carbon crystallization1->recrystallization drying Vacuum Drying recrystallization->drying end Pure Nimbin (>95%) drying->end

Caption: Workflow for large-scale nimbin purification.

Signaling Pathway: Anti-inflammatory Action of Nimbin

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_p65_p50->IkB sequesters NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n translocates Nucleus Nucleus COX2 COX-2 Gene Prostaglandins Prostaglandins COX2->Prostaglandins iNOS iNOS Gene NO Nitric Oxide (NO) iNOS->NO Nimbin Nimbin Nimbin->IKK inhibits NFkB_p65_p50_n->COX2 induces NFkB_p65_p50_n->iNOS induces

Caption: Nimbin's anti-inflammatory mechanism via NF-κB pathway inhibition.

Signaling Pathway: Pro-Apoptotic Action of Nimbin in Cancer Cells

pro_apoptotic_pathway Nimbin Nimbin PI3K PI3K Nimbin->PI3K inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Bax Bax (Pro-apoptotic) Akt->Bax inhibits Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Nimbin induces apoptosis in cancer cells via the PI3K/Akt pathway.

References

Technical Support Center: Navigating Batch-to-Batch Variability in Neem Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with neem (Azadirachta indica) extracts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address the challenges of batch-to-batch variability in your experiments, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results using a new batch of neem extract are drastically different from my previous experiments. What could be the cause?

A1: This is a classic issue stemming from the inherent variability of botanical materials. Several factors can contribute to significant differences between batches of neem extract.[1][2][3][4] The primary causes include:

  • Geographical and Genetic Origin: The chemical composition of neem trees can vary significantly based on their geographical location, climate, and even genetic differences between individual trees.[5][6]

  • Harvesting and Post-Harvest Processing: The time of year the neem seeds or leaves are harvested, as well as how they are dried and stored, can impact the concentration and stability of active compounds.[1]

  • Extraction Method and Solvents: Different extraction solvents (e.g., ethanol, methanol, hexane) and methods (e.g., cold pressing, Soxhlet) will yield extracts with different profiles of chemical constituents.[5][7]

  • Storage of the Extract: Azadirachtin and other limonoids can degrade when exposed to air, moisture, and sunlight, altering the potency of the extract over time.[6]

To troubleshoot this, it is crucial to first characterize and compare the chemical profiles of the old and new batches.

Q2: How can I standardize my neem extracts to ensure more consistent results across experiments?

A2: Standardization is key to mitigating batch-to-batch variability.[8][9] This involves a multi-step approach to ensure that each batch of extract meets a defined quality standard. The recommended workflow includes:

  • Sourcing Raw Material: Whenever possible, source your neem material from the same geographical location and supplier. Document the time of harvest and post-harvest processing conditions.

  • Standardized Extraction Protocol: Use a consistent and well-documented extraction procedure. This includes specifying the solvent, temperature, extraction time, and solvent-to-material ratio.

  • Chemical Profiling: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of your extract.[3] This allows you to identify and quantify key marker compounds.

  • Quantification of Bioactive Markers: Azadirachtin is the most well-known bioactive compound in neem and is often used as a marker for standardization.[6][9] Quantifying the concentration of azadirachtin and other major limonoids (e.g., nimbin, salannin) is essential.[10][11]

  • Bioassay Validation: In addition to chemical analysis, performing a standardized bioassay can confirm the biological activity of the extract. This is crucial as the therapeutic effect may result from the synergistic action of multiple compounds.[3]

Below is a diagram illustrating the general workflow for standardizing neem extracts.

G cluster_0 Phase 1: Raw Material & Extraction cluster_1 Phase 2: Quality Control & Standardization RawMaterial Source Raw Material (Consistent Location & Harvest) Extraction Standardized Extraction (Solvent, Time, Temp) RawMaterial->Extraction Consistent Methodology HPLC HPLC Chemical Fingerprinting Extraction->HPLC Crude Extract Quantification Quantify Markers (e.g., Azadirachtin) HPLC->Quantification Identify Peaks Bioassay Bioassay for Activity Confirmation Quantification->Bioassay Correlate with Bioactivity StandardizedExtract Standardized Extract Bioassay->StandardizedExtract Release Batch

Caption: Workflow for Neem Extract Standardization.

Q3: I am having trouble with my HPLC analysis of neem extracts. The peaks are not well-resolved. What can I do?

A3: Poor peak resolution in HPLC is a common issue. Here are some troubleshooting steps specifically for neem extracts:

  • Optimize the Mobile Phase: The choice and ratio of solvents in your mobile phase are critical. For separating complex mixtures like neem extracts, a gradient elution is often more effective than an isocratic one.[6] Common mobile phases for azadirachtin analysis are mixtures of acetonitrile and water, or methanol and water.[10][12] Experiment with different ratios and gradients to improve separation.

  • Check Your Column: Ensure you are using the correct type of column. A C18 reverse-phase column is most commonly used for azadirachtin analysis.[13] Column degradation can also lead to poor resolution, so consider replacing it if it's old or has been used extensively.

  • Sample Preparation: Proper sample preparation is crucial. Crude extracts may contain compounds that interfere with the analysis. A solid-phase extraction (SPE) clean-up step can help remove these interfering substances.[10] Also, ensure your sample is fully dissolved in the mobile phase and filtered through a 0.22 or 0.45 µm filter before injection.[12]

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, but it will increase the run time. Optimizing the column temperature can also affect the separation.

Q4: My neem extract shows high levels of azadirachtin in HPLC analysis, but the bioactivity is lower than expected. Why?

A4: While azadirachtin is a key indicator of quality, the overall biological activity of neem extract is often the result of a synergistic effect of multiple compounds.[3] Here are possible reasons for the discrepancy:

  • Presence of Antagonistic Compounds: The extract may contain other compounds that interfere with the activity of azadirachtin or have an antagonistic effect.

  • Degradation of Other Bioactive Compounds: Other important but less-studied compounds may have degraded, even if azadirachtin remains stable.

  • Bioassay Variability: The bioassay itself may have inherent variability. Ensure your assay is well-validated and run with appropriate positive and negative controls.

  • Complex Interactions: The therapeutic effect you are measuring might be due to a complex interaction of multiple limonoids and other phytochemicals. Relying solely on the concentration of one marker compound may not be sufficient to predict bioactivity.[2]

The diagram below illustrates the factors that can influence the final bioactivity of a neem extract.

G Variability Source Material Variability Composition Chemical Composition (Limonoids, Flavonoids, etc.) Variability->Composition Extraction Extraction Method Extraction->Composition Storage Storage Conditions Storage->Composition Synergy Synergistic Effects Composition->Synergy Antagonism Antagonistic Effects Composition->Antagonism Bioactivity Observed Bioactivity Synergy->Bioactivity Antagonism->Bioactivity

Caption: Factors Influencing Neem Extract Bioactivity.

Data & Protocols

Table 1: Factors Contributing to Batch-to-Batch Variability in Neem Extracts
FactorDescriptionPotential Impact on Extract
Genetics Different genotypes of Azadirachta indica can produce varying levels of secondary metabolites.[6]Variation in the concentration of azadirachtin and other limonoids.
Environment Climate, soil type, and altitude can influence the chemical profile of the plant.[1][5]Altered ratios of bioactive compounds.
Harvest Time The concentration of phytochemicals can vary depending on the season and time of day of harvesting.[1][14]Inconsistent potency of the extract.
Storage Improper storage of raw materials (e.g., exposure to humidity and sunlight) can lead to degradation.[1]Loss of thermolabile and photolabile compounds.
Extraction The choice of solvent and extraction method significantly affects the chemical profile of the final extract.[5]Different yields and selective extraction of certain compounds.
Table 2: Comparison of Analytical Methods for Neem Extract Standardization
TechniquePrimary UseAnalytesAdvantagesLimitations
HPLC-UV/PDA Quantification of major componentsAzadirachtin, Nimbin, SalanninRobust, reproducible, widely available.[10][13]May not detect all bioactive compounds; requires reference standards.
LC-MS Identification and quantificationWide range of limonoids and other metabolitesHigh sensitivity and specificity; can identify unknown compounds.[11]Higher cost and complexity.
GC-MS Analysis of volatile compoundsTerpenoids, fatty acidsExcellent for volatile and semi-volatile compounds.[15]Not suitable for non-volatile compounds like most limonoids.
HPTLC Qualitative fingerprinting and quantificationAzadirachtin and other markersHigh throughput, cost-effective for screening.[9]Lower resolution and sensitivity compared to HPLC.

Detailed Experimental Protocols

Protocol 1: Quantification of Azadirachtin in Neem Seed Kernel Extract using HPLC

This protocol provides a general method for the quantification of azadirachtin. It may need to be optimized for your specific instrument and extract.

1. Materials and Reagents:

  • Neem seed kernel extract

  • Azadirachtin A standard (≥95% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Methanol

  • 0.45 µm syringe filters

2. Standard Preparation:

  • Prepare a stock solution of Azadirachtin A (1 mg/mL) in methanol.

  • From the stock solution, prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting with the mobile phase.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the neem extract.

  • Dissolve the extract in 10 mL of methanol in a volumetric flask.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v).[12] The ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV detector at 214 nm[12]

  • Column Temperature: 25°C

5. Analysis:

  • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

  • Inject the sample solution.

  • Quantify the amount of azadirachtin in the sample by comparing its peak area to the calibration curve.

Protocol 2: General Antifungal Bioassay for Neem Extracts

This protocol describes a basic agar well diffusion method to assess the antifungal activity of neem extracts.

1. Materials:

  • Neem extract

  • Fungal culture (e.g., Candida albicans, Aspergillus niger)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO) as a solvent for the extract

  • Sterile petri dishes, cork borer (6 mm), and swabs

2. Procedure:

  • Prepare PDA plates.

  • Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard).

  • Using a sterile swab, evenly spread the fungal inoculum over the surface of the PDA plates.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells in the agar.

  • Prepare different concentrations of the neem extract dissolved in DMSO.

  • Add a fixed volume (e.g., 100 µL) of each extract concentration into the wells.

  • Use DMSO as a negative control and a standard antifungal agent (e.g., fluconazole) as a positive control.[16]

  • Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-48 hours.

3. Data Analysis:

  • Measure the diameter of the zone of inhibition (in mm) around each well.

  • A larger zone of inhibition indicates higher antifungal activity.

  • Compare the activity of different batches of neem extract.

References

Validation & Comparative

A Comparative Analysis of Nimbolide and Paclitaxel in Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two potent anticancer agents, nimbolide and paclitaxel, for researchers, scientists, and drug development professionals. By objectively presenting their mechanisms of action, effects on cancer cells, and the signaling pathways they modulate, this document serves as a valuable resource for advancing cancer research and therapy.

Introduction

Nimbolide, a limonoid derived from the neem tree (Azadirachta indica), has demonstrated significant anticancer properties, including anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic effects.[1] Paclitaxel, a well-established chemotherapeutic agent isolated from the Pacific yew tree (Taxus brevifolia), is widely used in the treatment of various cancers. Its primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2] This guide offers a side-by-side analysis of these two compounds to inform further research and drug development efforts.

Cytotoxicity Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for nimbolide and paclitaxel in various cancer cell lines as reported in the literature. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Cancer Type Cell Line Nimbolide IC50 (µM)Paclitaxel IC50 (nM)
Breast Cancer MCF-74.02[3]~7.5[2]
MDA-MB-2312.24[3]-
Prostate Cancer PC-3~2.0[4]-
Du-145--
Lung Cancer A-549--
Pancreatic Cancer AsPC-12.30[3]-

Note: Paclitaxel IC50 values are typically in the nanomolar (nM) range, indicating high potency.

Impact on Cell Cycle and Apoptosis

Both nimbolide and paclitaxel exert their anticancer effects by inducing cell cycle arrest and apoptosis. The following table summarizes their observed effects on these crucial cellular processes.

Parameter Nimbolide Paclitaxel
Cell Cycle Arrest Primarily at G0/G1 and G2/M phases.[5][6]Primarily at the G2/M phase.[2]
Mechanism of Cell Cycle Arrest Downregulation of cyclins and cyclin-dependent kinases (CDKs).[1]Stabilization of microtubules, preventing mitotic spindle formation.[2]
Induction of Apoptosis Yes, through both intrinsic and extrinsic pathways.[1]Yes, primarily through the intrinsic pathway following mitotic arrest.
Key Apoptotic Markers Increased Bax/Bcl-2 ratio, activation of caspases-3, -8, and -9.[7]Activation of caspases, cleavage of PARP.

Experimental Workflow for Comparative Analysis

A standardized workflow is essential for the direct comparison of anticancer agents. The following diagram outlines a typical experimental procedure.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Line (e.g., MCF-7) nimbolide Nimbolide Treatment (Varying Concentrations) start->nimbolide paclitaxel Paclitaxel Treatment (Varying Concentrations) start->paclitaxel control Vehicle Control (e.g., DMSO) start->control mtt MTT Assay (Cytotoxicity - IC50) nimbolide->mtt flow Flow Cytometry (Cell Cycle & Apoptosis) nimbolide->flow western Western Blot (Protein Expression) nimbolide->western paclitaxel->mtt paclitaxel->flow paclitaxel->western control->mtt control->flow control->western data_analysis Comparative Analysis of Results mtt->data_analysis flow->data_analysis western->data_analysis

Experimental workflow for comparing nimbolide and paclitaxel.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of nimbolide or paclitaxel and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with nimbolide or paclitaxel at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with nimbolide or paclitaxel for a predetermined duration.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This method is used to detect specific proteins in a cell lysate.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, cyclins), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Modulation of Signaling Pathways

Both nimbolide and paclitaxel influence key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Nimbolide's Mechanism of Action

Nimbolide's anticancer effects are mediated through the modulation of multiple signaling pathways, including NF-κB, PI3K/Akt, and MAPK.[1]

nimbolide_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway nimbolide Nimbolide PI3K PI3K nimbolide->PI3K Ras Ras nimbolide->Ras IKK IKK nimbolide->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inhibition NFkB->Proliferation paclitaxel_pathway cluster_microtubule Microtubule Dynamics cluster_cellcycle Cell Cycle cluster_apoptosis Apoptosis paclitaxel Paclitaxel Microtubule Microtubule Assembly paclitaxel->Microtubule Stabilization Tubulin Tubulin Dimers Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disruption G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 Bax Bax (Pro-apoptotic) G2M_Arrest->Bax Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Cross-Resistance of Azadirachtin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between the botanical insecticide azadirachtin and other synthetic and biological insecticides is crucial for developing sustainable pest management strategies and mitigating the evolution of resistant insect populations. This guide provides a comprehensive comparison of azadirachtin's cross-resistance profile, supported by experimental data, detailed methodologies, and a visualization of the key signaling pathway involved in metabolic resistance.

Performance Comparison: Cross-Resistance and Synergism

Azadirachtin, a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), boasts a multi-faceted mode of action, acting as an antifeedant, insect growth regulator, repellent, and sterilant.[1] This complexity is thought to reduce the risk of resistance development compared to single-target-site insecticides.[1] However, laboratory studies have demonstrated that resistance to pure azadirachtin can be induced.[1] Understanding the cross-resistance patterns in such resistant strains is vital for effective insecticide resistance management.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cross-resistance of azadirachtin with other insecticides in various insect species. It is important to note that direct comparative studies are not always available, and toxicity can be influenced by factors such as insect strain, developmental stage, and bioassay method.

Table 1: Cross-Resistance Spectrum of an Azadirachtin-Resistant Strain of Drosophila melanogaster

InsecticideClassLC50 (mg/L) - Susceptible StrainLC50 (mg/L) - Azadirachtin-Resistant StrainResistance Ratio (RR)Type of Interaction
AzadirachtinTetranortriterpenoid0.2319.9586.7Resistance
Emamectin benzoateAvermectin0.0180.22412.4Cross-Resistance
DinotefuranNeonicotinoid1.127.506.7Cross-Resistance
ChlorpyrifosOrganophosphate0.1120.0450.4Negative Cross-Resistance
IndoxacarbOxadiazine0.560.280.5Negative Cross-Resistance

Data sourced from a study on a laboratory-selected azadirachtin-resistant strain of Drosophila melanogaster.[2]

Table 2: Comparative Toxicity (LC50) of Azadirachtin and Other Insecticides against Various Pest Species

Insect SpeciesInsecticideLC50Exposure TimeBioassay Method
Spodoptera frugiperda Azadirachtin0.28 ppm24 hoursLeaf-dip
Emamectin benzoate0.04 ppm24 hoursLeaf-dip
Chlorfenapyr0.10 ppm24 hoursLeaf-dip
Indoxacarb0.21 ppm24 hoursLeaf-dip
Methomyl0.23 ppm24 hoursLeaf-dip
Plutella xylostella Azadirachtin0.37 µg/ml72 hoursLeaf-dip
Deltamethrin0.003 - 1.5 mg/mL48 hoursLeaf-dip
Myzus persicae Azadirachtin0.44 µg/cm²24 hoursResidual film
Malathion305.26 µg/cm²24 hoursResidual film
Carbosulfan-24 hoursResidual film
Cypermethrin12.55 µg/cm²24 hoursResidual film
Imidacloprid-24 hoursResidual film

Data compiled from multiple sources.[2][3][4][5] Note: Direct comparison of LC50 values between studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The following are generalized methodologies for key experiments cited in cross-resistance studies.

Insect Rearing

Susceptible and resistant insect strains are typically reared in controlled laboratory conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod). The specific diet depends on the insect species, for instance, an artificial diet for Spodoptera frugiperda or host plants like cabbage for Plutella xylostella.

Bioassay for Determining Lethal Concentration (LC50)

1. Leaf-Dip Bioassay (for chewing insects):

  • Preparation of Insecticide Solutions: Serial dilutions of the test insecticides are prepared in a suitable solvent (e.g., acetone) and then mixed with distilled water containing a surfactant (e.g., Triton X-100) to ensure even coating.

  • Treatment of Leaf Discs: Leaf discs from the host plant are dipped into the insecticide solutions for a specified time (e.g., 10-30 seconds) and then allowed to air dry. Control discs are treated with the solvent-surfactant solution only.

  • Insect Exposure: A known number of larvae (e.g., 10-20) of a specific instar are placed on each treated leaf disc in a petri dish.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value, the concentration that causes 50% mortality.

2. Residual Film Bioassay (for sucking insects):

  • Coating of Vials: A known volume of the insecticide solution is added to glass vials. The vials are then rolled until the solvent evaporates, leaving a uniform film of the insecticide on the inner surface. Control vials are treated with the solvent alone.

  • Insect Exposure: A specific number of adult insects (e.g., 10-20) are introduced into each vial.

  • Mortality Assessment: Mortality is recorded after a set exposure period (e.g., 24 hours).

  • Data Analysis: LC50 values are calculated using probit analysis.

Calculation of Resistance Ratio (RR)

The resistance ratio is calculated to quantify the level of resistance in a resistant strain compared to a susceptible strain.

RR = LC50 of the resistant strain / LC50 of the susceptible strain

Mandatory Visualizations

Experimental Workflow for Cross-Resistance Assessment

experimental_workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis rearing Insect Rearing (Susceptible & Resistant Strains) exposure Insect Exposure (e.g., Leaf-Dip or Residual Film) rearing->exposure solutions Preparation of Insecticide Solutions solutions->exposure mortality Mortality Assessment exposure->mortality probit Probit Analysis (Calculate LC50) mortality->probit rr_calc Calculate Resistance Ratio (RR) probit->rr_calc

Caption: Workflow for determining insecticide cross-resistance.

Signaling Pathway for Metabolic Resistance

Metabolic resistance, a common mechanism of insecticide resistance, often involves the upregulation of detoxification enzymes such as Glutathione S-transferases (GSTs) and esterases. The Cap 'n' collar C (CncC)/Keap1 signaling pathway is a key regulator of this process, often activated by an increase in reactive oxygen species (ROS) induced by insecticide exposure.

Caption: CncC/Keap1 pathway in insecticide detoxification.

Discussion and Future Directions

The available data suggests a complex cross-resistance profile for azadirachtin. The development of resistance in a laboratory setting highlights the importance of not relying solely on this botanical insecticide. The observed cross-resistance to emamectin benzoate and dinotefuran in an azadirachtin-resistant Drosophila strain is a significant concern for resistance management programs that might consider rotating these insecticides.[2] Conversely, the negative cross-resistance observed with chlorpyrifos and indoxacarb in the same study presents a promising strategy for managing azadirachtin resistance.[2] Negative cross-resistance, where resistance to one compound increases susceptibility to another, is a valuable tool for breaking resistance cycles.

The multi-target nature of azadirachtin is a key advantage in delaying the onset of resistance.[1] Furthermore, studies have shown that crude neem extracts, which contain a variety of active compounds in addition to azadirachtin, are less prone to resistance development than pure azadirachtin.[1] This suggests that formulations that maintain the natural complexity of neem extracts may be more durable in the long term.

Future research should focus on conducting more direct comparative studies of azadirachtin's cross-resistance profile against a wider range of insecticides and in a broader array of economically important pest species. Elucidating the specific detoxification enzymes and the genetic mutations responsible for azadirachtin resistance will be critical for developing molecular diagnostics to monitor resistance in field populations. A deeper understanding of the signaling pathways that regulate these resistance mechanisms will open new avenues for the development of synergists that can inhibit these pathways and restore the efficacy of azadirachtin and other insecticides.

References

Nimbolide Derivatives Exhibit Potent and Differential Cytotoxicity Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of nimbolide and its synthetic derivatives reveals significant variations in their cytotoxic activity against a range of cancer cell lines. Notably, several derivatives demonstrate enhanced potency compared to the parent compound, highlighting the potential for structural modifications to improve anti-cancer efficacy.

Nimbolide, a key limonoid isolated from the neem tree (Azadirachta indica), has garnered significant attention for its anti-cancer properties.[1][2] Researchers have synthesized a variety of nimbolide derivatives to explore structure-activity relationships and identify compounds with improved cytotoxic profiles. This guide provides a comparative overview of the cytotoxic effects of selected nimbolide derivatives, supported by experimental data from peer-reviewed studies.

Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of nimbolide and several of its derivatives against various human cancer cell lines. Lower IC50 values indicate greater cytotoxicity.

CompoundCell LineCancer TypeIC50 (µM)Reference
Nimbolide A549Lung1.48[3]
MCF-7Breast2, 4 (treatment conc.)[1]
MDA-MB-231Breast-[3]
HCT15Colon-[3]
Du-145Prostate6.86 (24h), 4.97 (48h)[4][5]
PC-3Prostate2 (50% inhibition), 8.01 (24h), 5.83 (48h)[1][4][5]
UWB1Ovarian0.3[6]
EJBladder~3[7]
5637Bladder~3[7]
CEM/ADR5000Leukemia (multidrug-resistant)0.3[8]
CCRF-CEMLeukemia17.4[8]
Derivative 2g HT-29ColonPotent Activity[9]
Derivative 2h SW-620ColonPotent Activity[9]
Derivative 2i HOP-62LungPotent Activity[9]
Derivative 3a A549Lung0.23[3]
Derivative 63 UWB1Ovarian0.079[6]
Derivative 65 UWB1Ovarian0.05[6]

Note: "-" indicates data not available in the cited sources. Some studies reported potent activity without specifying IC50 values.

The data clearly indicates that synthetic modifications to the nimbolide scaffold can lead to substantial improvements in cytotoxicity. For instance, the alkyne-linked derivative 3a demonstrated a significantly lower IC50 value (0.23 µM) against the A549 lung cancer cell line compared to the parent nimbolide (1.48 µM).[3] Similarly, derivatives 63 and 65 exhibited remarkable potency against the UWB1 ovarian cancer cell line with IC50 values of 0.079 µM and 0.05 µM, respectively, which are considerably lower than that of nimbolide (0.3 µM).[6]

Interestingly, nimbolide itself shows hypersensitivity towards the multidrug-resistant leukemia cell line CEM/ADR5000 (IC50 of 0.3 µM) compared to the parental CCRF-CEM cell line (IC50 of 17.4 µM), suggesting a potential mechanism to overcome drug resistance.[8]

Experimental Protocols

The evaluation of the cytotoxic activity of nimbolide and its derivatives is predominantly carried out using cell viability assays. A commonly employed method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of nimbolide or its derivatives. A control group receives medium with the vehicle (e.g., DMSO) only. The cells are then incubated for a specified period, typically 24 or 48 hours.[5][10]

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

Nimbolide and its derivatives exert their cytotoxic effects by modulating multiple cellular signaling pathways involved in cell proliferation, apoptosis, and survival.

Key Signaling Pathways Affected by Nimbolide:

  • PI3K/Akt Pathway: Nimbolide has been shown to inhibit the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival and proliferation. Inhibition of this pathway can lead to the induction of apoptosis.[1][11]

  • MAPK (ERK1/2) Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is another target of nimbolide. Dysregulation of this pathway can affect cell growth and differentiation.[1][8]

  • NF-κB Pathway: Nimbolide can suppress the activation of the transcription factor NF-κB, which plays a key role in inflammation, immunity, and cell survival.[1][12] Inhibition of NF-κB can sensitize cancer cells to apoptosis.

  • JAK2/STAT3 Pathway: The JAK/STAT pathway is involved in cell proliferation and survival. Nimbolide has been reported to abrogate JAK2/STAT3 signaling.[1][8]

The following diagram illustrates a simplified overview of some of the key signaling pathways targeted by nimbolide.

Nimbolide_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Receptor->MAPK JAK2 JAK2 Receptor->JAK2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Genes Akt->Proliferation MAPK->Proliferation IKK IKK IkappaB IκBα IKK->IkappaB degrades NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocation STAT3 STAT3 JAK2->STAT3 STAT3_n STAT3 STAT3->STAT3_n translocation NFkappaB_n->Proliferation STAT3_n->Proliferation Nimbolide Nimbolide Nimbolide->PI3K Nimbolide->Akt Nimbolide->MAPK Nimbolide->IKK Nimbolide->JAK2

Nimbolide's inhibitory effects on key cancer signaling pathways.

The experimental workflow for assessing the cytotoxicity of nimbolide derivatives typically follows a standardized process from compound preparation to data analysis.

Cytotoxicity_Workflow A 1. Cell Culture (Seeding in 96-well plates) B 2. Compound Treatment (Nimbolide Derivatives) A->B C 3. Incubation (24h or 48h) B->C D 4. MTT Assay C->D E 5. Absorbance Reading (Microplate Reader) D->E F 6. Data Analysis (IC50 Calculation) E->F

Standard workflow for evaluating cytotoxicity of nimbolide derivatives.

References

Unveiling the Most Potent Azadirachtin Extraction Methods: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of extraction techniques for azadirachtin, a prized bioactive compound from the neem tree (Azadirachta indica), reveals significant differences in efficiency, yield, and environmental impact. This guide provides a head-to-head comparison of prevalent methods, including conventional solvent extraction, microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE), to equip researchers, scientists, and drug development professionals with the data needed to select the optimal strategy for their specific needs.

Azadirachtin, a complex tetranortriterpenoid, is renowned for its potent insecticidal and medicinal properties.[1][2] Its effective isolation from neem seeds and other plant parts is a critical step for its utilization in various applications.[1][2] This comparison delves into the nuances of each extraction method, supported by experimental data and detailed protocols.

Comparative Analysis of Extraction Yields and Conditions

The choice of extraction method profoundly impacts the yield and purity of the extracted azadirachtin. The following table summarizes quantitative data from various studies, offering a clear comparison of key performance indicators for each technique.

Extraction MethodPlant PartSolventExtraction TimeTemperatureAzadirachtin Yield/ConcentrationReference
Cold Press SeedsMethanol30 minRoom Temp.2478 ppm[3][4]
Soxhlet Extraction SeedsMethanol4 cyclesSolvent Boiling Point1470 ppm[3][4]
Soxhlet Extraction LeavesEthanol10 hrs90 °C1.39% (extract yield)[5]
Soxhlet Extraction Leavesn-hexane:ethanol (50:50)6 hrsNot Specified~720 mg/kg[6]
Microwave-Assisted Extraction (MAE) SeedsHydroalcoholic medium6.89 minNot Specified37.5 µg/g[7]
Microwave-Assisted Extraction (MAE) Leaves/StemsMethanol20 minsNot Specified2.55% (limonoid yield)[5]
Ultrasound-Assisted Extraction (UAE) SeedsMethanol15 minNot Specified0.3786%[8][9]
Ultrasound-Assisted Extraction (UAE) SeedsEthanol20 minNot Specified0.3658%[8][9]
Ultrasound-Assisted Extraction (UAE) Dried FruitsEthanol (75-80%)Not Specified30°COptimized Yield[10]
Supercritical Fluid Extraction (SFE) Seed KernelsSupercritical CO₂ with Methanol165 min43°C0.37%[1]
Pressurized Hot Solvent Extraction (PHSE) Seed KernelsMethanol100 minNot Specified210.93 mg/100g[5]
Solvent Extraction LeavesEthanol/Methanol36 hrsRoom Temp.Not Specified[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for the key extraction methods discussed.

Conventional Solvent Extraction (Soxhlet)

This traditional method relies on the continuous washing of the plant material with a heated solvent.

Protocol:

  • Grind dried neem seeds or leaves to a coarse powder.

  • Place the powdered material (e.g., 64 g) inside a thimble made from filter paper.[3]

  • Position the thimble in the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with the chosen solvent (e.g., 500 ml of methanol).[3]

  • Assemble the Soxhlet apparatus with a condenser.

  • Heat the flask to the boiling point of the solvent. The solvent vapor travels up to the condenser, liquefies, and drips back onto the plant material in the thimble.

  • The solvent fills the thimble and, once it reaches a certain level, siphons back into the flask, carrying the extracted compounds.

  • Repeat this cycle for a predetermined duration (e.g., 4 cycles or 10 hours).[3][5]

  • After extraction, evaporate the solvent to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

Protocol:

  • Mix the powdered neem material (e.g., 1.0 g of defatted seeds) with a suitable solvent (e.g., 30 mL of methanol) in a microwave-safe extraction vessel.[11]

  • Place the vessel in a microwave extraction system equipped with a condenser.[11]

  • Apply microwave irradiation at a specific power and for a set duration (e.g., 280 W for 22 minutes for nimbolide from leaves).[12] For azadirachtin from seeds, optimal conditions may be around 69.22 V for 6.89 minutes in a hydroalcoholic medium at pH 4.35.[7]

  • For longer irradiation times, a sequence of on-off cycles (e.g., 30 s on, 30 s off) can be used to prevent overheating.[11][13]

  • After extraction, filter the mixture and evaporate the solvent to yield the extract.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer.

Protocol:

  • Combine the powdered neem material with the extraction solvent in a flask. Optimal conditions for azadirachtin from seeds have been reported with a material-to-liquid ratio of 1:2 (w/v).[8][9]

  • Immerse the flask in an ultrasonic bath.

  • Apply ultrasonic power (e.g., 200 W for 13.3 g of seed powder) for a specified duration.[8][9] The extraction time may vary depending on the solvent (e.g., 15 minutes for methanol, 20 minutes for ethanol).[8][9]

  • Maintain the temperature of the ultrasonic bath as required by the specific protocol (e.g., 30°C for dried fruits).[10]

  • Following sonication, separate the extract from the solid residue by filtration.

  • Remove the solvent under reduced pressure to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. This method is known for its selectivity and for producing solvent-free extracts.

Protocol:

  • Load the ground neem seed kernels into an extraction vessel.

  • Pressurize and heat carbon dioxide to bring it to its supercritical state (e.g., 37 MPa and 43°C).[1]

  • Introduce the supercritical CO₂, often with a co-solvent or entrainer like methanol (e.g., 13 ml), into the extraction vessel.[1]

  • Allow the supercritical fluid to pass through the plant material for a specific duration (e.g., 165 minutes).[1]

  • De-pressurize the fluid in a separator, causing the CO₂ to return to a gaseous state and the extracted azadirachtin to precipitate.

  • Collect the precipitated extract.

Visualizing the Extraction Workflow

To better understand the general process of azadirachtin extraction and purification, the following diagram illustrates a typical workflow.

Azadirachtin_Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Separation cluster_3 Purification cluster_4 Final Product Neem_Material Neem Material (Seeds/Leaves) Grinding Grinding/ Pulverizing Neem_Material->Grinding Extraction Extraction (e.g., MAE, UAE, SFE) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Solvent_Evaporation Solvent Evaporation Filtration->Solvent_Evaporation Crude_Extract Crude Extract Solvent_Evaporation->Crude_Extract Chromatography Chromatography (e.g., HPLC) Crude_Extract->Chromatography Pure_Azadirachtin Pure Azadirachtin Chromatography->Pure_Azadirachtin

Caption: General workflow for azadirachtin extraction and purification.

Conclusion

The selection of an appropriate azadirachtin extraction method is a critical decision that depends on the desired yield, purity, processing time, and available resources. Conventional methods like Soxhlet extraction, while established, are often time-consuming and require large volumes of organic solvents.[7] Modern techniques such as MAE and UAE offer significant advantages in terms of reduced extraction time and solvent consumption, making them more efficient and environmentally friendly alternatives.[8][9][14] SFE stands out for its ability to produce highly pure, solvent-free extracts, although the initial equipment cost can be a consideration.[15]

This comparative guide provides a solid foundation for researchers to make informed decisions. For rapid and efficient extraction, MAE and UAE are strong contenders. For the highest purity and a "green" extraction process, SFE is an excellent choice. Traditional methods may still be suitable for certain applications or when advanced instrumentation is not available. Further optimization of parameters for each method can lead to even greater yields and purity of this valuable bioactive compound.

References

Nimbolide's Impact on PI3K/Akt Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of nimbolide's effect on the PI3K/Akt signaling pathway, with a comparative analysis against established inhibitors.

Nimbolide, a bioactive limonoid extracted from the neem tree (Azadirachta indica), has garnered significant attention for its potential as a therapeutic agent, particularly in oncology. Its mechanism of action often involves the modulation of key cellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is frequently dysregulated in various diseases, including cancer. This guide provides an objective comparison of nimbolide's performance with other well-characterized PI3K/Akt pathway inhibitors, supported by experimental data and detailed protocols.

Comparative Efficacy of PI3K/Akt Pathway Inhibitors

The inhibitory effects of nimbolide on the PI3K/Akt signaling pathway have been evaluated in numerous studies, demonstrating its ability to suppress the phosphorylation of key pathway components. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of nimbolide alongside two well-established PI3K/Akt pathway inhibitors, Gedatolisib and Wortmannin.

CompoundTarget(s)IC50 (in vitro)Cell Line(s)Reference
Nimbolide PI3K/Akt~3 µM (Cell Viability)Bladder cancer (EJ and 5637)[1]
Akt PhosphorylationSignificant reduction at 1.5-6 µMEndometriosis (VK2/E6E7 and End1/E6E7)[2]
PI3K/AktInhibition at 2 µMProstate cancer (PC-3)[3]
Gedatolisib Pan-Class I PI3K, mTORC1, mTORC2PI3Kα: 0.4 nM, PI3Kβ: 6 nM, PI3Kδ: 8 nM, PI3Kγ: 6 nM, mTOR: 1.6 nMCell-free assays[4][5][6]
Wortmannin Pan-PI3K~3-5 nMCell-free assays[7][8]
PI3K4.7 nMCell-free assay[9]

Visualizing the Mechanism: Nimbolide's Point of Intervention

To illustrate the mechanism of action, the following diagram depicts the PI3K/Akt signaling pathway and highlights the inhibitory effect of nimbolide.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK-3β Akt->GSK3b Downstream Downstream Effects (Proliferation, Survival, etc.) mTORC1->Downstream GSK3b->Downstream Nimbolide Nimbolide Nimbolide->PI3K Inhibition Nimbolide->Akt Inhibition of Phosphorylation

Nimbolide inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

Validation of a compound's effect on a signaling pathway relies on robust and reproducible experimental methods. The following is a detailed protocol for Western blotting, a key technique used to assess changes in protein phosphorylation, such as that of Akt.

Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps for detecting total and phosphorylated Akt (p-Akt) levels in cell lysates.

1. Cell Lysis and Protein Quantification:

  • Culture and treat cells with nimbolide or other inhibitors at desired concentrations and time points.
  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples.
  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
  • Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
  • Run the gel to separate proteins by size.
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  • Incubate the membrane with the ECL substrate.
  • Capture the chemiluminescent signal using an imaging system.
  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like β-actin or GAPDH.
  • Quantify the band intensities using densitometry software.

A[label="Cell Culture & Treatment"]; B[label="Cell Lysis & Protein Quantification"]; C [label="SDS-PAGE"]; D [label="Protein Transfer (Blotting)"]; E [label="Blocking"]; F [label="Primary Antibody Incubation\n(e.g., anti-p-Akt)"]; G [label="Secondary Antibody Incubation"]; H [label="Signal Detection (ECL)"]; I[label="Data Analysis"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

A typical workflow for Western blot analysis.

Conclusion

The presented data and methodologies provide a framework for the validation and comparative analysis of nimbolide's inhibitory effects on the PI3K/Akt signaling pathway. Nimbolide demonstrates clear potential as a modulator of this critical pathway, though its potency in cell viability assays appears to be in the micromolar range, whereas established inhibitors like Gedatolisib and Wortmannin exhibit nanomolar efficacy in cell-free assays. Further quantitative studies are warranted to fully elucidate the comparative effectiveness of nimbolide in various cellular contexts and its potential for therapeutic development. Researchers are encouraged to utilize the provided protocols to generate robust and comparable data for their specific applications.

References

A Comparative Analysis of the Insecticidal Activity of Key Neem Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

The neem tree (Azadirachta indica) is a source of a variety of biologically active compounds known as limonoids, which exhibit potent insecticidal properties.[1] Among the multitude of these compounds, azadirachtin, salannin, and nimbin are the most well-documented for their effects on a wide range of insect pests.[1] This guide provides a comparative overview of their insecticidal efficacy, supported by experimental data, to assist researchers and scientists in the fields of agriculture and drug development.

Quantitative Comparison of Insecticidal Activity

The insecticidal potency of neem limonoids varies, with azadirachtin generally being the most active. The following table summarizes the comparative activity of azadirachtin, salannin, and nimbin against various insect species. The data is primarily focused on antifeedant activity and toxicity, common measures of insecticidal efficacy.

LimonoidInsect SpeciesBioassayActivity MetricResultReference
Azadirachtin Spodoptera littoralis (African cotton leafworm)Leaf Disc Choice TestAntifeedant (EC50)0.03 µg/cm²[2]
Plutella xylostella (Diamondback moth)No-Choice Test (Oral)Toxicity (LC50)0.63 µg/ml (24h)[3][4]
Spodoptera frugiperda (Fall armyworm)Diet IncorporationToxicity (LC50)0.13% (Neem seed cake extract)[5]
Salannin Spodoptera littoralisLeaf Disc Choice TestAntifeedant (EC50)> 10 µg/cm²[2]
Spodoptera frugiperdaAntifeedant AssayAntifeedantActive[6]
Oxya fuscovittataNymphal TreatmentGrowth RegulationDelayed molting, nymphal mortality[7]
Nimbin Spodoptera littoralisLeaf Disc Choice TestAntifeedant (EC50)> 10 µg/cm²[2]
Spodoptera frugiperdaAntifeedant AssayAntifeedantActive[6]

EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured response (in this case, feeding). A lower EC50 indicates higher antifeedant activity. LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population.

Experimental Protocols

The data presented above is derived from established experimental methodologies designed to assess the insecticidal and antifeedant properties of chemical compounds. Below are detailed protocols for the key experiments cited.

Leaf Disc Choice Test (Antifeedant Assay)

This assay is used to determine the antifeedant properties of a compound by offering insects a choice between treated and untreated leaf discs.

  • Test Organisms: Larvae of lepidopteran species such as Spodoptera littoralis or Helicoverpa armigera.

  • Materials: Fresh leaf discs (e.g., cabbage, cotton), Petri dishes, filter paper, the test limonoid, and a suitable solvent (e.g., ethanol, acetone).

  • Procedure:

    • Leaf discs of a uniform size are cut from fresh leaves.

    • The test limonoid is dissolved in a solvent to prepare a range of concentrations.

    • One half of each leaf disc is treated with the test solution, and the other half is treated with the solvent alone (control).

    • The treated discs are placed in Petri dishes lined with moist filter paper to maintain humidity.

    • A single insect larva is introduced into each Petri dish.

    • The dishes are kept in a controlled environment (temperature and light).

    • After a set period (e.g., 24 or 48 hours), the area of the leaf disc consumed on both the treated and control halves is measured.

    • The antifeedant activity is calculated, often expressed as a feeding inhibition percentage or the EC50 value.[2]

No-Choice Test (Toxicity Assay)

This method assesses the toxicity of a compound when the insect has no alternative food source.

  • Test Organisms: Larvae of species like Plutella xylostella.

  • Materials: Artificial diet or host plant leaves, the test limonoid, and a solvent.

  • Procedure:

    • The test limonoid is incorporated into the artificial diet at various concentrations or applied to the surface of host plant leaves.

    • A specific number of larvae are placed in containers with the treated diet or leaves.

    • A control group is maintained with a diet or leaves treated only with the solvent.

    • The containers are maintained under controlled environmental conditions.

    • Mortality is recorded at regular intervals (e.g., 24, 48, 72 hours).

    • The data is analyzed using probit analysis to determine the LC50 value.[4]

Mode of Action: Azadirachtin's Endocrine Disruption

Azadirachtin, the most potent of the neem limonoids, primarily acts as an insect growth regulator by disrupting the endocrine system.[1] It structurally mimics the insect molting hormone, ecdysone, and interferes with its synthesis and release.[1][8] This disruption leads to molting abnormalities, reduced growth, and reproductive failure.[1][9]

Azadirachtin_Mode_of_Action Azadirachtin Azadirachtin Ingestion Corpora_Cardiaca Corpora Cardiaca Azadirachtin->Corpora_Cardiaca Blocks release of morphogenetic peptides Brain Insect Brain Brain->Corpora_Cardiaca Stimulates PTTH Prothoracicotropic Hormone (PTTH) Corpora_Cardiaca->PTTH Releases Disruption Disruption of Molting, Growth Inhibition, Mortality Corpora_Cardiaca->Disruption Prothoracic_Gland Prothoracic Gland PTTH->Prothoracic_Gland Stimulates Ecdysone Ecdysone (Molting Hormone) Prothoracic_Gland->Ecdysone Produces Molting Normal Molting & Growth Ecdysone->Molting Initiates

Caption: Azadirachtin's disruption of the insect endocrine pathway.

Conclusion

The comparative analysis reveals a clear hierarchy in the insecticidal activity of the studied neem limonoids, with azadirachtin demonstrating the highest potency as both an antifeedant and a toxic agent.[2][3][5] Salannin and nimbin, while also exhibiting insecticidal properties, are generally less active than azadirachtin.[2][6] The primary mode of action for azadirachtin involves the disruption of the insect's endocrine system, leading to growth and developmental abnormalities.[8] This comprehensive understanding of the varying efficacy and mechanisms of action of different neem limonoids is crucial for the development of targeted and effective botanical insecticides.

References

Nimbolide in Pancreatic Cancer: A Comparative Guide to its Molecular Targets and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular targets of nimbolide, a natural compound derived from the neem tree (Azadirachta indica), in the context of pancreatic cancer. Through a detailed comparison with established and emerging therapies, this document aims to objectively evaluate nimbolide's performance, supported by experimental data, to inform future research and drug development efforts.

Executive Summary

Pancreatic cancer remains a formidable challenge in oncology, with limited effective treatment options. Nimbolide has emerged as a promising preclinical candidate, demonstrating significant anti-cancer activity. This guide elucidates the molecular mechanisms underpinning nimbolide's efficacy, presenting a comparative analysis against standard-of-care chemotherapeutics like gemcitabine and targeted agents such as sorafenib. Our findings indicate that nimbolide's multi-targeted approach, encompassing the induction of apoptosis, inhibition of key survival pathways, and modulation of the tumor microenvironment, positions it as a compelling agent for further investigation.

Comparative Analysis of Anti-cancer Efficacy

The therapeutic potential of nimbolide has been evaluated in numerous preclinical studies, often in direct comparison with existing pancreatic cancer therapies. The following tables summarize the quantitative data from these studies, offering a clear comparison of their anti-proliferative and pro-apoptotic effects.

Table 1: In Vitro Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines
CompoundCell LineIC50 (µM)Duration of Treatment (hours)Citation
Nimbolide HPAC524[1]
MIAPaCa-2324[1]
PANC-1524[1]
Gemcitabine PANC-10.04872[2]
MIA PaCa-20.036-0.040Not Specified[3]
BxPC-30.018Not Specified[3]
Sorafenib MiaPaCa-28.29Not Specified[4]
Panc-16.58Not Specified[4]
Bx-PC3~50 µg/mLNot Specified[5]
Table 2: In Vivo Anti-Tumor Efficacy in Pancreatic Cancer Xenograft Models
TreatmentAnimal ModelDosageReduction in Tumor VolumeCitation
Nimbolide Nude mice with HPAC xenografts5 mg/kg and 20 mg/kg, intraperitoneally, twice a week for 30 daysDramatically decreased[1]
Nimbolide Nude mice with SOD2-overexpressed HPAC xenografts5 mg/kg, intraperitoneallySignificant inhibition[6][7]

Molecular Targets and Signaling Pathways of Nimbolide

Nimbolide exerts its anti-cancer effects by modulating a multitude of signaling pathways critical for pancreatic cancer cell survival, proliferation, and metastasis.

Induction of Apoptosis

A hallmark of nimbolide's action is its potent induction of apoptosis. Studies have shown that nimbolide is a more effective caspase activator compared to gemcitabine[8]. It triggers mitochondrial-mediated apoptosis, characterized by the increased expression of pro-apoptotic proteins like Bax and cleaved caspase-9, and decreased expression of the anti-apoptotic protein Bcl-2[9].

Inhibition of Pro-Survival Signaling Pathways

Nimbolide has been demonstrated to suppress several key signaling cascades that are frequently dysregulated in pancreatic cancer:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival. Nimbolide inhibits this pathway, leading to decreased proliferation[10][11][12].

  • ERK Pathway: The ERK signaling cascade is involved in cell proliferation and differentiation. Nimbolide has been shown to suppress this pathway in pancreatic cancer cells[10][12].

  • NF-κB Signaling: NF-κB is a transcription factor that plays a significant role in inflammation and cancer progression. Nimbolide inhibits the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and promoting apoptosis[10][13].

  • Wnt/β-catenin Pathway: This pathway is involved in cell fate determination and proliferation. Nimbolide has been found to suppress Wnt/β-catenin signaling in pancreatic cancer cells[10][13].

Modulation of Reactive Oxygen Species (ROS)

Nimbolide treatment leads to an increase in intracellular reactive oxygen species (ROS) levels[6][7][10]. This is achieved, in part, through the inhibition of superoxide dismutase 2 (SOD2), a key enzyme in ROS detoxification[6][7][11]. The resulting oxidative stress contributes to the induction of apoptosis.

Inhibition of Metastasis

Metastasis is a major cause of mortality in pancreatic cancer. Nimbolide has been shown to inhibit the migration and invasion of pancreatic cancer cells by up to 70%[14][15]. This is associated with the inhibition of the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells acquire migratory and invasive properties[12][16]. Nimbolide treatment leads to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin, vimentin, and transcription factors like Snail and Slug[1].

Targeting Cancer Stem Cells

Nimbolide has also been shown to target the cancer stem cell (CSC) population in pancreatic cancer. It reduces the population of CD44-positive cells, a marker associated with pancreatic cancer stem cells, and decreases the formation of pancreatospheres, which are enriched in CSCs[8][17][18][19].

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms of nimbolide, the following diagrams have been generated using Graphviz.

Nimbolide_Signaling_Pathways cluster_nimbolide Nimbolide cluster_cell Pancreatic Cancer Cell Nimbolide Nimbolide PI3K_AKT PI3K/AKT/mTOR Nimbolide->PI3K_AKT Inhibits ERK ERK Nimbolide->ERK Inhibits NFkB NF-κB Nimbolide->NFkB Inhibits Wnt Wnt/β-catenin Nimbolide->Wnt Inhibits SOD2 SOD2 Nimbolide->SOD2 Inhibits CD44 ↓ CD44+ Cells Nimbolide->CD44 Proliferation ↓ Proliferation PI3K_AKT->Proliferation ERK->Proliferation NFkB->Proliferation Wnt->Proliferation ROS ↑ ROS SOD2->ROS Reduces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis EMT ↓ EMT Markers (Snail, Slug, Vimentin) ↑ E-cadherin Metastasis ↓ Metastasis EMT->Metastasis CD44->Proliferation

Caption: Nimbolide's multi-targeted signaling pathways in pancreatic cancer.

Experimental_Workflow_Target_Validation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Pancreatic Cancer Cell Lines Treatment Nimbolide Treatment Cell_Lines->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI, Caspase Activity) Treatment->Apoptosis_Assay ROS_Assay ROS Detection (DCFH-DA) Treatment->ROS_Assay Western_Blot Western Blot (PI3K/AKT, EMT markers) Treatment->Western_Blot Xenograft Xenograft Model (Nude Mice) Nimbolide_Admin Nimbolide Administration Xenograft->Nimbolide_Admin Tumor_Measurement Tumor Volume Measurement Nimbolide_Admin->Tumor_Measurement IHC Immunohistochemistry (Target Proteins) Nimbolide_Admin->IHC

Caption: Experimental workflow for validating nimbolide's molecular targets.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon the findings presented, the following are detailed protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of nimbolide or control vehicle for the desired time period (e.g., 24, 48, 72 hours).

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a synthetic peptide substrate that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.

Protocol:

  • Seed and treat cells with nimbolide as described for the cell viability assay.

  • After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Incubate the cell lysate on ice for 10-20 minutes.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for colorimetric) or fluorescence at Ex/Em = 400/505 nm (for fluorometric) using a microplate reader.

  • The caspase-3 activity is expressed as fold change relative to the control.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Seed and treat cells with nimbolide for the desired time.

  • Wash the cells twice with warm PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

  • Alternatively, visualize and quantify ROS levels using fluorescence microscopy.

Western Blot Analysis for PI3K/AKT and EMT Markers

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Protocol:

  • Lyse nimbolide-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, E-cadherin, N-cadherin, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion and Future Directions

Nimbolide presents a compelling case as a multi-targeted therapeutic agent for pancreatic cancer. Its ability to simultaneously induce apoptosis, inhibit critical survival pathways, and suppress metastasis, while also targeting the cancer stem cell population, distinguishes it from many single-target therapies. The preclinical data strongly support its continued investigation, with a focus on optimizing its delivery and evaluating its efficacy in combination with standard-of-care treatments. Future clinical trials are warranted to translate these promising preclinical findings into tangible benefits for patients with pancreatic cancer. This guide provides a foundational resource for researchers dedicated to advancing novel and effective therapies for this devastating disease.

References

A Comparative Analysis of Phytochemicals in Neem Extracts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the quantitative differences in bioactive compounds across various neem extracts, providing a foundational guide for research and development in pharmaceuticals and related fields.

This guide offers a comprehensive comparison of the phytochemical composition of different extracts derived from the neem tree (Azadirachta indica). By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document serves as a vital resource for scientists and professionals engaged in natural product research and drug discovery. The information compiled herein is based on a meticulous review of scientific literature, focusing on objective data to facilitate informed decisions in experimental design and application.

Quantitative Phytochemical Landscape of Neem Extracts

The concentration of bioactive compounds in neem extracts is significantly influenced by the part of the plant used (leaves, bark, or seeds) and the solvent employed for extraction. The following tables summarize the quantitative findings from various studies, offering a comparative overview of the phytochemical yields.

Table 1: Phytochemical Content in Different Parts of Neem (Aqueous Extract)

PhytochemicalLeaf (%)Stem-Bark (%)Seed (%)
Alkaloids10.6712.810.73
Flavonoids13.812.813.1
Saponins-2.502.53
Terpenoids13.1313.1312.77

Data sourced from studies utilizing aqueous extraction methods.[1]

Table 2: Concentration of Key Limonoids in Neem Extracts

PhytochemicalPlant PartExtraction SolventConcentration (µg/g dry weight)
AzadirachtinSeedMethanol3300
NimbinBarkHexane271
NimbinBarkMethanol260

This table highlights the high concentration of Azadirachtin in methanolic seed extracts and Nimbin in both hexane and methanolic bark extracts.[2]

Table 3: Total Phenolic and Flavonoid Content in Neem Leaf and Bark Extracts

ExtractTotal Phenolics (µg/mg)Total Flavonoids (µg/mg)
Bark Extracts66.63 - 629.0412.87 - 17.07
Leaf Extracts23.85 - 237.0013.72 - 93.17

This data indicates a generally higher concentration of total phenolics in bark extracts, while leaf extracts can have a higher variability and concentration of total flavonoids.

Experimental Protocols

To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are essential. Below are methodologies for the extraction and quantification of phytochemicals from neem.

Protocol 1: Soxhlet Extraction of Neem Leaves

This method is widely used for the efficient extraction of bioactive compounds from solid plant materials.

Materials and Equipment:

  • Dried neem leaf powder

  • Soxhlet apparatus (including a round bottom flask, extraction chamber, and condenser)

  • Thimble (cellulose)

  • Heating mantle

  • Ethanol (95%) or other appropriate solvent

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh approximately 60 g of finely ground, dried neem leaf powder and place it inside a cellulose thimble.

  • Apparatus Setup: Place the thimble inside the extraction chamber of the Soxhlet apparatus. Add 300 mL of 95% ethanol to the round bottom flask.

  • Extraction: Assemble the Soxhlet apparatus and place the round bottom flask on a heating mantle. Heat the solvent to its boiling point (for ethanol, approximately 78°C). The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble, immersing the sample.

  • Cycling: Allow the extraction to proceed for a minimum of 6-8 hours. The process is cyclical; the solvent will siphon back into the round bottom flask once the extraction chamber is full, carrying the extracted compounds with it.

  • Concentration: After the extraction is complete, cool the apparatus. Remove the round bottom flask and concentrate the extract by evaporating the solvent using a rotary evaporator.

  • Drying and Storage: The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent. Store the dried extract in an airtight container at 4°C for future analysis.

Protocol 2: Quantification of Phytochemicals by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for identifying and quantifying specific phytochemicals. This protocol is tailored for the analysis of azadirachtin, nimbin, and salannin.

Materials and Equipment:

  • HPLC system with a UV detector and a C18 column

  • Neem extract

  • Reference standards for azadirachtin, nimbin, and salannin

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare stock solutions of azadirachtin, nimbin, and salannin in methanol. From these stock solutions, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known weight of the neem extract in methanol. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient will depend on the column and the compounds being analyzed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 217 nm.

  • Analysis: Inject the prepared standard solutions and sample solutions into the HPLC system.

  • Quantification: Identify the peaks of azadirachtin, nimbin, and salannin in the sample chromatogram by comparing their retention times with those of the standards. Construct a calibration curve for each standard by plotting peak area against concentration. Use the calibration curves to determine the concentration of each compound in the neem extract.

Protocol 3: Phytochemical Profiling by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a complex mixture.

Materials and Equipment:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Neem extract (derivatized if necessary)

  • Helium (carrier gas)

  • Syringe for injection

Procedure:

  • Sample Preparation: Dissolve the neem extract in a suitable volatile solvent like hexane or methanol. For non-volatile compounds, a derivatization step (e.g., silylation) may be necessary to increase their volatility.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas Flow: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 600.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Compound Identification: The separated compounds will be detected by the mass spectrometer. The resulting mass spectra can be compared with a spectral library (e.g., NIST, Wiley) to identify the individual phytochemicals present in the extract.[3][4][5][6]

Visualizing Molecular Interactions and Workflows

To better understand the complex processes involved in neem research, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Phytochemical Analysis cluster_output Output NeemCollection Collection of Neem Material (Leaves, Bark, Seeds) Drying Drying and Grinding NeemCollection->Drying Extraction Solvent Extraction (e.g., Soxhlet, Maceration) Drying->Extraction Powdered Material Filtration Filtration and Concentration Extraction->Filtration Qualitative Qualitative Screening Filtration->Qualitative Crude Extract Quantitative Quantitative Analysis (HPLC, GC-MS) Filtration->Quantitative Crude Extract Data Data Interpretation Qualitative->Data Quantitative->Data Report Comparison Guide Data->Report

Caption: Experimental workflow for phytochemical analysis of neem extracts.

PI3K_Akt_pathway Nimbolide Nimbolide PI3K PI3K Nimbolide->PI3K inhibits Apoptosis Apoptosis Nimbolide->Apoptosis promotes Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Autophagy Cytoprotective Autophagy GSK3b->Autophagy inhibits Autophagy->Apoptosis

Caption: Nimbolide's modulation of the PI3K/Akt/GSK-3β signaling pathway.[7][8][9][10][11]

This guide provides a solid, data-driven foundation for researchers and professionals working with neem extracts. The quantitative comparisons, detailed protocols, and clear visualizations are designed to streamline experimental processes and foster new avenues of inquiry in the development of novel therapeutics and other applications.

References

Safety Operating Guide

Navigating the Disposal of Nimbiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Nimbiol: Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its safe disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C18H24O2
Molecular Weight 272.38 g/mol
Melting Point 248-252 °C
Appearance Crystals from dilute methanol or platelets
CAS Registry Number 561-95-5

Source:[1][2]

Hazard Assessment and Safety Recommendations

While this compound is a naturally derived compound, it is prudent to handle it with the standard care afforded to all laboratory chemicals. The safety data for neem oil, which contains this compound and related limonoids, suggests that it has low mammalian toxicity.[4][5] However, neem-based products can be toxic to aquatic invertebrates.[6][7] Therefore, direct disposal into waterways or drains is not recommended.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to prevent skin contact.

Step-by-Step Disposal Protocol for this compound Waste

The following procedures are recommended for the disposal of this compound from a laboratory setting. This guidance assumes small quantities typical of research environments.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Unused or expired pure this compound.

    • Contaminated materials such as gloves, weighing paper, and pipette tips.

  • Liquid Waste:

    • Solutions containing this compound dissolved in solvents.

    • Contaminated solvents from reaction work-ups or cleaning.

2. Containerization and Labeling:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, sealed container labeled "this compound Solid Waste."

    • Ensure the container is made of a material compatible with the waste.

  • Liquid Waste:

    • Collect liquid waste in a sealed, leak-proof container, segregated by solvent type (e.g., halogenated vs. non-halogenated).

    • The container must be clearly labeled with "Hazardous Waste," the name "this compound," the solvent(s) present, and their approximate concentrations.

3. On-site Neutralization and Treatment:

  • No standard, validated protocols for the chemical neutralization of this compound in a laboratory setting were identified. Therefore, on-site treatment is not recommended without further investigation and validation.

4. Off-site Disposal:

  • Engage a Licensed Waste Disposal Contractor: The primary and recommended method for the final disposal of this compound waste is through a certified environmental management company.

  • Incineration: High-temperature incineration is the preferred method for the destruction of organic chemical waste, as it ensures complete decomposition.

  • Landfill: Do not dispose of this compound or its containers in the regular trash, as this could lead to environmental contamination.

Experimental Protocols

A review of the existing literature did not yield specific experimental protocols for the degradation or disposal of this compound. The disposal recommendations provided are based on established best practices for laboratory chemical waste management.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Nimbiol_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvents) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container (Segregate by solvent) liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by Licensed Waste Disposal Contractor storage->disposal end Final Disposal (e.g., Incineration) disposal->end

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and sustainability within the laboratory.

References

Personal protective equipment for handling Nimbiol

Author: BenchChem Technical Support Team. Date: November 2025

Pre-Handling Operational Checklist

Before any procedure involving Nimbiol, a thorough risk assessment is mandatory. This initial step ensures that all potential hazards are identified and mitigated.

Procedural Steps for Risk Assessment:

  • Confirm SDS Availability: Locate and review the supplier-provided Safety Data Sheet (SDS) for this compound. If an SDS is not available, do not proceed until one is obtained.

  • Evaluate the Procedure: Identify every step of the planned experiment, from material transport and weighing to reaction, work-up, and waste disposal.

  • Assess Potential Exposure Routes: For each step, determine the potential for skin contact, eye contact, inhalation of dust or aerosols, and ingestion.

  • Determine Quantities and Concentrations: Note the amounts of this compound to be used. Handling larger quantities or higher concentrations may require more stringent safety controls.

  • Identify Emergency Procedures: Confirm the location and operational status of safety showers, eyewash stations, and fire extinguishers. Ensure appropriate spill kits are readily accessible.

  • Designate a Work Area: All work with this compound, especially with the solid form or volatile solutions, should be performed within a certified chemical fume hood or other suitable ventilated enclosure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific tasks being performed and the associated risk of exposure. The following table summarizes the minimum required PPE for different operational scenarios.

Operational Scenario Task Examples Required PPE Rationale
Low-Exposure Risk Transporting sealed containers, visual inspection of samples.• Standard Laboratory Coat• Safety Glasses• Nitrile Gloves (single pair)Protects against incidental contact with contaminated surfaces.
Moderate-Exposure Risk Weighing solid this compound, preparing stock solutions, performing dilutions, conducting reactions in closed systems.• Chemical-Resistant Laboratory Coat• Chemical Splash Goggles• Nitrile Gloves (double-gloving recommended)• Arm SleevesProvides enhanced protection against splashes, spills, and aerosol exposure during direct handling. All tasks must be performed in a chemical fume hood.
High-Exposure Risk Open-vessel reactions, purification (e.g., chromatography), handling of large quantities (>1g), cleaning contaminated glassware.• Chemical-Resistant Laboratory Coat or Suit• Chemical Splash Goggles and Face Shield• Nitrile Gloves (double-gloving mandatory)• Arm Sleeves• Respiratory Protection (if risk of aerosolization is high and cannot be controlled by ventilation; consult EHS)Offers maximum protection for tasks with a significant risk of splashes, aerosol generation, or systemic exposure.[4][5]

Experimental Protocol: Proper Donning and Doffing of PPE

  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on the inner pair of nitrile gloves.

    • Don the laboratory coat, ensuring it is fully buttoned.

    • Put on arm sleeves over the lab coat sleeves.

    • Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat and arm sleeves.

    • Put on safety goggles. If required, add a face shield over the goggles.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them immediately.

    • Remove the face shield and/or goggles.

    • Remove the lab coat and arm sleeves, turning them inward to contain any contamination.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_decision Exposure Risk Evaluation cluster_ppe PPE Specification A Obtain & Review Supplier SDS B Perform Task-Specific Risk Assessment A->B C Evaluate Exposure Potential: - Inhalation (dust/aerosol)? - Dermal (splash/contact)? - Ocular (splash)? B->C D Low Risk: - Lab Coat - Safety Glasses - Single Gloves C->D Incidental Contact Only E Moderate Risk: - Chem-Resistant Coat - Goggles - Double Gloves - Work in Fume Hood C->E Direct Handling / Splash Risk F High Risk: - Add Face Shield - Consider Respirator - Full Containment C->F High Aerosol / Large Scale G Proceed with Experiment D->G E->G F->G

A decision workflow for selecting appropriate PPE when handling this compound.

Handling and Disposal Plan

A systematic approach to handling and disposal is critical to prevent contamination and ensure laboratory safety.

Operational Plan for Handling:

  • Preparation: Before retrieving this compound from storage, prepare the designated work area (e.g., chemical fume hood) by lining it with absorbent, disposable bench paper. Assemble all necessary equipment and reagents.

  • Weighing: For solid this compound, use a tared weigh boat within the fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Solution Preparation: Add solvent to the solid this compound slowly to avoid splashing. If the container must be agitated, ensure it is securely capped.

  • Post-Handling: After use, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol, followed by soap and water, if compatible). Decontaminate all reusable equipment, such as spatulas and glassware, before removing them from the fume hood.

Disposal Plan:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, bench paper, contaminated silica gel) must be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood.

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and chromatography solvents, in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless confirmed to be compatible.

  • Sharps Waste: Needles, syringes, or contaminated glass pipettes must be disposed of in a designated sharps container.

  • Waste Pickup: Follow your institution's guidelines for the storage and pickup of chemical waste. Do not allow waste containers to become overfilled.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.